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  • Product: Ethyl 3-fluoro-4-hydroxybenzoate
  • CAS: 56355-21-6

Core Science & Biosynthesis

Foundational

Ethyl 3-fluoro-4-hydroxybenzoate chemical structure and physical properties

An In-depth Technical Guide to Ethyl 3-fluoro-4-hydroxybenzoate Introduction Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of the more commonly known ethylparaben. Its strategic placement of a fluorine ato...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 3-fluoro-4-hydroxybenzoate

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of the more commonly known ethylparaben. Its strategic placement of a fluorine atom on the benzene ring significantly alters its electronic properties, making it a valuable and versatile building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical and Physical Properties

Chemical Structure and Identifiers

Ethyl 3-fluoro-4-hydroxybenzoate is characterized by a benzene ring substituted with an ethoxycarbonyl group, a hydroxyl group, and a fluorine atom. The fluorine at position 3 and the hydroxyl group at position 4 are ortho to each other, which influences the molecule's reactivity and intermolecular interactions.

  • IUPAC Name: Ethyl 3-fluoro-4-hydroxybenzoate

  • CAS Number: 56355-21-6[1]

  • Molecular Formula: C₉H₉FO₃

  • Molecular Weight: 184.17 g/mol [1]

  • Canonical SMILES: CCOC(=O)C1=CC(=C(C=C1)O)F

  • InChI Key: QEOZGTBBNDHZSK-UHFFFAOYSA-N

Physical Properties

The physicochemical properties of Ethyl 3-fluoro-4-hydroxybenzoate are crucial for its handling, formulation, and application. These properties are summarized in the table below.

PropertyValueSource
Physical Form Powder or crystals
Melting Point Not available
Boiling Point Not available
Solubility Soluble in ethanol. Insoluble in water.[2]
pKa (Predicted) 7.42 ± 0.23[3]
Purity Typically ≥97%

Part 2: Synthesis and Characterization

Synthetic Approach: Fischer-Speier Esterification

A common and reliable method for synthesizing Ethyl 3-fluoro-4-hydroxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-fluoro-4-hydroxybenzoic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis.

A Note from the Scientist: The choice of an acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can lead to charring and side reactions with sensitive substrates. In our experience, using a milder acid catalyst or a solid-supported acid can improve yield and simplify purification. For this specific transformation, thionyl chloride in methanol has been shown to be an effective method for the esterification of the related 4-fluoro-3-hydroxy-benzoic acid, suggesting it would be a viable, high-yielding approach here as well.[4]

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-hydroxybenzoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add anhydrous ethanol (a significant excess to act as both reactant and solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-3 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification of 3-fluoro-4-hydroxybenzoic acid.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized Ethyl 3-fluoro-4-hydroxybenzoate is paramount. The following are expected spectroscopic data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the hydroxyl proton. The aromatic signals will exhibit splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will show distinct peaks for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large coupling constant.

  • IR Spectroscopy: The infrared spectrum will display a broad absorption band for the O-H stretch of the phenolic hydroxyl group, a strong C=O stretch for the ester, and C-F stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.17 g/mol ).

Part 3: Applications in Drug Discovery and Development

Ethyl 3-fluoro-4-hydroxybenzoate serves as a key intermediate in the synthesis of more complex and biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.

Role as a Prolyl 4-Hydroxylase Inhibitor Precursor

Derivatives of hydroxybenzoates have been investigated for their ability to inhibit prolyl 4-hydroxylases, enzymes involved in processes like collagen synthesis and oxygen sensing.[5] For instance, the related compound ethyl-3,4-dihydroxybenzoate is a known inhibitor of these iron-dependent enzymes.[5] The fluoro-substituted analogue is a valuable starting material for creating more potent and selective inhibitors.

Use in the Synthesis of Transthyretin Stabilizers

The precursor to Ethyl 3-fluoro-4-hydroxybenzoate, 4-fluoro-3-hydroxybenzoic acid, is a known intermediate in the synthesis of Acoramidis, a drug candidate for treating transthyretin amyloidosis.[6] This highlights the importance of this structural motif in developing treatments for protein-misfolding diseases.

Potential as an Efflux Pump Inhibitor

The structurally similar ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of antibiotics against drug-resistant bacteria by inhibiting efflux pumps.[7] This suggests that Ethyl 3-fluoro-4-hydroxybenzoate and its derivatives could be explored as potential adjuvants in antibiotic therapy to combat multidrug resistance.

Logical Relationship Diagram

Applications cluster_0 Core Compound cluster_1 Therapeutic Areas A Ethyl 3-fluoro-4-hydroxybenzoate Key Intermediate B Prolyl 4-Hydroxylase Inhibition Hypoxia, Fibrosis A->B Precursor to Inhibitors C Transthyretin Stabilization Amyloidosis A->C Structural Motif D Efflux Pump Inhibition Antibiotic Resistance A->D Potential Analogue

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of Ethyl 3-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-fluoro-4-hydroxybenzoate, a halogenated derivative of the widely used paraben, ethyl 4-hydroxybenzoate, represents a molecule of increa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate, a halogenated derivative of the widely used paraben, ethyl 4-hydroxybenzoate, represents a molecule of increasing interest in medicinal chemistry and material science. The introduction of a fluorine atom onto the benzene ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity and toxicity profile. This guide provides a comprehensive overview of the available safety data and a scientifically reasoned toxicological profile for Ethyl 3-fluoro-4-hydroxybenzoate. It is imperative to note that while extensive data exists for the parent compound, ethylparaben, specific toxicological studies on Ethyl 3-fluoro-4-hydroxybenzoate are limited. Therefore, this document synthesizes information from closely related analogues and established structure-activity relationships to provide a robust, albeit predictive, safety assessment.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior and potential hazards.

PropertyValueSource
CAS Number 56355-21-6[1]
Molecular Formula C9H9FO3[1]
Molecular Weight 184.17 g/mol
Appearance Solid (predicted)General chemical knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted)
LogP Not available

Toxicological Profile: A Predictive Analysis

The toxicological profile of Ethyl 3-fluoro-4-hydroxybenzoate is not well-established. The following assessment is based on data from structurally similar compounds, including ethyl 4-hydroxybenzoate and other fluorinated aromatic compounds.

Acute Toxicity

Based on information for related compounds, Ethyl 3-fluoro-4-hydroxybenzoate is likely to be harmful if swallowed.[2][3] Dermal and inhalation toxicity are also potential routes of exposure that should be considered.

Skin and Eye Irritation

Structurally similar fluorinated compounds are known to cause skin and eye irritation.[2][4][5][6] Therefore, it is prudent to handle Ethyl 3-fluoro-4-hydroxybenzoate as a skin and eye irritant.

Respiratory Tract Irritation

Analagous compounds have been shown to cause respiratory tract irritation.[7][6] Appropriate respiratory protection should be used, especially when handling the compound as a powder.

Sensitization

There is no specific data available for Ethyl 3-fluoro-4-hydroxybenzoate regarding skin or respiratory sensitization.

Genotoxicity

The genotoxic potential of Ethyl 3-fluoro-4-hydroxybenzoate has not been directly studied. However, studies on its parent compound, ethyl 4-hydroxybenzoate (ethylparaben), have shown some evidence of genotoxicity, particularly in the presence of metabolic activation.[8] One study observed an increase in genotoxic damage in mouse lymphoma and in vitro micronucleus tests.[8] The study also suggested a link between the genotoxic effects of ethylparaben and telomere shortening.[8] Given these findings for the parent compound, it is reasonable to handle Ethyl 3-fluoro-4-hydroxybenzoate with caution and to assume a potential for genotoxicity until specific data becomes available.

Carcinogenicity

There are no studies on the carcinogenic potential of Ethyl 3-fluoro-4-hydroxybenzoate. The parent compound, ethyl 4-hydroxybenzoate, has not been classified as a carcinogen by major regulatory agencies.[9][10]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of Ethyl 3-fluoro-4-hydroxybenzoate is unknown. The parent compound, ethyl 4-hydroxybenzoate, has been the subject of some debate regarding its potential endocrine-disrupting properties. Some studies in animals have shown that certain parabens can have weak estrogenic activity.[11] However, a study on methyl and ethyl parabens in rats did not show adverse effects on male reproductive function or sex hormone secretion.[11] Due to the structural similarity and the known endocrine-disrupting potential of some parabens, it is advisable to minimize exposure during pregnancy and for individuals of reproductive age.

Safety Data Sheet (SDS) - A Pro-forma Analysis

This section provides a predicted Safety Data Sheet for Ethyl 3-fluoro-4-hydroxybenzoate based on the available data for related compounds.

1. Identification

  • Product Name: Ethyl 3-fluoro-4-hydroxybenzoate

  • CAS No.: 56355-21-6[1]

2. Hazard(s) Identification

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4)[2][3]

    • Skin Irritation (Category 2)[2][4][5][6]

    • Eye Irritation (Category 2A)[2][4][5][6]

    • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[7][6]

Spill_Management start Spill Detected assess Assess Spill Size & Risk Is it a minor spill? start->assess evacuate Evacuate Area Alert Supervisor assess->evacuate No ppe Don Appropriate PPE Gloves, Goggles, Lab Coat, Respirator assess->ppe Yes contain Contain the Spill Use absorbent pads or booms ppe->contain neutralize Neutralize (if applicable) Follow specific lab protocol contain->neutralize cleanup Clean Up Spill Use absorbent material, sweep solid neutralize->cleanup dispose Dispose of Waste Place in a sealed, labeled container for hazardous waste cleanup->dispose decontaminate Decontaminate Area & Equipment Use appropriate cleaning agent dispose->decontaminate report Report Incident | Document the spill and response decontaminate->report

Caption: A workflow for handling a minor laboratory spill of Ethyl 3-fluoro-4-hydroxybenzoate.

Conclusion

References

  • NextSDS. (n.d.). ethyl 3-fluoro-4-sulfanylbenzoate — Chemical Substance Information. Retrieved from [Link]

  • Chemstock. (n.d.). ETHYL 4-HYDROXY BENZOATE - GHS Safety Data Sheet. Retrieved from [Link]

  • Ben-Salah, G., et al. (2017). Genotoxic risk of ethyl-paraben could be related to telomere shortening. Journal of Applied Toxicology, 37(6), 758-771. [Link]

  • Oishi, S. (2002). Lack of spermatotoxic effects of methyl and ethyl esters of p-hydroxybenzoic acid in rats. Food and Chemical Toxicology, 40(12), 1843-1849. [Link]

Sources

Foundational

Pharmacokinetics and bioavailability of Ethyl 3-fluoro-4-hydroxybenzoate

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ethyl 3-fluoro-4-hydroxybenzoate Introduction Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of ethyl 4-hydroxybenzoate, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Ethyl 3-fluoro-4-hydroxybenzoate

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of ethyl 4-hydroxybenzoate, a compound belonging to the paraben family. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. The introduction of a fluorine atom into the benzene ring can significantly alter the physicochemical and biological properties of the parent molecule, potentially impacting its metabolic stability, membrane permeability, and overall pharmacokinetic profile. An understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as the bioavailability of Ethyl 3-fluoro-4-hydroxybenzoate, is crucial for its development and safety assessment as a potential new chemical entity.

This guide provides a comprehensive overview of the methodologies and experimental workflows required to fully characterize the pharmacokinetic and bioavailability profile of Ethyl 3-fluoro-4-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo studies and data analysis.

Part 1: Pre-clinical In Vitro ADME Profiling

Before proceeding to in vivo studies, a series of in vitro assays are essential to predict the ADME properties of Ethyl 3-fluoro-4-hydroxybenzoate. These preliminary data are invaluable for guiding the design of subsequent animal studies.

Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and clearance. This is typically assessed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of Ethyl 3-fluoro-4-hydroxybenzoate in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., rat, human), a NADPH-regenerating system (to support CYP450 activity), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add Ethyl 3-fluoro-4-hydroxybenzoate to the incubation mixture to a final concentration typically in the low micromolar range.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of Ethyl 3-fluoro-4-hydroxybenzoate using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Highly protein-bound drugs generally have a lower volume of distribution and clearance.

Experimental Protocol: Equilibrium Dialysis

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane that allows the passage of unbound drug but not proteins.

  • Procedure: Place plasma in one chamber and a buffer solution containing Ethyl 3-fluoro-4-hydroxybenzoate in the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Analysis: Measure the concentration of Ethyl 3-fluoro-4-hydroxybenzoate in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Apical to Basolateral Permeability (A-B): Add Ethyl 3-fluoro-4-hydroxybenzoate to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time.

  • Basolateral to Apical Permeability (B-A): Add the compound to the basolateral side and measure its appearance on the apical side. This helps to identify if the compound is a substrate for efflux transporters.

  • Analysis: Quantify the concentration of Ethyl 3-fluoro-4-hydroxybenzoate in the receiver compartment at different time points using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the potential for active efflux.

Cytochrome P450 (CYP) Inhibition and Induction

It is important to assess whether Ethyl 3-fluoro-4-hydroxybenzoate inhibits or induces major CYP450 enzymes, as this can lead to drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of Ethyl 3-fluoro-4-hydroxybenzoate.

  • Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS or fluorescence.

  • Calculation: Determine the IC50 value, which is the concentration of Ethyl 3-fluoro-4-hydroxybenzoate that causes 50% inhibition of the enzyme activity.

Experimental Protocol: CYP Induction Assay

  • Cell Culture: Culture fresh human hepatocytes.

  • Treatment: Treat the hepatocytes with Ethyl 3-fluoro-4-hydroxybenzoate for 48-72 hours.

  • Analysis: Measure the activity of specific CYP enzymes or the expression of CYP mRNA levels.

  • Interpretation: An increase in enzyme activity or mRNA levels indicates induction.

In_Vitro_ADME_Workflow cluster_screening In Vitro ADME Screening cluster_data Data Output cluster_decision Decision Making Compound Compound Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Compound->Metabolic_Stability Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Compound->Plasma_Protein_Binding Permeability Permeability (Caco-2 Assay) Compound->Permeability CYP_Interactions CYP450 Interactions (Inhibition/Induction) Compound->CYP_Interactions Half_Life In Vitro Half-life (t½) Intrinsic Clearance (CLint) Metabolic_Stability->Half_Life Unbound_Fraction Fraction Unbound (fu) Plasma_Protein_Binding->Unbound_Fraction Papp Permeability (Papp) Efflux Ratio Permeability->Papp IC50_EC50 IC50 (Inhibition) EC50 (Induction) CYP_Interactions->IC50_EC50 Go_NoGo Go/No-Go Decision for In Vivo Studies Half_Life->Go_NoGo Unbound_Fraction->Go_NoGo Papp->Go_NoGo IC50_EC50->Go_NoGo

Caption: Workflow for in vitro ADME profiling.

Part 2: In Vivo Pharmacokinetic Study Design

Based on promising in vitro data, an in vivo pharmacokinetic study is the next step to understand how Ethyl 3-fluoro-4-hydroxybenzoate behaves in a living organism.

Animal Model Selection

The choice of animal model is critical and should be justified based on factors such as metabolic similarity to humans, handling considerations, and historical data. Rodents, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and cost-effectiveness.

Dosing and Formulation

To determine oral bioavailability, the study must include both intravenous (IV) and oral (PO) administration groups.

  • IV Administration: A solution formulation is required for IV dosing to ensure immediate and complete entry into the systemic circulation. The vehicle should be biocompatible and non-toxic (e.g., saline with a co-solvent like PEG 400).

  • PO Administration: For oral dosing, the formulation can be a solution or suspension. The choice of vehicle should ensure adequate solubility and stability of the compound.

The dose selection should be based on any available toxicology data to ensure it is well-tolerated. It should also be high enough to allow for accurate quantification of the compound in plasma for a sufficient duration.

Blood Sampling

A sparse sampling or serial sampling design can be employed. Serial sampling, where multiple blood samples are taken from the same animal over time, is generally preferred as it reduces inter-animal variability.

A typical blood sampling schedule after dosing might be:

  • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

Blood samples are typically collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma, which is then stored at -80°C until analysis.

In_Vivo_PK_Study_Design cluster_dosing Dosing Groups cluster_sampling Sample Collection Study_Setup Study Setup (Animal Model Selection, Acclimatization) Dose_Formulation Dose Formulation (Solution/Suspension) Study_Setup->Dose_Formulation IV_Group Intravenous (IV) Group (n=3-5 animals) Dosing Dose Administration IV_Group->Dosing PO_Group Oral (PO) Group (n=3-5 animals) PO_Group->Dosing Dose_Formulation->IV_Group Dose_Formulation->PO_Group Blood_Sampling_IV Serial Blood Sampling (IV schedule) Dosing->Blood_Sampling_IV IV Group Blood_Sampling_PO Serial Blood Sampling (PO schedule) Dosing->Blood_Sampling_PO PO Group Plasma_Processing Plasma Processing and Storage (-80°C) Blood_Sampling_IV->Plasma_Processing Blood_Sampling_PO->Plasma_Processing Bioanalysis Bioanalytical Quantification (LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (IS) Plasma_Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation_Reconstitution Evaporate and Reconstitute Extraction->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Integration of Peak Areas) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Bioavailability_Calculation cluster_iv Intravenous (IV) Administration cluster_po Oral (PO) Administration Dose_IV IV Dose AUC_IV AUC (IV) Dose_IV->AUC_IV 100% into circulation Bioavailability Absolute Bioavailability (F%) = [(AUC_PO / Dose_PO) / (AUC_IV / Dose_IV)] * 100 AUC_IV->Bioavailability Dose_PO PO Dose Absorption Absorption Dose_PO->Absorption First_Pass First-Pass Metabolism Absorption->First_Pass AUC_PO AUC (PO) First_Pass->AUC_PO AUC_PO->Bioavailability

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-fluoro-4-hydroxybenzoate in Biological Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the paraben family of preservatives widel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the paraben family of preservatives widely utilized in the cosmetic, pharmaceutical, and food industries.[1][2] The introduction of a fluorine atom to the benzene ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to a unique biological activity profile compared to its non-fluorinated analog.[3] While the parent compound, ethylparaben, is known for its antimicrobial properties and has been studied for its potential endocrine-disrupting effects, the specific mechanism of action of Ethyl 3-fluoro-4-hydroxybenzoate is not well-documented.[1][4][5] This guide presents a hypothesized framework and a corresponding in-vitro assay cascade to comprehensively investigate the biological mechanism of action of this compound.

Hypothesized Mechanisms of Action

Based on its structural similarity to parabens and other fluorinated aromatic compounds, the following primary mechanisms of action are proposed for Ethyl 3-fluoro-4-hydroxybenzoate:

  • Endocrine Disruption: As an analog of parabens, the compound is likely to interact with nuclear hormone receptors. Parabens have been shown to possess weak estrogenic activity and can also interfere with the androgen receptor.[1][5][6] The fluorine substitution may modulate the affinity and activity at these receptors.

  • Enzyme Inhibition: Fluorinated derivatives of p-hydroxybenzoate are known to act as substrates for enzymes such as p-hydroxybenzoate hydroxylase.[7][8] Additionally, the structurally related compound, ethyl-3,4-dihydroxybenzoate, is a known inhibitor of prolyl 4-hydroxylases.[9][10] Therefore, Ethyl 3-fluoro-4-hydroxybenzoate may act as an inhibitor of various enzymes, particularly hydroxylases or esterases.

  • Antimicrobial Activity: Parabens exert their preservative effects by inhibiting microbial growth.[11] This is thought to occur through the inhibition of key enzyme systems and disruption of the cell membrane in bacteria and fungi.

  • Cellular Stress and Cytotoxicity: At higher concentrations, parabens have been reported to induce mitochondrial dysfunction and DNA damage.[4] The presence of the fluoro-group may influence the cytotoxic potential of the compound.

Proposed In-Vitro Assay Cascade for Mechanistic Elucidation

The following tiered approach is proposed to systematically investigate the mechanism of action of Ethyl 3-fluoro-4-hydroxybenzoate.

Part 1: Assessment of Endocrine Disrupting Potential

A primary area of investigation for a paraben analog is its potential to interfere with the endocrine system.

1.1. Estrogen Receptor (ER) and Androgen Receptor (AR) Competitive Binding Assays

  • Rationale: To determine if Ethyl 3-fluoro-4-hydroxybenzoate directly interacts with the ligand-binding domain of human ERα, ERβ, and AR.

  • Methodology:

    • Utilize commercially available kits containing recombinant human ERα, ERβ, or AR protein.

    • A fluorescently labeled standard ligand for each receptor is used.

    • Incubate the receptor, fluorescent ligand, and varying concentrations of Ethyl 3-fluoro-4-hydroxybenzoate.

    • Measure the displacement of the fluorescent ligand using fluorescence polarization.

    • Calculate the half-maximal inhibitory concentration (IC50) to determine binding affinity.

  • Data Interpretation: A low IC50 value indicates high binding affinity.

1.2. ER and AR Reporter Gene Assays

  • Rationale: To assess whether the binding of Ethyl 3-fluoro-4-hydroxybenzoate to ER or AR results in agonistic or antagonistic activity.

  • Methodology:

    • Use a stable cell line (e.g., MDA-kb2) that co-expresses the full-length human receptor (ERα, ERβ, or AR) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.[12]

    • For agonist mode, treat cells with a dose-response of Ethyl 3-fluoro-4-hydroxybenzoate.

    • For antagonist mode, co-treat cells with a fixed concentration of a known agonist (e.g., 17β-estradiol for ER, testosterone for AR) and a dose-response of the test compound.[12]

    • After incubation, measure reporter gene expression (e.g., luminescence).

    • Calculate the half-maximal effective concentration (EC50) for agonism or IC50 for antagonism.

  • Data Interpretation: An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity suggests antagonism.

AssayEndpointSample Data (Hypothetical)
ERα BindingIC505.2 µM
ERβ BindingIC508.9 µM
AR BindingIC50> 100 µM
ERα Reporter (Agonist)EC5012.5 µM
ERα Reporter (Antagonist)IC502.1 µM
AR Reporter (Antagonist)IC5078.3 µM

Workflow for Endocrine Disruption Assessment

cluster_0 Part 1: Endocrine Disruption A Compound: Ethyl 3-fluoro-4-hydroxybenzoate B ER/AR Competitive Binding Assays A->B C ER/AR Reporter Gene Assays A->C D Determine Binding Affinity (IC50) B->D E Determine Agonist/Antagonist Activity (EC50/IC50) C->E F Conclusion on Endocrine Activity D->F E->F

Caption: Workflow for assessing the endocrine disrupting potential.

Part 2: Evaluation of Enzyme Inhibition Activity

Given the known interactions of similar compounds with enzymatic pathways, a broad screening approach followed by specific kinetic studies is recommended.

2.1. Broad-Panel Enzyme Inhibition Screening

  • Rationale: To identify potential enzyme targets from a wide range of enzyme families, with a focus on hydroxylases and esterases.

  • Methodology:

    • Utilize a commercial enzyme inhibition screening service or in-house panels.

    • Screen Ethyl 3-fluoro-4-hydroxybenzoate at a fixed concentration (e.g., 10 µM) against a panel of enzymes (e.g., cytochrome P450s, prolyl 4-hydroxylases, esterases).

    • Measure the percentage of inhibition for each enzyme.

  • Data Interpretation: Enzymes showing significant inhibition (e.g., >50%) are selected for further investigation.

2.2. Enzyme Kinetic Studies

  • Rationale: To determine the potency and mechanism of inhibition for the identified enzyme targets.

  • Methodology:

    • Perform kinetic assays for the target enzyme in the presence of varying concentrations of Ethyl 3-fluoro-4-hydroxybenzoate and the enzyme's substrate.

    • Measure the initial reaction rates.

    • Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).

  • Data Interpretation: Provides detailed information on the potency and nature of the enzyme-inhibitor interaction.

Part 3: Determination of Antimicrobial Efficacy

To evaluate if the compound retains the preservative properties of its paraben analogs.

3.1. Minimum Inhibitory Concentration (MIC) Assays

  • Rationale: To determine the lowest concentration of Ethyl 3-fluoro-4-hydroxybenzoate that prevents the visible growth of a microorganism.

  • Methodology:

    • Use a panel of relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger).

    • Prepare a serial dilution of the compound in a 96-well plate with appropriate growth media.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate under appropriate conditions.

    • Determine the MIC by visual inspection or by measuring optical density.

  • Data Interpretation: A low MIC value indicates potent antimicrobial activity.

Part 4: Assessment of General Cellular Toxicity

It is crucial to understand the compound's effect on cell viability and fundamental cellular processes.

4.1. Cytotoxicity Assays

  • Rationale: To determine the concentration at which the compound causes cell death.

  • Methodology:

    • Use a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).

    • Treat cells with a dose-response of Ethyl 3-fluoro-4-hydroxybenzoate for 24-48 hours.

    • Assess cell viability using assays such as the MTT assay (measures metabolic activity) or the LDH release assay (measures membrane integrity).

    • Calculate the IC50 for cytotoxicity.

  • Data Interpretation: A low IC50 value suggests significant cytotoxic potential.

4.2. Mitochondrial Function Assays

  • Rationale: To investigate if cytotoxicity is mediated through mitochondrial dysfunction.

  • Methodology:

    • Treat cells with the compound at sub-cytotoxic concentrations.

    • Measure changes in mitochondrial membrane potential using a fluorescent dye (e.g., JC-1).

    • Measure changes in cellular ATP levels using a luminescence-based assay.

  • Data Interpretation: A decrease in mitochondrial membrane potential or ATP levels indicates mitochondrial toxicity.

4.3. Genotoxicity Assays

  • Rationale: To assess the potential of the compound to cause DNA damage.

  • Methodology:

    • Use the Ames test (bacterial reverse mutation assay) to screen for mutagenicity.

    • Use the in-vitro micronucleus assay in a mammalian cell line to detect chromosomal damage.

  • Data Interpretation: A positive result in these assays raises concerns about the genotoxic potential of the compound.

Data Integration and Pathway Analysis

The data from the proposed assay cascade should be integrated to construct a comprehensive mechanistic profile. For example, if Ethyl 3-fluoro-4-hydroxybenzoate is found to be an ERα antagonist and also inhibits a specific cytochrome P450 enzyme involved in estrogen metabolism, this would suggest a multi-faceted mechanism of endocrine disruption.

Hypothetical Signaling Pathway

cluster_1 Proposed Mechanism of Action Compound Ethyl 3-fluoro-4-hydroxybenzoate ER Estrogen Receptor α Compound->ER Antagonism Enzyme Metabolic Enzyme (e.g., CYP1A1) Compound->Enzyme Inhibition ERE Estrogen Response Element ER->ERE Binding Blocked Gene Target Gene Transcription ERE->Gene Transcription Repressed Response Altered Cellular Response Gene->Response Metabolism Estrogen Metabolism Enzyme->Metabolism Metabolism Reduced Metabolism->Response

Caption: Hypothetical pathway illustrating dual action on ER signaling and metabolism.

Conclusion

This technical guide outlines a systematic approach to characterizing the mechanism of action of Ethyl 3-fluoro-4-hydroxybenzoate. By employing a cascade of in-vitro assays, from receptor binding and functional assays to enzyme inhibition and cytotoxicity studies, researchers can build a robust profile of the compound's biological activities. Understanding these mechanisms is essential for assessing its safety and potential therapeutic applications. The proposed framework provides a logical and scientifically rigorous pathway for the comprehensive investigation of this and other novel chemical entities.

References

  • Husain, M., & Massey, V. (1980). Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. PubMed, 10(5), 24-31. [Link]

  • Gopal, V. (2018). Assessment of Health Impacts of Parabens in Pharmaceutical and Food Products. Journal of Pharmaceutical Sciences and Research, 10(3), 567-571. [Link]

  • Pan, S., et al. (2016). Parabens and Human Epidermal Growth Factor Receptor Ligands Cross-Talk in Breast Cancer Cells. Environmental Health Perspectives, 124(5), 563-569. [Link]

  • Nowak, K., Jabłońska, E., & Ratajczak-Wrona, W. (2019). AN OVERVIEW ON PARABENS USED AS PRESERVATIVES IN DIFFERENT AREAS AND PARABEN IMPACT ON ENVIRONMENT. International Journal of Novel Research and Development, 4(11), 1-10. [Link]

  • Okubo, T., et al. (2001). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Journal of Toxicological Sciences, 26(4), 235-243. [Link]

  • Environmental Working Group. (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?. EWG. [Link]

  • Detmer, K., & Massey, V. (1985). a NADPH-dependent-transformation of 3-fluoro-4-hydroxybenzoate to 4-carboxybenzo[4][7]quinone by 4-hydroxybenzoate hydroxylase with elimination of fluoride. ResearchGate. [Link]

  • Helmholtz Centre for Environmental Research - UFZ. (2019). In vitro assays for the risk assessment of chemicals. UFZ. [Link]

  • European Chemicals Agency. (2023). Substance Information - Ethyl 4-hydroxybenzoate. ECHA. [Link]

  • Pereira, J. H., et al. (2019). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. ACS Central Science, 5(7), 1184-1193. [Link]

  • Bansal, A., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. International Journal of Pharmaceutical Sciences and Research, 6(6), 2480-2491. [Link]

  • Ghattas, F., et al. (2008). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus Aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and Environmental Microbiology, 74(24), 7721-7727. [Link]

  • Wagner, F. F., et al. (2018). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Journal of Medicinal Chemistry, 61(17), 7769-7779. [Link]

  • FAO/WHO Expert Committee on Food Additives. (1998). ETHYL p-HYDROXYBENZOATE. FAO. [Link]

  • Siddiq, A., et al. (2002). The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. FEBS Letters, 529(2-3), 309-312. [Link]

  • Siddiq, A., et al. (2002). The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. PubMed, 529(2-3), 309-12. [Link]

  • Google Patents. (2015). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Wei, L., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Synthetic and Systems Biotechnology, 6(4), 346-352. [Link]

  • Henneberger, L., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Frontiers in Toxicology, 5, 1221625. [Link]

  • Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1029. [Link]

  • Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • ChemBK. (2025). Ethyl 4-hydroxybenzoate. ChemBK. [Link]

  • Tachachartvanich, P., et al. (2022). In Vitro characterization of the endocrine disrupting effects of per- and poly-fluoroalkyl substances (PFASs) on the human androgen receptor. Environmental Health Perspectives, 130(1), 017003. [Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 3-fluoro-4-hydroxybenzoate at Room Temperature: A Comprehensive Technical Guide

Executive Summary Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) is a high-value fluorinated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including selective estrogen re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) is a high-value fluorinated intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including selective estrogen receptor modulators and bioactive benzohydrazides[1]. For drug development professionals, understanding the thermodynamic stability of this compound at room temperature (25°C) is not merely a regulatory checkbox; it is a critical prerequisite for establishing robust shelf-life parameters and preventing downstream synthetic failures. This whitepaper dissects the physicochemical properties, thermodynamic degradation pathways, and self-validating experimental workflows required to accurately profile the stability of this compound.

Physicochemical Profiling & Thermodynamic Baseline

At a standard room temperature of 25°C, Ethyl 3-fluoro-4-hydroxybenzoate exists as a stable crystalline solid[2]. The thermodynamic stability of this solid state is governed by a delicate interplay of intermolecular forces and intramolecular electronic effects:

  • Electronic Modulation (The Push-Pull Dynamic): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which decreases electron density at the ortho and para positions[1]. However, the adjacent para-hydroxyl group compensates via resonance (+R effect). This dynamic stabilizes the aromatic ring against electrophilic attack but slightly increases the electrophilicity of the ester carbonyl carbon.

  • Crystal Lattice Energy: The compound exhibits a sharp melting point of 79–80°C[2]. This relatively high melting point indicates a robust crystal lattice stabilized by intermolecular hydrogen bonding between the hydroxyl group of one molecule and the ester carbonyl of another. At 25°C, the available thermal energy ( RT≈2.48 kJ/mol ) is vastly insufficient to overcome this lattice energy, rendering the compound kinetically inert to solid-state degradation under anhydrous conditions.

Table 1: Physicochemical & Thermodynamic Baseline Data
ParameterValue / DescriptionAnalytical Method
Molecular Formula C₉H₉FO₃High-resolution MS
Molecular Weight 184.17 g/mol Mass Spectrometry
Melting Point 79–80°CDifferential Scanning Calorimetry (DSC)
Physical State (at 25°C) Crystalline SolidVisual / XRPD
Primary Vulnerability Ester HydrolysisHPLC-UV

Mechanisms of Degradation & Stability Causality

While thermodynamically stable in a vacuum, real-world storage introduces environmental variables—specifically moisture and oxygen—that challenge the molecule's integrity.

Pathways A Ethyl 3-fluoro-4- hydroxybenzoate B H2O (Moisture) A->B Surface Adsorption E O2 / Free Radicals A->E Environmental Exposure C 3-fluoro-4- hydroxybenzoic acid B->C Ester Hydrolysis (Slow at 25°C) D Ethanol B->D Ester Hydrolysis F Oxidative Degradants (Quinones) E->F Phenolic Oxidation (Inhibited by F-atom)

Fig 1: Primary thermodynamic degradation pathways of Ethyl 3-fluoro-4-hydroxybenzoate.

Causality of Degradation:

  • Ester Hydrolysis: The primary thermodynamic weak point is the ethyl ester linkage. In the presence of ambient humidity (e.g., 60% RH), moisture adsorbs onto the crystal surface. While the hydrolysis to 3-fluoro-4-hydroxybenzoic acid and ethanol is thermodynamically spontaneous, it is kinetically restricted at 25°C due to the lack of molecular mobility in the solid state.

  • Oxidative Resistance: Phenols are generally susceptible to oxidation, forming colored quinone-like degradants. However, the electron-withdrawing nature of the meta-fluorine atom significantly increases the oxidation potential of the molecule, providing a kinetic shield against ambient oxidative stress[1].

Experimental Workflow: ICH Q1A(R2) Aligned Stability Evaluation

To empirically validate the thermodynamic stability of Ethyl 3-fluoro-4-hydroxybenzoate, a rigorous workflow aligned with ICH Q1A(R2) guidelines is required[3]. As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system , where physical thermal analysis cross-verifies chemical chromatographic data.

Workflow Step1 API Batch Selection (Ethyl 3-fluoro-4-hydroxybenzoate) Step2A Long-Term Storage 25°C ± 2°C / 60% RH ± 5% Step1->Step2A Step2B Accelerated Storage 40°C ± 2°C / 75% RH ± 5% Step1->Step2B Step3A Solid-State Analysis (DSC, XRPD) Step2A->Step3A Step3B Chromatographic Assay (HPLC-UV for Hydrolysis) Step2A->Step3B Step2B->Step3A Step2B->Step3B Step4 Thermodynamic Stability Profile Generation Step3A->Step4 Step3B->Step4

Fig 2: ICH Q1A(R2) aligned stability testing workflow for solid-state API.

Step-by-Step Methodology

Step 1: Sample Preparation & Environmental Equilibration

  • Action: Accurately weigh 1.0 g of Ethyl 3-fluoro-4-hydroxybenzoate[4] into clear, Type I borosilicate glass vials. Prepare three independent batches to account for inter-batch crystalline variability.

  • Conditions: Place closed vials in calibrated stability chambers at 25°C ± 2°C / 60% RH ± 5% RH (Long-term) and 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)[3].

  • Causality: Testing under both conditions allows researchers to apply Arrhenius kinetics, predicting long-term thermodynamic stability from short-term accelerated degradation data.

Step 2: Solid-State Characterization (DSC)

  • Action: At intervals of 0, 3, 6, and 12 months, analyze 5 mg samples using Differential Scanning Calorimetry (DSC). Ramp the temperature from 20°C to 120°C at a rate of 10°C/min under a dry nitrogen purge.

  • Causality: Pure Ethyl 3-fluoro-4-hydroxybenzoate exhibits a sharp endothermic melting peak at 79–80°C[2]. The formation of trace degradants (such as the hydrolyzed acid) will disrupt the crystal lattice, manifesting physically as melting point depression or peak broadening. This physical data self-validates the chemical data obtained in Step 3.

Step 3: Chromatographic Quantification (HPLC-UV)

  • Action: Dissolve 10 mg of the sample in 10 mL of Acetonitrile. Inject 10 µL into an HPLC system equipped with a C18 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Trifluoroacetic acid) and Acetonitrile. Detection via UV at 254 nm.

  • System Suitability (Self-Validation): The protocol is only valid if the chromatographic resolution ( Rs​ ) between the parent ester peak and the 3-fluoro-4-hydroxybenzoic acid standard is > 2.0.

  • Causality: The use of an acidic mobile phase (0.1% TFA) is a critical experimental choice. It suppresses the ionization of both the phenolic hydroxyl group and the carboxylic acid degradant, preventing peak tailing and ensuring highly accurate integration of degradation products.

Table 2: Projected Stability Metrics (12-Month Horizon)
Storage ConditionExpected Assay (%)Expected Impurities (%)DSC Melting Point Shift
Initial (T=0) 99.8%< 0.1%79.5°C (Sharp)
25°C / 60% RH (12 Mo) > 99.5%< 0.3% (Hydrolysis)None (Stable)
40°C / 75% RH (6 Mo) > 98.5%< 1.0% (Hydrolysis)< 0.5°C Depression

Conclusion

Ethyl 3-fluoro-4-hydroxybenzoate demonstrates exceptional thermodynamic stability at room temperature (25°C). The robust crystal lattice energy and the unique electronic stabilization provided by the ortho-fluorine atom effectively mitigate the kinetics of ester hydrolysis and phenolic oxidation. By adhering to the ICH Q1A(R2) aligned, self-validating protocols detailed in this guide, pharmaceutical researchers can confidently establish its shelf-life, ensuring the absolute integrity of downstream synthetic workflows.

References

  • [3] Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • [2] BENZO ACID DERIVATIVES AND PREPARATION thereof (Patent NO854219L). Google Patents. URL:

Sources

Exploratory

A Senior Application Scientist's Guide to Molecular Docking Studies of Ethyl 3-fluoro-4-hydroxybenzoate

This guide provides a comprehensive, technically-grounded workflow for conducting molecular docking studies on Ethyl 3-fluoro-4-hydroxybenzoate. It is designed for researchers and drug development professionals, offering...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded workflow for conducting molecular docking studies on Ethyl 3-fluoro-4-hydroxybenzoate. It is designed for researchers and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step. Our approach emphasizes a self-validating system to ensure the scientific integrity and reproducibility of the findings.

Introduction: The "Why" and "What"

Ethyl 3-fluoro-4-hydroxybenzoate is a derivative of paraben, a class of compounds widely studied for their potential as antimicrobial agents and, more critically, as inhibitors of key enzymes in disease pathways. The high level of expression of Human Fatty Acid Synthase (FASN) in many tumor types makes it a significant target for therapeutic intervention.[1] The thioesterase (TE) domain of FASN, in particular, is responsible for releasing newly synthesized fatty acids and is a prime target for inhibition.[2][3]

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like our compound) when bound to a second (a receptor, like the FASN enzyme).[4][5] This allows us to hypothesize its binding mode and affinity, providing a rational basis for further experimental work. This guide will use the thioesterase domain of human FASN as a case-study receptor to demonstrate a robust docking protocol.

The Pillars of a Successful Docking Study: A Conceptual Overview

Before diving into the protocol, it's crucial to understand the workflow's logic. A reliable docking study is not a single "run" but a multi-stage process designed to minimize errors and maximize confidence in the results.

G cluster_prep Pre-Docking cluster_dock Docking Simulation cluster_post Post-Docking P_Prep Receptor Preparation (FASN Thioesterase) Grid Grid Box Generation (Define Active Site) P_Prep->Grid L_Prep Ligand Preparation (Ethyl 3-fluoro-4-hydroxybenzoate) L_Prep->Grid Dock Run AutoDock Vina (Pose Generation & Scoring) Grid->Dock Analysis Results Analysis (Binding Energy & Pose) Dock->Analysis Validation Protocol Validation (Re-docking RMSD) Analysis->Validation

Caption: High-level workflow for a molecular docking study.

Pre-Docking Protocol: Preparing the Key Players

The quality of your input molecules dictates the quality of the output. This phase is about cleaning, correcting, and formatting the receptor and ligand for the simulation.

Receptor Preparation: Human FASN Thioesterase Domain

The goal here is to prepare the protein crystal structure for docking. This involves removing non-essential molecules, repairing structural issues, and adding necessary atomic information.

Causality: Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that are not relevant to the ligand-binding event and can interfere with the docking algorithm. Adding hydrogens and charges is crucial because docking scoring functions rely on electrostatic and hydrogen-bonding calculations.[6]

Experimental Protocol: Receptor Preparation

  • Obtain Crystal Structure: Download the PDB file for the human FASN thioesterase domain. A suitable structure is PDB ID: 2PX6 , which is co-crystallized with the inhibitor Orlistat.[2] This known inhibitor will be vital for our protocol validation later.

  • Clean the Structure:

    • Load the PDB file (2PX6.pdb) into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[6]

    • Remove all water molecules (HOH).

    • Delete any co-solvents or ions not critical to the binding site's structural integrity.

    • Isolate the protein chain(s) of interest and remove the co-crystallized ligand (Orlistat). Save this cleaned protein structure as a separate PDB file (e.g., 2PX6_protein.pdb).

  • Process with AutoDock Tools (ADT):

    • Open ADT and load the cleaned protein file (2PX6_protein.pdb).

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add and select "Polar only".

    • Add Charges: Go to Edit > Charges > Add Kollman Charges.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose..., select the protein, and save it as 2PX6_protein.pdbqt. The PDBQT format includes atomic charge and type information required by AutoDock Vina.[7]

G PDB Download PDB (e.g., 2PX6) Clean Remove Water & Heteroatoms PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Compute Kollman Charges Hydrogens->Charges PDBQT_Out Save as Receptor.pdbqt Charges->PDBQT_Out G SDF Obtain 2D/3D Structure (SDF) Min Energy Minimization SDF->Min Bonds Define Rotatable Bonds Min->Bonds PDBQT_Out Save as Ligand.pdbqt Bonds->PDBQT_Out

Caption: Ligand preparation workflow.

The Docking Simulation: Predicting the Interaction

With prepared molecules, we can now define the search space and run the docking simulation using AutoDock Vina.

Grid Box Generation

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

Causality: Limiting the search to the known or predicted active site dramatically increases the efficiency and accuracy of the docking run. [8]For our case study, we will center the grid on the location of the co-crystallized inhibitor (Orlistat) from the original 2PX6 PDB file, as this represents the validated binding site. [2] Experimental Protocol: Grid Box Setup

  • Load Receptor in ADT: Open the prepared 2PX6_protein.pdbqt file in ADT.

  • Open GridBox Tool: Go to Grid > Grid Box....

  • Center the Grid: The most reliable method is to center the grid on the co-crystallized ligand from the original PDB file. Load the original 2PX6 PDB file (with Orlistat) and find the center coordinates of the ligand.

  • Set Dimensions: Adjust the grid box dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket, providing enough room for the ligand to move and rotate freely.

  • Save Configuration: Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z). These will be used in the Vina configuration file.

Running AutoDock Vina

AutoDock Vina uses a command-line interface. A configuration file (conf.txt) is used to specify all input files and parameters.

Protocol: Vina Execution

  • Create Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and dimensions with those from your grid box setup:

    Causality: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for a standard run. [8]

  • Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute the following command: vina --config conf.txt --log log.txt

Post-Docking Analysis and Validation: Ensuring Trustworthiness

The raw output of a docking run is just a set of predictions. This final phase is about interpreting those predictions and, most importantly, validating the protocol itself to ensure the results are meaningful.

Analyzing the Results

The primary outputs are the binding affinity (a score) and the predicted binding poses (3D coordinates).

Interpretation:

  • Binding Affinity (kcal/mol): This score, found in the log.txt file, estimates the free energy of binding. More negative values suggest stronger, more favorable binding. [9][10]It is a predictive score used primarily for ranking different ligands or poses, not an absolute measure of binding strength. [11]* Binding Poses: The results.pdbqt file contains the coordinates for the top-ranked binding poses. These should be visualized in a program like PyMOL or Discovery Studio to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. [12]The catalytic triad of the FASN thioesterase domain (Ser2308, His2481, Asp2338) are key residues to examine for interactions. [3][13]

    Parameter Description Typical Value (Example)
    Binding Affinity Estimated free energy of binding. More negative is better. -5.0 to -10.0 kcal/mol
    Interactions Types of non-covalent bonds formed (H-bonds, etc.). H-bond with Ser2308

    | RMSD (Validation) | Root-Mean-Square Deviation from a known pose. | < 2.0 Å |

The Self-Validating System: Protocol Validation

This is the most critical step for ensuring trustworthiness. We must demonstrate that our docking protocol can accurately reproduce a known, experimentally determined binding pose.

Causality: If the protocol cannot accurately place a known inhibitor back into its correct spot in the active site, we can have no confidence in its predictions for a new, unknown ligand. This process is called re-docking. [14][15]A Root-Mean-Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation. [16][17] Experimental Protocol: Re-docking Validation

  • Prepare the Co-crystallized Ligand: Prepare the Orlistat ligand from the 2PX6 PDB file using the same ligand preparation protocol described in Section 3.2. Save it as orlistat.pdbqt.

  • Create a Validation Configuration File: Create a new conf_validation.txt file, pointing to the Orlistat ligand:

  • Run Vina: Execute Vina with this new configuration file: vina --config conf_validation.txt --log orlistat_log.txt

  • Calculate RMSD:

    • Load the original PDB structure (2PX6) and the top-ranked re-docked pose (orlistat_redocked.pdbqt) into a visualization tool like PyMOL.

    • Superimpose the protein backbones to align them.

    • Calculate the RMSD between the heavy atoms of the original crystallographic Orlistat and the re-docked Orlistat.

    • If RMSD < 2.0 Å, the protocol is considered validated. [14][16]This provides a strong basis for trusting the results obtained for Ethyl 3-fluoro-4-hydroxybenzoate.

G cluster_check Start Docking Output (Predicted Poses) Visualize Visualize Interactions (PyMOL, Discovery Studio) Start->Visualize Analyze Analyze Binding Affinity (log.txt) Start->Analyze Validate Protocol Validation (Re-docking Known Inhibitor) Visualize->Validate RMSD Calculate RMSD vs. Crystal Structure Validate->RMSD RMSD_Check RMSD < 2.0 Å? RMSD->RMSD_Check Result Protocol Validated RMSD_Check->Result Yes

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Foundational

Introduction: The Significance of Receptor Binding Affinity

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Ethyl 3-fluoro-4-hydroxybenzoate This guide provides a comprehensive framework for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Ethyl 3-fluoro-4-hydroxybenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of ethyl 3-fluoro-4-hydroxybenzoate. While direct binding data for this specific molecule is not extensively published, its structural similarity to parabens and other benzoate derivatives provides a strong rationale for hypothesizing its potential interactions with various receptors, most notably the estrogen receptor. This document will delve into the theoretical underpinnings of receptor binding, provide detailed experimental protocols for determining binding affinity, and offer insights into data analysis and interpretation.

Ethyl 3-fluoro-4-hydroxybenzoate is a halogenated derivative of ethyl 4-hydroxybenzoate, a compound belonging to the paraben family. Parabens are widely used as preservatives in cosmetics, pharmaceuticals, and food products.[1] It is well-established that some parabens can act as xenoestrogens by binding to estrogen receptors (ERα and ERβ), albeit with significantly lower affinity than the endogenous ligand, 17β-estradiol.[2][3] The binding affinity of parabens to estrogen receptors generally increases with the length of the alkyl chain.[2][4]

The introduction of a fluorine atom to the benzoic acid ring, as in ethyl 3-fluoro-4-hydroxybenzoate, can significantly alter the molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[5] Therefore, a thorough investigation into the receptor binding profile of ethyl 3-fluoro-4-hydroxybenzoate is crucial for understanding its potential pharmacological and toxicological effects. This guide will provide the necessary theoretical and practical knowledge to conduct such an investigation.

Theoretical Framework: Principles of Ligand-Receptor Interactions

The interaction between a ligand, such as ethyl 3-fluoro-4-hydroxybenzoate, and its receptor is a dynamic process governed by the principles of chemical kinetics and thermodynamics. The affinity of a ligand for its receptor is a measure of the strength of this interaction and is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

Several factors influence the binding affinity of a ligand, including:

  • Structural Complementarity: The three-dimensional shape of the ligand and the receptor's binding pocket must be complementary for a stable interaction to occur.

  • Intermolecular Forces: The binding is mediated by a combination of non-covalent interactions, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces.

  • Structural Modifications: As seen with parabens, small changes in the ligand's structure, such as the addition of a fluorine atom or an increase in alkyl chain length, can significantly impact binding affinity.[4][6]

Experimental Methodologies for Determining Receptor Binding Affinity

Several robust and validated methods can be employed to determine the receptor binding affinity of a test compound. This section provides detailed protocols for three widely used techniques: radioligand binding assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and in silico molecular docking.

Radioligand Binding Assay: A Competitive Inhibition Approach

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (the "competitor," in this case, ethyl 3-fluoro-4-hydroxybenzoate) to displace a radiolabeled ligand with known high affinity for the target receptor.

Example Protocol: Competitive Binding Assay for Estrogen Receptor Alpha (ERα)

This protocol is adapted from methodologies described for assessing the binding of xenochemicals to the estrogen receptor.[4]

Materials:

  • Receptor Source: Human recombinant ERα or rat uterine cytosol.

  • Radioligand: [³H]-Estradiol.

  • Test Compound: Ethyl 3-fluoro-4-hydroxybenzoate.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., diethylstilbestrol).

  • Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

  • Scintillation Cocktail and Scintillation Counter.

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control. Prepare a working solution of the radioligand.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the assay buffer, the receptor preparation, and either the test compound, the non-specific binding control, or buffer alone (for total binding).

  • Incubation: Add the radioligand to all wells/tubes to initiate the binding reaction. Incubate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. From this curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Preparation Incubation Incubate: Receptor + Radioligand + Test Compound Reagents->Incubation Add to Assay Plate Filtration Separate Bound/Free Ligand (e.g., Vacuum Filtration) Incubation->Filtration Transfer Counting Scintillation Counting Filtration->Counting Measure Radioactivity Analysis Data Analysis: - Calculate IC50 - Determine Ki Counting->Analysis Process Data

Caption: Workflow of a competitive radioligand binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a non-radioactive alternative for measuring ligand-receptor binding.[6] It relies on the transfer of energy between a donor fluorophore (conjugated to the receptor or an anti-receptor antibody) and an acceptor fluorophore (conjugated to the ligand). Binding brings the two fluorophores into proximity, allowing for FRET to occur.

General TR-FRET Workflow:

TR_FRET_Workflow A Mix Components: - Receptor (Donor Labeled) - Fluorescent Ligand (Acceptor Labeled) - Test Compound B Incubate to Reach Equilibrium A->B C Excite Donor Fluorophore B->C D Measure Emission from Both Donor and Acceptor Fluorophores C->D E Calculate TR-FRET Ratio D->E F Determine IC50 and Ki E->F

Caption: General workflow for a TR-FRET based binding assay.

In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7][8] This method can provide valuable insights into the potential binding mode and affinity of ethyl 3-fluoro-4-hydroxybenzoate to a target receptor before performing wet-lab experiments.

Molecular Docking Workflow:

  • Obtain Receptor and Ligand Structures: The 3D structure of the target receptor (e.g., ERα) can be obtained from the Protein Data Bank (PDB). The 3D structure of ethyl 3-fluoro-4-hydroxybenzoate can be generated using chemical drawing software.

  • Prepare Structures: The receptor and ligand structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Define the Binding Site: The binding pocket on the receptor is defined based on the location of the co-crystallized native ligand or through computational prediction.

  • Perform Docking: The docking software samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analyze Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.

Data Analysis and Interpretation

The primary outputs of binding assays are the IC50 and Ki values.

  • IC50 (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the radiolabeled ligand.

  • Ki (Inhibition constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the concentration and Kd of the radioligand.

Table for Summarizing Binding Affinity Data:

CompoundReceptorAssay TypeIC50 (nM)Ki (nM)
Ethyl 3-fluoro-4-hydroxybenzoateERαRadioligand BindingValueValue
Ethyl 3-fluoro-4-hydroxybenzoateERβRadioligand BindingValueValue
17β-Estradiol (Control)ERαRadioligand BindingValueValue
Ethyl Paraben (Control)ERαRadioligand BindingValueValue

Conclusion

Investigating the receptor binding affinity of ethyl 3-fluoro-4-hydroxybenzoate is a critical step in characterizing its potential biological activity. By leveraging established methodologies such as radioligand binding assays, TR-FRET, and molecular docking, researchers can gain valuable insights into the molecular targets of this compound. The information presented in this guide provides a solid foundation for designing and executing these experiments, ultimately contributing to a comprehensive understanding of the pharmacological and toxicological profile of ethyl 3-fluoro-4-hydroxybenzoate.

References

  • Taylor & Francis. (2013). Parabens: Potential impact of Low-Affinity Estrogen receptor Binding chemicals on Human health. [Link]

  • Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Oxford Academic. [Link]

  • Pan, S., et al. (2014). Parabens: potential impact of low-affinity estrogen receptor binding chemicals on human health. PubMed. [Link]

  • Terasaki, N., et al. (2017). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. PMC. [Link]

  • Okubo, T., et al. (2001). ER-dependent estrogenic activity of parabens assessed by proliferation of human breast cancer MCF-7 cells and expression of ERalpha and PR. ResearchGate. [Link]

  • Krajewski, K., et al. (1993). Synthesis and dopamine receptors binding affinity of 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N-alkyl derivatives. PubMed. [Link]

  • NIST. Ethyl 3-hydroxybenzoate. [Link]

  • Sidi, Y., et al. (2002). The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells. PubMed. [Link]

  • NextSDS. Ethyl 4-fluoro-3-hydroxybenzoate — Chemical Substance Information. [Link]

  • Lin, C.-M., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed. [Link]

  • Ataman Kimya. ETHYL PARABEN. [Link]

  • Singh, V., et al. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • Hermawan, A., et al. (2025). Molecular Docking and ADMET Evaluation of Fluoro- Hydroxyxanthone Derivatives as Potential Estrogen Receptor Alpha Inhibitors. Universitas Wahid Hasyim. [Link]

  • Slavik, J., et al. (2003). [3H]Ethynylbicycloorthobenzoate ([3H]EBOB) binding in recombinant GABAA receptors. [Link]

  • Abramovitz, M., et al. (1999). Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor. PMC. [Link]

  • MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • BindingDB. PrimarySearch_ki. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 3-fluoro-4-hydroxybenzoate

An Application Note for the Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate Topic: Audience: Researchers, scientists, and drug development professionals. Abstract Ethyl 3-fluoro-4-hydroxybenzoate is a valuable intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate

Topic: Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-fluoro-4-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The strategic incorporation of a fluorine atom onto the benzene ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules.[1] This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate via the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid. The causality behind each experimental step is explained to provide a robust and reproducible methodology suitable for a research or process development setting.

Introduction

Fluorinated benzoic acid derivatives are a cornerstone in modern medicinal chemistry.[1] Ethyl 3-fluoro-4-hydroxybenzoate, in particular, serves as a key building block for more complex molecules, leveraging the unique electronic properties of the fluorine substituent. The synthesis route detailed herein is a classic Fischer-Speier esterification, a reliable and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol. This protocol has been optimized for high yield and purity, with a focus on clear, actionable steps and safety considerations.

Reaction Scheme

Caption : Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Quantitative Data Summary

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
3-Fluoro-4-hydroxybenzoic acid156.1110.01.01.56 g
Anhydrous Ethanol (C₂H₅OH)46.07--25 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-Catalytic~0.5 mL (10 drops)
Ethyl Acetate (EtOAc)88.11--~150 mL
Saturated NaHCO₃ (aq)84.01--~100 mL
Brine (Saturated NaCl aq)58.44--~50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Experimental Protocol

This protocol details the esterification of the carboxylic acid group on 3-fluoro-4-hydroxybenzoic acid. The phenolic hydroxyl group is significantly less nucleophilic and does not react under these acidic conditions.

Part 1: Reaction Setup and Reflux
  • Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).

  • Dissolution : Add anhydrous ethanol (25 mL per 1.56 g of acid). Stir the mixture until the starting material is fully dissolved. Ethanol serves as both the solvent and the esterifying reagent; using it in large excess drives the reaction equilibrium towards the product.

  • Catalyst Addition : Place the flask in an ice-water bath to control any initial exotherm. Slowly add concentrated sulfuric acid (catalytic amount, approx. 0.1 eq or 10 drops) dropwise to the stirred solution. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux : Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring : Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. (Mobile phase suggestion: 30% Ethyl Acetate in Hexane).

Part 2: Work-up and Extraction
  • Cooling : Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Neutralization : Carefully pour the cooled reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[2] This will neutralize the sulfuric acid catalyst and any unreacted 3-fluoro-4-hydroxybenzoic acid, which will deprotonate and become water-soluble. Be cautious as CO₂ gas will evolve.

  • Extraction : Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired ester product is organic-soluble and will move into the ethyl acetate layer.

  • Washing : Combine the organic extracts. Wash the combined organic layer sequentially with water (1 x 50 mL) and then with brine (1 x 50 mL).[2] The brine wash helps to remove residual water from the organic phase and breaks up any emulsions.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2] Add the drying agent until it no longer clumps together.

  • Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification
  • Analysis : The crude product is often of sufficient purity for subsequent steps. Assess purity via TLC or ¹H NMR.

  • Chromatography (Optional) : If further purification is required, the crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification A 1. Dissolve 3-fluoro-4-hydroxybenzoic acid in anhydrous ethanol B 2. Cool to 0°C and add catalytic H₂SO₄ A->B C 3. Heat to reflux for 4-6 hours B->C D 4. Cool to RT and pour into saturated NaHCO₃ solution C->D Reaction Complete E 5. Extract with Ethyl Acetate (3x) D->E F 6. Wash combined organic layers with water and brine E->F G 7. Dry organic layer over Na₂SO₄ F->G H 8. Filter and concentrate under reduced pressure G->H Dried Solution I 9. Purify by column chromatography (if necessary) H->I J 10. Characterize final product (Ethyl 3-fluoro-4-hydroxybenzoate) I->J

Caption: Workflow for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.

  • Ventilation : All steps should be performed in a well-ventilated fume hood.

  • Chemical Hazards :

    • Concentrated Sulfuric Acid (H₂SO₄) : Extremely corrosive. Causes severe burns. Handle with extreme care.

    • Ethanol and Ethyl Acetate : Highly flammable liquids. Keep away from open flames and ignition sources.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (2022). 3-Fluoro-4-hydroxybenzoic acid, 1 [Image]. Retrieved from [Link]

  • Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1988). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses, 67, 174. [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015). Google Patents.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • FAO. (1998). ETHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • Wang, M., et al. (2015). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Molecules, 20(5), 8433-8446. [Link]

  • US5260475A - Esterification of hydroxybenzoic acids. (1993). Google Patents.

Sources

Application

Application Notes: Ethyl 3-fluoro-4-hydroxybenzoate as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorination In the landscape of modern drug discovery and development, the incorporation of fluorine into molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination

In the landscape of modern drug discovery and development, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and physicochemical properties of drug candidates. Ethyl 3-fluoro-4-hydroxybenzoate is a prime example of a building block that offers a unique combination of reactive handles and the benefits of a strategically placed fluorine atom. This document serves as a detailed guide to its application, providing both the theoretical underpinnings and practical protocols for its use in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

The key structural features of Ethyl 3-fluoro-4-hydroxybenzoate—a nucleophilic phenolic hydroxyl group, an ester moiety amenable to modification, and an electron-deficient aromatic ring activated by a fluorine atom—make it a versatile and highly valuable intermediate. The fluorine atom, positioned ortho to the hydroxyl group, significantly influences the acidity of the phenol, enhancing its reactivity in certain transformations while also providing a site for potential metabolic blocking, which can improve a drug's half-life.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.

PropertyValueSource
CAS Number 56355-21-6[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.17 g/mol [1]
Appearance Powder or crystals[2]
Purity Typically ≥97%[1][2]
Storage Sealed in a dry place at room temperature.[2]

Core Reactivity and Synthetic Utility

The synthetic utility of Ethyl 3-fluoro-4-hydroxybenzoate stems from the differential reactivity of its functional groups. The phenolic hydroxyl group is the most common site for initial modification, typically via O-alkylation or O-acylation, while the ester can be hydrolyzed or converted to an amide in subsequent steps.

G cluster_0 Hydroxyl Group Reactions cluster_1 Ester Group Reactions cluster_2 Aromatic Ring Reactions main Ethyl 3-fluoro-4-hydroxybenzoate o_alkylation O-Alkylation (Williamson Ether Synthesis) main->o_alkylation R-X, Base o_acylation O-Acylation main->o_acylation RCOCl, Base hydrolysis Hydrolysis to Carboxylic Acid main->hydrolysis NaOH, H₂O/EtOH amidation Direct Amidation main->amidation R₂NH, Lewis Acid electrophilic_sub Electrophilic Aromatic Substitution main->electrophilic_sub Electrophile, Acid

Caption: Key reaction pathways for Ethyl 3-fluoro-4-hydroxybenzoate.

Application Case Study: Synthesis of a Key Gefitinib Intermediate

Gefitinib (Iressa®) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[3] The synthesis of Gefitinib and its analogues often relies on intermediates derived from substituted hydroxybenzoic acids. Ethyl 3-fluoro-4-hydroxybenzoate can serve as a precursor to the core quinazoline scaffold of Gefitinib. While many reported syntheses start from isovanillin or 6,7-dimethoxy quinazolin-4-one, a retrosynthetic analysis highlights the potential utility of this fluorinated building block for creating analogs or alternative synthetic routes.

A pivotal transformation in many Gefitinib syntheses is the construction of the 6-hydroxy-7-methoxy-quinazoline core, which is then coupled with 3-chloro-4-fluoroaniline.[4] The final step typically involves the O-alkylation of the 6-hydroxy group with a morpholino-containing side chain.[3] Using a related building block, 4-fluoro-3-hydroxybenzoic acid, one can envision a synthetic pathway where the hydroxyl group is first protected or alkylated (e.g., methylated) and the carboxylic acid is converted to the corresponding quinazoline.

Detailed Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)

This protocol details a general and robust method for the O-alkylation of the phenolic hydroxyl group of Ethyl 3-fluoro-4-hydroxybenzoate. This reaction is a foundational step for introducing a variety of side chains in API synthesis.

Objective: To synthesize Ethyl 3-fluoro-4-(alkoxy)benzoate derivatives.

Rationale: The Williamson ether synthesis is a reliable method for forming ether linkages. A mild base like potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol. Its use prevents the potential hydrolysis of the ethyl ester, which could occur with stronger bases like sodium hydroxide. Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and promoting the nucleophilicity of the phenoxide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup1 1. Dissolve Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF. setup2 2. Add K₂CO₃ (1.5 eq) to the solution. setup1->setup2 setup3 3. Add alkyl halide (1.2 eq) to the suspension. setup2->setup3 reaction1 4. Heat mixture to 60-80 °C. setup3->reaction1 reaction2 5. Monitor by TLC (4-12 hours). reaction1->reaction2 workup1 6. Cool to room temperature. reaction2->workup1 workup2 7. Pour into water and extract with Ethyl Acetate (3x). workup1->workup2 workup3 8. Wash combined organic layers with water and brine. workup2->workup3 workup4 9. Dry over Na₂SO₄, filter, and concentrate. workup3->workup4 purify 10. Purify crude product by silica gel column chromatography. workup4->purify

Sources

Method

Application Notes &amp; Protocols: Catalytic Esterification of 3-Fluoro-4-hydroxybenzoic Acid to Ethyl 3-fluoro-4-hydroxybenzoate

Introduction Ethyl 3-fluoro-4-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, requires carefully selected synthetic methods to ensure high yield and purity. This document provides detailed application notes and protocols for the catalytic esterification of 3-fluoro-4-hydroxybenzoic acid, a primary route to this important ester. We will explore both classical homogeneous acid catalysis and modern heterogeneous solid acid catalysis, offering researchers and process chemists a comprehensive guide to methodology, mechanistic insights, and practical considerations.

The core transformation, known as Fischer-Speier esterification, is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[1] The primary challenge in this process is to efficiently shift the equilibrium towards the product side. This is typically achieved by using an excess of the alcohol or by actively removing the water byproduct during the reaction.[2]

Method 1: Homogeneous Acid Catalysis (Fischer-Speier Esterification)

This classical method employs a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), dissolved in the alcohol reactant. It is a cost-effective and well-understood method, making it a common choice for both lab-scale and industrial synthesis.

Causality and Mechanistic Insights

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The catalytic acid plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol.[1][3]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 3-fluoro-4-hydroxybenzoic acid. This increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The final step involves the deprotonation of the intermediate, regenerating the acid catalyst and yielding the final product, Ethyl 3-fluoro-4-hydroxybenzoate.[3]

The entire process is reversible. To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of ethanol, which acts as both reactant and solvent.[1]

Diagram: Fischer Esterification Mechanism

Fischer_Esterification Simplified Fischer Esterification Mechanism cluster_reactants cluster_products Start Carboxylic Acid + H⁺ Activated Protonated Carbonyl (Enhanced Electrophile) Start->Activated + H⁺ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + Ethanol Water_Leaving Protonated Intermediate (H₂O as Leaving Group) Tetrahedral->Water_Leaving Proton Transfer Ester_Protonated Protonated Ester Water_Leaving->Ester_Protonated - H₂O Water Water Product Ester + H⁺ Ester_Protonated->Product - H⁺ Ethanol Ethanol (Nucleophile)

Caption: Simplified mechanism of acid-catalyzed esterification.

Detailed Experimental Protocol: Homogeneous Catalysis

This protocol details the synthesis using concentrated sulfuric acid as the catalyst.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid (>98%)

  • Ethanol (absolute, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.05 mmol).

  • Solvent/Reagent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours, as indicated by the consumption of the starting carboxylic acid.[5]

  • Work-up - Quenching: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).[5]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution (to neutralize residual acid, vent frequently), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude Ethyl 3-fluoro-4-hydroxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel if necessary.

Method 2: Heterogeneous Solid Acid Catalysis

To circumvent issues associated with homogeneous catalysts, such as corrosion, difficult separation, and generation of acidic waste, solid acid catalysts have emerged as a green and efficient alternative.[6][7] Ion-exchange resins like Amberlyst-15 are particularly effective for esterification reactions.[8][9]

Causality and Mechanistic Insights

Amberlyst-15 is a macroreticular polystyrene resin functionalized with sulfonic acid (-SO₃H) groups.[9] These groups provide strong acidic sites on a solid support. The mechanism is analogous to the homogeneous Fischer esterification, but the protonation and catalytic cycle occur on the surface of the resin.

Key Advantages:

  • Easy Separation: The catalyst is a solid and can be easily removed from the reaction mixture by simple filtration.[9]

  • Reusability: The recovered catalyst can often be washed, dried, and reused for several reaction cycles, improving process economy.[10]

  • Reduced Corrosion: The acidic sites are confined to the solid support, minimizing corrosion of the reaction vessel.[6]

  • Simplified Work-up: Neutralization washes are often unnecessary, streamlining the purification process.[9]

Diagram: Heterogeneous Catalysis Workflow

Heterogeneous_Workflow General Workflow for Solid Acid Catalysis Reactants Acid + Alcohol + Solid Catalyst Reaction Heat / Reflux Reactants->Reaction Filtration Cool & Filter Reaction->Filtration Catalyst_Out Solid Catalyst (for recycle) Filtration->Catalyst_Out Filtrate Product Mixture (in excess alcohol) Filtration->Filtrate Concentration Evaporate Solvent Filtrate->Concentration Product Crude Product Concentration->Product Purification Purify (Recrystallization / Distillation) Product->Purification Final_Product Pure Ester Purification->Final_Product

Caption: Workflow showing the ease of catalyst separation.

Detailed Experimental Protocol: Amberlyst-15 Catalysis

This protocol outlines the use of Amberlyst-15 as a recyclable solid acid catalyst.

Materials:

  • 3-Fluoro-4-hydroxybenzoic acid (>98%)

  • Ethanol (absolute, anhydrous)

  • Amberlyst-15 resin (pre-washed with ethanol and dried)

  • Standard laboratory glassware (as in Method 1)

Procedure:

  • Catalyst Preparation: If the Amberlyst-15 resin is new, it should be washed with ethanol and dried in a vacuum oven at 60-70 °C overnight to remove moisture before use.[11]

  • Reaction Setup: In a round-bottom flask, combine 3-fluoro-4-hydroxybenzoic acid (10.0 g, 64.05 mmol), 100 mL of absolute ethanol, and pre-dried Amberlyst-15 (1.5 g, ~15% w/w of the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the stirred suspension to a gentle reflux.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Method 1. Reaction times may be comparable or slightly longer than with sulfuric acid, depending on the activity of the resin.

  • Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 resin by simple filtration, washing the resin with a small amount of fresh ethanol to recover any adsorbed product. The recovered resin can be set aside for regeneration and reuse.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. The excess ethanol can be collected for recycling.

  • Purification: The resulting crude product is typically of high purity. If necessary, it can be further purified by recrystallization as described in Method 1. The elimination of the aqueous work-up significantly simplifies this stage.

Comparative Analysis of Catalytic Methods

ParameterHomogeneous Catalysis (H₂SO₄)Heterogeneous Catalysis (Amberlyst-15)
Catalyst Separation Difficult; requires neutralization and aqueous work-upSimple; filtration
Catalyst Reusability NoYes, with regeneration
Work-up Complexity High; involves extraction, washing, and neutralizationLow; primarily filtration and solvent evaporation
Corrosion Risk HighLow
Waste Generation High (acidic and saline aqueous waste)Low (minimal solvent waste)
Relative Cost Low initial catalyst costHigher initial catalyst cost, but economical with reuse
Typical Yield Good to ExcellentGood to Excellent

Product Characterization

The final product, Ethyl 3-fluoro-4-hydroxybenzoate, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. Expected ¹H NMR signals include a triplet and quartet for the ethyl group, aromatic protons, and a phenolic -OH peak.

  • Infrared (IR) Spectroscopy: Key stretches to observe are the O-H (phenolic), C=O (ester), and C-F bonds.

  • Melting Point: Compare the observed melting point with literature values.

Conclusion

Both homogeneous and heterogeneous acid catalysis are effective methods for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate. The classical Fischer-Speier reaction using sulfuric acid is a robust and high-yielding protocol but suffers from a cumbersome work-up and waste generation. The use of a solid acid catalyst like Amberlyst-15 offers a more environmentally friendly and operationally simple alternative, featuring easy catalyst separation and reusability. The choice of method will depend on the specific requirements of the laboratory or production facility, balancing factors such as cost, scale, environmental impact, and available equipment.

References

  • Arkat USA. Amberlyst-15 in organic synthesis. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. Available at: [Link]

  • Petrini, et al. Amberlyst 15: A Practical, Mild and Selective Catalyst for Methyl Esterification of Carboxylic Acids. Organic Preparations and Procedures International. 1988. Available at: [Link]

  • Handout. Esterification of benzoic acid to methyl benzoate. Available at: [Link]

  • ResearchGate. Esterification by solid acid catalysts - A comparison | Request PDF. Available at: [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Available at: [Link]

  • Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • PMC. Magnetic-responsive solid acid catalysts for esterification. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • YouTube. Organic Mechanism Fischer Esterification 004. Available at: [Link]

  • ResearchGate. Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. Available at: [Link]

  • Google Patents. JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.
  • PMC. Ethyl 4-fluoro-3-nitrobenzoate. Available at: [Link]

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Application

The Strategic deployment of Ethyl 3-fluoro-4-hydroxybenzoate in the Pursuit of Novel Therapeutics

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds ava...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, Ethyl 3-fluoro-4-hydroxybenzoate has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring a fluorine atom ortho to a hydroxyl group on a benzoate scaffold, offers a compelling combination of physicochemical properties that can be strategically exploited to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of Ethyl 3-fluoro-4-hydroxybenzoate, with a particular focus on its role in the synthesis of transthyretin (TTR) stabilizers, a promising class of drugs for the treatment of amyloid diseases.

The Physicochemical Advantage: Unpacking the Role of Fluorine and Hydroxyl Moieties

The utility of Ethyl 3-fluoro-4-hydroxybenzoate in drug design is intrinsically linked to the interplay between its constituent functional groups. The strategic placement of a fluorine atom, the most electronegative element, imparts several advantageous properties to a molecule. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common pathway for drug degradation.[1][2] Furthermore, fluorine can modulate the acidity (pKa) of adjacent functional groups, such as the phenolic hydroxyl group in this case, and influence lipophilicity, which in turn affects a drug's ability to permeate biological membranes.[3][4]

The hydroxyl group, on the other hand, serves as a crucial hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[5] The combination of these two functionalities on a readily modifiable benzoate ester platform makes Ethyl 3-fluoro-4-hydroxybenzoate a versatile starting material for the synthesis of a diverse array of bioactive molecules.

Application Highlight: Synthesis of Acoramidis Precursors for Transthyretin Amyloidosis

A prime example of the strategic application of this scaffold is in the synthesis of Acoramidis, a potent transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis (ATTR).[2] ATTR is a debilitating and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils. Acoramidis functions by stabilizing the native tetrameric structure of TTR, thereby preventing its dissociation into monomers, the first and rate-limiting step in the amyloidogenic cascade.[1]

While the synthesis of Acoramidis often starts from the corresponding carboxylic acid, 4-fluoro-3-hydroxybenzoic acid, the use of its ethyl ester, Ethyl 3-fluoro-4-hydroxybenzoate, presents a viable and strategically similar pathway. The initial esterification of the carboxylic acid is a common step in the published synthetic routes to protect this functionality during subsequent reactions.[1] Therefore, starting directly with Ethyl 3-fluoro-4-hydroxybenzoate can streamline the initial phase of the synthesis.

The core of the synthetic strategy involves a Williamson ether synthesis to introduce a linker at the 3-hydroxyl position, which is then further elaborated to incorporate the pyrazole moiety of Acoramidis.

Synthetic Workflow Overview

The following diagram illustrates the key transformations in the synthesis of an Acoramidis precursor starting from Ethyl 3-fluoro-4-hydroxybenzoate.

G A Ethyl 3-fluoro-4-hydroxybenzoate B Williamson Ether Synthesis (Alkylation of Phenolic -OH) A->B 1,3-Dibromopropane, K2CO3, DMF C Ethyl 3-(alkoxy)-4-fluorobenzoate Intermediate B->C D Further Functionalization (e.g., Suzuki Coupling, etc.) C->D E Acoramidis Precursor D->E

Caption: Synthetic pathway from Ethyl 3-fluoro-4-hydroxybenzoate to an Acoramidis precursor.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the key transformations in the synthesis of an Acoramidis precursor, adapted from established literature procedures.[1]

Protocol 1: Williamson Ether Synthesis for the Preparation of Ethyl 3-(3-bromopropoxy)-4-fluorobenzoate

This protocol details the alkylation of the phenolic hydroxyl group of Ethyl 3-fluoro-4-hydroxybenzoate using 1,3-dibromopropane. This reaction introduces the three-carbon linker required for the subsequent coupling reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 3-fluoro-4-hydroxybenzoate184.165.00 g27.151.0
1,3-Dibromopropane201.8616.44 g (8.15 mL)81.453.0
Potassium Carbonate (K₂CO₃)138.219.38 g67.882.5
N,N-Dimethylformamide (DMF)73.0950 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Brine Solution-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-fluoro-4-hydroxybenzoate (5.00 g, 27.15 mmol).

  • Add N,N-dimethylformamide (50 mL) to dissolve the starting material.

  • Add potassium carbonate (9.38 g, 67.88 mmol) to the solution.

  • Add 1,3-dibromopropane (8.15 mL, 81.45 mmol) to the suspension.

  • Heat the reaction mixture to 70 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-20% ethyl acetate in hexane) to afford Ethyl 3-(3-bromopropoxy)-4-fluorobenzoate as a colorless oil.

Expected Yield: 70-80%

Protocol 2: Suzuki Coupling for the Introduction of the Pyrazole Moiety

This protocol describes the subsequent Suzuki coupling reaction to introduce the dimethyl-pyrazole heterocycle, a key structural feature of Acoramidis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyl 3-(3-bromopropoxy)-4-fluorobenzoate305.155.00 g16.391.0
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole222.094.36 g19.661.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.700.60 g0.820.05
Potassium Carbonate (K₂CO₃)138.214.53 g32.782.0
1,4-Dioxane88.1140 mL--
Water18.0210 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated Brine Solution-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Procedure:

  • To a 100 mL Schlenk flask, add Ethyl 3-(3-bromopropoxy)-4-fluorobenzoate (5.00 g, 16.39 mmol), 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (4.36 g, 19.66 mmol), and potassium carbonate (4.53 g, 32.78 mmol).

  • Add a mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.60 g, 0.82 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction by TLC (3:1 hexane/ethyl acetate).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexane) to yield the desired Acoramidis precursor.

Expected Yield: 60-75%

Conclusion and Future Perspectives

Ethyl 3-fluoro-4-hydroxybenzoate stands as a testament to the power of strategic molecular design in drug discovery. Its inherent physicochemical properties, largely dictated by the judicious placement of fluoro and hydroxyl groups, make it an invaluable building block for the synthesis of complex and biologically active molecules. The successful application of this intermediate in the synthesis of Acoramidis precursors highlights its potential in the development of treatments for debilitating diseases like transthyretin amyloidosis. As our understanding of disease biology continues to evolve, the demand for such versatile and strategically designed chemical scaffolds will undoubtedly grow, further solidifying the importance of Ethyl 3-fluoro-4-hydroxybenzoate in the medicinal chemist's toolkit.

References

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Hagan, D. J. (2008). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 1(1), 77-87.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

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Method

Application Notes and Protocols: Strategic Cross-Coupling of Ethyl 3-fluoro-4-hydroxybenzoate

Introduction Ethyl 3-fluoro-4-hydroxybenzoate is a versatile and increasingly important structural motif in the fields of medicinal chemistry and materials science. Its substituted phenyl ring offers a scaffold for build...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-fluoro-4-hydroxybenzoate is a versatile and increasingly important structural motif in the fields of medicinal chemistry and materials science. Its substituted phenyl ring offers a scaffold for building molecular complexity. However, its direct use in palladium-catalyzed cross-coupling reactions—cornerstone technologies for C-C, C-N, and C-O bond formation—is precluded by the chemical inertness of the phenolic hydroxyl group. The carbon-oxygen bond of a phenol is exceptionally strong and resistant to the oxidative addition step that initiates most cross-coupling catalytic cycles.

This guide provides a comprehensive overview of the strategies and detailed protocols required to successfully employ Ethyl 3-fluoro-4-hydroxybenzoate as a coupling partner. The core principle involves a two-stage approach: first, the activation of the inert hydroxyl group by converting it into an excellent leaving group, such as a trifluoromethanesulfonate (triflate), and second, the subsequent cross-coupling of the activated intermediate. We will explore the rationale behind substrate activation and provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Section 1: The Chemistry of the Substrate - A Tale of Activation

The Challenge: An Unreactive Phenol

The primary obstacle to using phenols directly in cross-coupling is the strength of the C(sp²)-O bond. Unlike aryl halides (C-Br, C-I) or pseudo-halides, this bond is not susceptible to oxidative addition by a low-valent palladium(0) complex under standard conditions. Furthermore, the acidic proton of the hydroxyl group can interfere with the basic conditions often required for these reactions, leading to catalyst deactivation or undesirable side reactions.

The Solution: In Situ or Pre-emptive Activation

To overcome this, the hydroxyl group must be converted into a group with a high propensity for leaving. Trifluoromethanesulfonates (triflates, -OTf) are among the most effective choices. The triflate group is an exceptional leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting anion. This conversion transforms the inert phenol into a highly reactive electrophile, often exhibiting reactivity comparable to or exceeding that of an aryl bromide.

The overall strategy is therefore a two-step sequence: triflation followed by cross-coupling.

G cluster_workflow Activation & Coupling Workflow Substrate Ethyl 3-fluoro-4-hydroxybenzoate (Inert) Activation Step 1: Triflation (e.g., Tf₂O, Pyridine) Substrate->Activation Activation Intermediate Aryl Triflate Intermediate (Activated Electrophile) Activation->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Coupling Coupling Partner (Boronic Acid, Alkyne, Amine) Product Desired Coupled Product Coupling->Product

Caption: General workflow for utilizing Ethyl 3-fluoro-4-hydroxybenzoate.

Electronic Landscape of the Activated Substrate

Once converted to its triflate, the electronic nature of the aryl ring becomes highly favorable for the crucial oxidative addition step. The electron-withdrawing effects of the 3-fluoro and 1-ethyl ester substituents work in concert with the powerful triflate group to decrease the electron density of the ring, making the C-OTf bond more electrophilic and susceptible to attack by the Pd(0) catalyst.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures.[1]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical when using aryl triflates. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition to the strong C-O bond and facilitate the subsequent reductive elimination step.[2] A base is necessary to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[2]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-OTf L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArOTf Ar-OTf ArOTf->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 3-fluoro-4-(trifluoromethylsulfonyloxy)benzoate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 3-fluoro-4-hydroxybenzoate (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base: Add anhydrous pyridine (2.0 eq.) or another suitable non-nucleophilic base if using DCM.

  • Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2.2.2: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Setup: To a flame-dried Schlenk flask or sealed reaction vial, add the aryl triflate (Protocol 2.2.1, 1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, SPhos, XPhos, 4-10 mol%).

  • Inerting: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Representative Reaction Conditions
ComponentExample ReagentsTypical LoadingPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-5 mol%Catalyst Precursor
Ligand PCy₃, P(t-Bu)₃, SPhos, XPhos4-10 mol%Stabilize & activate Pd
Base K₃PO₄, K₂CO₃, Cs₂CO₃2.0-3.0 eq.Activates boronic acid
Solvent 1,4-Dioxane, Toluene, DME0.1 - 0.5 MReaction Medium
Temperature 80 - 110 °C-Provide activation energy

Section 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl electrophile and a terminal alkyne, providing access to substituted alkynes.[3]

Mechanistic Rationale

The traditional Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt.[4] The palladium complex undergoes oxidative addition into the C-OTf bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II) complex. A crucial component is the amine base, which serves both to deprotonate the alkyne and to act as the solvent. Copper-free versions have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[5]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-OTf L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-OTf) PdII_Alkynyl Ar-Pd(II)-C≡CR L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuOTf Cu-OTf CuAcetylide Cu-C≡CR CuOTf->CuAcetylide Deprotonation CuAcetylide->PdII_Aryl To Transmetalation Alkyne H-C≡CR + Base Alkyne->CuAcetylide

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol
  • Setup: To a flame-dried Schlenk flask, add the aryl triflate (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inerting: Seal the vessel and purge thoroughly with an inert gas.

  • Solvent/Base: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)). The amine can often serve as both base and co-solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often rapid. Monitor by TLC.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and water. Filter through Celite to remove catalyst residues.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography.

Representative Reaction Conditions
ComponentExample ReagentsTypical LoadingPurpose
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄2-5 mol%Main Catalyst
Copper Source CuI4-10 mol%Co-catalyst
Ligand PPh₃ (often part of catalyst)-Stabilize Pd
Base Et₃N, DIPA3.0 eq. to solventDeprotonates alkyne
Solvent THF, DMF, or neat amine0.1 - 0.5 MReaction Medium
Temperature 25 - 60 °C-Provide activation energy

Section 4: Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl electrophiles and a primary or secondary amine.[6]

Mechanistic Rationale

The Buchwald-Hartwig amination of aryl triflates requires a carefully selected catalyst system. The key is using highly active palladium catalysts, typically generated in situ from a palladium precursor and a sterically hindered, electron-rich biarylphosphine ligand.[7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is essential to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle.[8][9]

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-OTf L OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)-NR₂ L AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArOTf Ar-OTf ArOTf->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol
  • Setup: In a glovebox, or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the specialized ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a dry reaction vessel.

  • Reagents: Add the strong base (e.g., NaOt-Bu or LHMDS, 1.4 eq.) and the aryl triflate (1.0 eq.).

  • Inerting: Seal the vessel and remove from the glovebox (if used).

  • Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

  • Nucleophile: Add the amine (1.2 eq.) via syringe.

  • Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride. Dilute with ethyl acetate.

  • Purification: Filter through Celite, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Representative Reaction Conditions
ComponentExample ReagentsTypical LoadingPurpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂1-2 mol%Catalyst Precursor
Ligand XPhos, SPhos, RuPhos, BINAP2-4 mol%Essential for reactivity
Base NaOt-Bu, KOt-Bu, LHMDS1.4-2.0 eq.Deprotonates amine
Solvent Toluene, Dioxane0.1 - 0.5 MAnhydrous, Aprotic Medium
Temperature 80 - 110 °C-Provide activation energy

Section 5: Troubleshooting and Key Considerations

  • Reagent Purity: The success of these reactions, particularly the Buchwald-Hartwig amination, is highly sensitive to the purity of reagents and the exclusion of oxygen and moisture. Solvents must be anhydrous and thoroughly degassed.

  • Triflation Issues: Incomplete triflation will result in recovery of the starting phenol. If the reaction is sluggish, ensure the base is dry and the Tf₂O is fresh.

  • Low Coupling Yield: This can be due to catalyst deactivation. Consider using a different ligand, increasing catalyst loading, or ensuring completely inert conditions. For Suzuki couplings, the activity of the boronic acid can vary; sometimes using the corresponding boronate ester is beneficial.

  • Side Reactions: In Sonogashira couplings, alkyne homodimerization is a common side reaction.[5] This can be minimized by using copper-free conditions or by the slow addition of the alkyne. In Suzuki couplings, significant amounts of aryl bromide reduction can occur with certain ligands.[1]

Conclusion

Ethyl 3-fluoro-4-hydroxybenzoate is a highly valuable building block that can be effectively utilized in a wide range of powerful cross-coupling reactions. The key to success lies in a strategic, two-step approach: activation of the inert phenolic hydroxyl group to a triflate, followed by the application of optimized, ligand-supported palladium catalysis. By understanding the causality behind the choice of reagents and conditions for each class of reaction, researchers can reliably access a diverse array of complex molecules for applications in drug discovery and materials science.

References

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  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Ye, Z., et al. (2021). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. chem.libretexts.org. [Link]

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  • Annese, C., et al. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Organic & Inorganic Au. [Link]

  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]

  • Sun, A., & Gouverneur, V. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters. [Link]

  • Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • Shi, S., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Szostak, M. (2020). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl]₂ Dimers. ChemRxiv. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Ethyl α-Bromo-α-fluoroacetate with Arylboronic Acids. researchgate.net. [Link]

  • ResearchGate. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. researchgate.net. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. [Link]

  • Rossi, E., et al. (2021). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Chemistry – A European Journal. [Link]

  • Guram, A. S., et al. (2005). Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters. [Link]

  • ResearchGate. (2015). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. researchgate.net. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. en.wikipedia.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. [Link]

  • Yin, J., et al. (2018). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Ethers from Ethyl 3-fluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for the synthesis of ethers from Ethyl 3-fluoro-4-hydroxybenzoate. The Williamson ether synth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of ethers from Ethyl 3-fluoro-4-hydroxybenzoate. The Williamson ether synthesis, a robust and versatile method for forming the ether linkage, is the focus of this application note. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss critical parameters for process optimization and troubleshooting. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient preparation of a diverse range of aryl ethers from a readily available fluorinated building block.

Introduction: The Significance of Fluorinated Aryl Ethers

Ethyl 3-fluoro-4-hydroxybenzoate is a valuable starting material in the synthesis of a wide array of organic molecules. The ethers derived from this compound are of particular interest in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The ether linkage provides a stable and synthetically accessible connection point for introducing further molecular complexity.

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely employed methods for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with an alkyl halide.[2][3]

Core Principles: The Williamson Ether Synthesis

The synthesis of ethers from Ethyl 3-fluoro-4-hydroxybenzoate via the Williamson synthesis involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of Ethyl 3-fluoro-4-hydroxybenzoate is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion then attacks an electrophilic alkyl halide (or other suitable electrophile with a good leaving group), displacing the halide and forming the desired ether.

For the successful synthesis of aryl ethers, the choice of base, solvent, and alkylating agent is crucial to maximize the yield of the desired O-alkylation product and minimize potential side reactions.

Mechanistic Overview

The reaction follows a classic SN2 pathway. The phenoxide ion acts as the nucleophile, and the alkyl halide serves as the electrophile.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ethyl 3-fluoro-4-hydroxybenzoate Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Ether Aryl Ether Product Alkyl_Halide->Ether Halide_Ion Halide Ion (X⁻) Ether->Halide_Ion Leaving Group Departure Phenoxide_2->Ether SN2 Attack

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate

Introduction & Mechanistic Rationale Fluorinated benzoates, particularly Ethyl 3-fluoro-4-hydroxybenzoate, serve as critical building blocks in medicinal chemistry, often utilized in the synthesis of bioactive hydrazides...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluorinated benzoates, particularly Ethyl 3-fluoro-4-hydroxybenzoate, serve as critical building blocks in medicinal chemistry, often utilized in the synthesis of bioactive hydrazides, anti-inflammatory agents, and advanced materials[1]. Traditionally, the synthesis of this ester relies on a classic Fischer esterification—condensing 3-fluoro-4-hydroxybenzoic acid with ethanol under concentrated sulfuric acid catalysis. However, conventional thermal reflux requires up to 13 hours to achieve satisfactory yields due to the equilibrium nature of the reaction and the moderate nucleophilicity of the alcohol[2].

Microwave-assisted organic synthesis (MAOS) offers a transformative, green-chemistry alternative[3]. By utilizing a single-mode microwave reactor with sealed-vessel technology, researchers can exploit dielectric heating. Polar molecules like ethanol and sulfuric acid rapidly absorb microwave energy, resulting in instantaneous, localized superheating[4]. This allows the reaction to be conducted at temperatures significantly above the atmospheric boiling point of the solvent (e.g., 130°C for ethanol), compressing a 13-hour reflux into a 15-minute protocol while minimizing thermal degradation byproducts[4][5].

Experimental Workflow

G A Reactants: 3-Fluoro-4-hydroxybenzoic acid + Ethanol + H2SO4 B Reaction Setup: Sealed Microwave Vessel A->B C Microwave Irradiation: 130°C, 15 min, 250W B->C D Workup: Cooling & Depressurization C->D E Purification: Liquid-Liquid Extraction & Washing D->E F Final Product: Ethyl 3-fluoro-4-hydroxybenzoate E->F

Workflow for the microwave-assisted Fischer esterification of fluorinated benzoic acid.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalents / Amount
3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8)Primary Precursor1.0 eq (1.56 g, 10.0 mmol)
Absolute Ethanol Reactant & SolventExcess (5.0 mL)
Sulfuric Acid ( H2​SO4​ , conc.)Acid Catalyst0.1 eq (55 µL, ~1.0 mmol)
Ethyl Acetate (EtOAc)Extraction Solvent3 × 15 mL
Saturated NaHCO3​ (aq)Neutralization / Wash20 mL
Single-Mode Microwave Reactor Heating ApparatusN/A

Step-by-Step Protocol: A Self-Validating System

Phase 1: Reaction Assembly
  • Preparation: Weigh 1.56 g (10.0 mmol) of 3-fluoro-4-hydroxybenzoic acid and transfer it into a 10 mL heavy-walled microwave-safe quartz or borosilicate glass vessel.

  • Solvent Addition: Add 5.0 mL of absolute ethanol to the vessel.

    • Causality: Ethanol acts as both the nucleophile and the solvent. Utilizing a large molar excess drives the equilibrium toward the ester product according to Le Châtelier's principle, overcoming the inherent reversibility of Fischer esterification[3].

  • Catalyst Addition: Carefully add 55 µL (~1.0 mmol) of concentrated H2​SO4​ .

    • Causality: The acid protonates the carbonyl oxygen of the benzoic acid, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the alcohol[3].

  • Sealing: Add a magnetic stir bar and seal the vessel with a pressure-rated Teflon cap.

Phase 2: Microwave Irradiation
  • Reactor Placement: Place the sealed vessel into a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave)[4].

  • Programming the Method:

    • Target Temperature: 130°C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Stirring: 600 rpm[5]

    • Max Power: 250 W

    • Cooling: Air-jet cooling to <40°C post-reaction.

    • Causality: The sealed vessel allows autogenous pressure to build, keeping ethanol in a liquid state at 130°C (well above its 78°C atmospheric boiling point). The 15-minute hold time at this elevated temperature is sufficient to reach thermodynamic equilibrium rapidly, replacing hours of conventional reflux[4][5].

Phase 3: Workup and Isolation
  • Depressurization: Once the reactor indicates the vessel has cooled below 40°C, carefully uncap the vessel and transfer the mixture to a separatory funnel containing 20 mL of distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Neutralization: Combine the organic layers and wash with 20 mL of saturated aqueous NaHCO3​ .

    • Causality: The bicarbonate wash serves a dual purpose: it neutralizes the H2​SO4​ catalyst and deprotonates any unreacted starting material (3-fluoro-4-hydroxybenzoic acid, pKa ~4.0), partitioning the resulting water-soluble carboxylate salt into the aqueous waste layer[2]. The target ester remains safely in the organic layer.

  • Drying & Concentration: Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Yield: The resulting residue yields Ethyl 3-fluoro-4-hydroxybenzoate as a crystalline solid (Expected Melting Point: 79-80°C)[2].

Data Presentation & Protocol Validation

To highlight the efficiency of the microwave-assisted protocol, the quantitative parameters are compared against the conventional thermal method below.

Table 2: Quantitative Comparison of Synthesis Modalities

ParameterConventional Thermal Reflux[2]Microwave-Assisted Synthesis[4][5]
Operating Temperature 78°C (Atmospheric Reflux)130°C (Sealed Vessel, Autogenous Pressure)
Reaction Time 13 Hours15 Minutes
Catalyst System Concentrated H2​SO4​ Concentrated H2​SO4​
Typical Yield (%) ~75 - 80%> 92%
Crude Purity Moderate (often requires recrystallization)High (minimal thermal degradation byproducts)
Analytical Validation (Self-Validating Checkpoints)

To ensure the integrity of the synthesis, the protocol integrates the following self-validating analytical checks[3]:

  • Thin-Layer Chromatography (TLC): Run the crude product on silica gel plates using a Hexane:EtOAc (3:1) mobile phase. The ester product will exhibit a significantly higher Rf​ value than the highly polar carboxylic acid precursor.

  • IR Spectroscopy: Successful esterification is confirmed by the disappearance of the broad carboxylic acid O-H stretch (2500-3000 cm−1 ) and the shift of the carbonyl C=O stretch from ~1680 cm−1 (acid) to ~1715 cm−1 (ester). The phenolic O-H stretch (~3300 cm−1 ) will remain intact.

References

  • Title: NO854219L - BENZO ACID DERIVATIVES AND PREPARATION thereof.
  • Source: usm.
  • Source: mdpi.
  • Source: ed.
  • Title: Buy 3-Fluoro-4-hydroxybenzohydrazide (EVT-8779142)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of Ethyl 3-fluoro-4-hydroxybenzoate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of halogenated aromatic compounds.

Formulating Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6)[1] for aqueous assays presents a unique physicochemical challenge. This guide is designed to dissect the root causes of its poor solubility and provide field-proven, self-validating protocols to overcome them.

Section 1: The Core Mechanistic Challenge

Q: Why is Ethyl 3-fluoro-4-hydroxybenzoate so difficult to dissolve in water compared to standard ethyl paraben?

A: The difficulty arises from the dual, opposing effects of the fluorine atom added to the aromatic ring.

  • Increased Lipophilicity: The highly stable C-F bond is extremely hydrophobic. While standard ethyl paraben already has a low aqueous solubility of approximately 0.075% w/w (~0.88 mg/mL) at 25°C[2], the addition of the fluorine atom further increases the partition coefficient (LogP), driving intrinsic aqueous solubility down to near-insoluble levels in neutral water.

  • pKa Depression (The Inductive Effect): Fluorine is highly electronegative. Its proximity to the phenolic hydroxyl (-OH) group exerts a strong electron-withdrawing inductive effect (-I). This stabilizes the negative charge on the phenoxide conjugate base, significantly lowering the pKa of the hydroxyl group[3]. While ethyl paraben has a pKa of ~8.3, the ortho-fluorine shifts the pKa of Ethyl 3-fluoro-4-hydroxybenzoate down to approximately 7.1.

Table 1: Comparative Physicochemical Properties

PropertyEthyl Paraben (Reference)Ethyl 3-fluoro-4-hydroxybenzoate
CAS Number 120-47-856355-21-6
Aqueous Solubility (25°C) ~0.88 mg/mL< 0.1 mg/mL (Estimated)
Phenolic pKa ~8.3~7.1 (Shifted via -I effect)
Lipophilicity (LogP) 2.5> 2.8

Section 2: pH-Modulation Strategy (The pKa Advantage)

Q: Can I use pH adjustment to force the compound into solution?

A: Yes. Because the pKa is depressed to ~7.1, you can exploit this by raising the pH of your aqueous media. At a pH of 8.1 (one unit above the pKa), approximately 90% of the compound will ionize into its phenoxide salt form, which is highly water-soluble.

Protocol 1: pH-Driven Solubilization

  • Suspend: Add the required mass of Ethyl 3-fluoro-4-hydroxybenzoate to deionized water (e.g., targeting 5 mg/mL). The suspension will appear milky and heterogeneous.

  • Titrate: Under continuous magnetic stirring, add 0.1 M NaOH dropwise.

  • Monitor: As the pH crosses 7.1, the solution will begin to clarify as 50% of the molecules ionize.

  • Finalize: Continue titrating until the pH stabilizes between 8.0 and 8.5.

  • Self-Validation Check: The solution must transition to completely optically clear. If any turbidity remains at pH 8.5, you have exceeded the absolute saturation limit of the phenoxide form and must add more aqueous buffer.

pH_Solubility A Ethyl 3-fluoro-4-hydroxybenzoate (Unionized, Lipophilic) B pH < 6.0 (Aqueous Insoluble) A->B Acidic Media C pH ~7.1 (pKa: 50% Ionized) A->C Neutral Media D pH > 8.0 (Phenoxide Form) A->D Alkaline Media E High Aqueous Solubility (>10 mg/mL) D->E Solvation

Figure 1: pH-dependent ionization and solubility pathway of Ethyl 3-fluoro-4-hydroxybenzoate.

Section 3: Co-Solvent Systems for Neutral pH Assays

Q: My biological assay strictly requires a neutral pH (7.4). How do I dissolve it without altering the pH?

A: If you cannot utilize the alkaline pH shift, you must bypass the high lattice energy and hydrophobicity of the dry powder by pre-dissolving it in a water-miscible organic co-solvent, followed by rapid kinetic dilution.

Protocol 2: DMSO Stock & Kinetic Dilution

  • Stock Preparation: Weigh the dry powder and dissolve it in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Homogenize: Vortex for 2 minutes and sonicate in a water bath at 25°C for 5 minutes. The stock must be perfectly clear.

  • Aqueous Preparation: Place your target aqueous assay buffer (e.g., PBS, pH 7.4) on a vortex mixer at high speed.

  • Kinetic Addition: Add the DMSO stock strictly dropwise into the center of the vortexing aqueous buffer. Aim for a final DMSO concentration of ≤1% v/v (e.g., 10 µL stock into 990 µL buffer).

  • Self-Validation Check: Immediate, persistent cloudiness indicates localized supersaturation and compound "crashing." If the solution remains clear, the compound is successfully trapped in a metastable solvated state.

Workflow N1 1. Weigh Compound (Dry Powder) N2 2. Dissolve in 100% DMSO (Stock: 50 mM) N1->N2 N3 3. Vortex & Sonicate (5 mins at 25°C) N2->N3 N4 4. Dropwise addition to Aqueous Buffer (Vortexing) N3->N4 N5 5. Final Assay Solution (<1% DMSO, Soluble) N4->N5

Figure 2: Step-by-step kinetic co-solvent dilution workflow to prevent aqueous precipitation.

Section 4: Advanced Formulation via Cyclodextrin Complexation

Q: Even with DMSO, the compound precipitates over time. How can I achieve long-term thermodynamic stability in water?

A: You can encapsulate the hydrophobic fluorinated aromatic ring using a macrocyclic host molecule like Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Phase-solubility studies demonstrate that hydroxypropylated cyclodextrins form linear (AL-type) phase-solubility profiles with parabens[4], effectively shielding the hydrophobic regions from water and drastically increasing their aqueous availability[5].

Protocol 3: HP-β-CD Inclusion Complexation

  • Host Preparation: Prepare a 10% w/v solution of HP-β-CD in your target aqueous buffer.

  • Guest Addition: Add an excess of Ethyl 3-fluoro-4-hydroxybenzoate powder directly to the HP-β-CD solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 24 to 48 hours at room temperature. This prolonged time is required to reach thermodynamic equilibrium for the host-guest complex.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. The filter will catch any uncomplexed, undissolved compound.

  • Self-Validation Check: The resulting filtrate contains only the water-soluble inclusion complex. Because the exact concentration depends on the binding affinity ( K1:1​ ), you must quantify the final dissolved concentration via UV-Vis or HPLC before using it in quantitative assays.

CD_Complex FreeDrug Free Compound (Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex K_1:1 Association FreeCD Free HP-β-CD (Aqueous Cavity) FreeCD->Complex Thermodynamic Equilibrium

Figure 3: Thermodynamic equilibrium of HP-β-CD inclusion complex formation.

References

  • Title: Ethylparaben Compound Summary (CID 8434) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: The pKa value of o-fluorophenol and Inductive Effects Source: askIITians URL: [Link]

  • Title: Interaction of native cyclodextrins and their hydroxypropylated derivatives with parabens in aqueous solutions Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Preservatives in Cyclodextrin-Containing Drug Formulations Source: PMC - National Institutes of Health URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Unwanted Hydrolysis of Ethyl 3-fluoro-4-hydroxybenzoate

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your active pharmaceutical ingredients (APIs) and intermediates is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the chemical integrity of your active pharmaceutical ingredients (APIs) and intermediates is paramount. Ethyl 3-fluoro-4-hydroxybenzoate is a highly valuable compound, but its ester functionality makes it inherently vulnerable to hydrolytic degradation.

This guide abandons generic advice in favor of a mechanistic, field-proven approach. Here, we will dissect the causality behind ester instability, provide actionable troubleshooting for storage and handling, and establish a self-validating analytical protocol to guarantee your compound's integrity.

I. Mechanistic Overview: The Vulnerability of Fluorinated Esters

Before implementing storage solutions, we must understand the chemical causality of the degradation. Esters are prone to hydrolysis, a reaction in which water cleaves the ester bond, resulting in the formation of the parent carboxylic acid (3-fluoro-4-hydroxybenzoic acid) and an alcohol (ethanol) [1].

In Ethyl 3-fluoro-4-hydroxybenzoate, the presence of the highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the aromatic ring and the ester carbonyl carbon, making the carbonyl carbon significantly more electrophilic. Consequently, it becomes a prime target for nucleophilic attack by water molecules.

HydrolysisMechanism Ester Ethyl 3-fluoro-4-hydroxybenzoate (Intact Ester) Hydrolysis Ester Hydrolysis (Nucleophilic Attack) Ester->Hydrolysis Water H2O + Acid/Base Catalyst (Moisture / pH Extremes) Water->Hydrolysis Triggers Acid 3-fluoro-4-hydroxybenzoic acid (Degradant) Hydrolysis->Acid Primary Degradant Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Volatile Byproduct Prevention Mitigation: Desiccant / Inert Gas / pH 4-5 Prevention->Water Blocks Nucleophile

Logical relationship of ester hydrolysis and targeted mitigation strategies.

II. Troubleshooting FAQs: Storage & Handling

Q: What are the primary environmental triggers for this degradation during storage?

A: The absolute prerequisite for hydrolysis is moisture . Even trace amounts of atmospheric humidity absorbed by the powder can create microscopic aqueous environments where hydrolysis initiates. Furthermore, the rate of this hydrolytic cleavage is exponentially accelerated by temperature fluctuations and pH extremes (both acidic and alkaline) [2].

Q: How do I properly package the solid compound to prevent moisture ingress?

A: Standard plastic microcentrifuge tubes are insufficient due to their high moisture vapor transmission rates (MVTR). You must create a hermetically sealed, anhydrous micro-environment.

  • Container: Use amber glass vials to prevent photolytic excitation, capped with PTFE-lined (Teflon) septa. PTFE is highly impermeable to water vapor compared to standard silicone.

  • Atmosphere: Purge the vial headspace with an inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder) to physically displace atmospheric moisture and oxygen [2].

  • Secondary Packaging: Store the sealed vials inside a secondary container filled with active desiccants (e.g., indicating silica gel or molecular sieves) to scavenge any residual moisture.

Q: What is the optimal storage temperature, and why?

A: Store the compound at -20°C . The rate of ester hydrolysis is highly temperature-dependent, following Arrhenius kinetics [3]. By lowering the temperature from ambient (25°C) to -20°C, you drastically reduce the kinetic energy available to overcome the activation energy barrier of the nucleophilic attack, effectively freezing the degradation pathway.

Q: If I need to formulate this compound in an aqueous solution, how can I inhibit hydrolysis?

A: If aqueous formulation is unavoidable, pH control is your most critical tool . Adjusting the pH to an optimal value minimizes the ionization of labile functional groups [4]. For phenolic esters like Ethyl 3-fluoro-4-hydroxybenzoate, base-catalyzed hydrolysis is particularly rapid because hydroxide ions are strong nucleophiles, and the basic environment deprotonates the 4-hydroxyl group, increasing aqueous solubility.

  • Solution: Buffer the formulation to a mildly acidic pH (typically pH 4.0 – 5.0 ). This prevents the formation of the highly reactive phenoxide ion and avoids the massive excess of hydronium ions that drive acid-catalyzed hydrolysis.

III. Quantitative Stability Data

To illustrate the causality of environmental factors on compound integrity, review the comparative degradation rates below. This data demonstrates why strict adherence to the storage protocols is required.

Storage ConditionTemperatureMoisture ExposurepH EnvironmentEstimated Monthly Hydrolysis (%)Projected Shelf-Life (Purity >99%)
Optimal (Inert/Dry) -20°CNone (Argon Purged)N/A (Solid)< 0.01%> 24 Months
Refrigerated (Dry) 4°CLow (Desiccant)N/A (Solid)0.05%12-18 Months
Ambient (Exposed) 25°CHigh (Ambient Air)N/A (Solid)1.50%< 1 Month
Buffered Solution 4°CComplete (Solvent)pH 4.5 (Acidic)0.50%2-3 Months
Aqueous Solution 25°CComplete (Solvent)pH 8.0 (Basic)> 15.0%< 1 Week

IV. Self-Validating Protocol: HPLC Stability Monitoring

Trusting your storage conditions blindly is a risk. Every storage protocol must be paired with a self-validating analytical method to verify that hydrolysis has not occurred. Below is a step-by-step High-Performance Liquid Chromatography (HPLC) methodology designed to detect the primary degradant (3-fluoro-4-hydroxybenzoic acid).

ValidationWorkflow Start Compound Receipt Aliquot Aliquot into Amber Glass Vials (Minimize handling time) Start->Aliquot Purge Argon Headspace Purge (Displace Moisture/O2) Aliquot->Purge Seal Apply PTFE-Lined Crimp Seal Purge->Seal Store Store at -20°C with Desiccant Seal->Store Test HPLC-UV Stability Validation (Monthly Sampling) Store->Test Pass Purity > 99% (Maintain Storage) Test->Pass Ester Intact Fail Purity < 99% (Acid Detected) (Investigate/Discard) Test->Fail Hydrolysis Occurred

Step-by-step experimental workflow for self-validating storage and stability testing.

Step-by-Step Methodology

Step 1: Sample Preparation (Anhydrous)

  • Remove a single sealed aliquot from -20°C storage and allow it to equilibrate to room temperature before opening. (Opening cold vials causes immediate condensation of atmospheric moisture onto the powder).

  • Dissolve 1.0 mg of the sample in 1.0 mL of LC-MS grade Acetonitrile (do not use water or methanol as the primary diluent to prevent induced hydrolysis during analysis).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Step 2: Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (The acidic modifier suppresses the ionization of the phenol and carboxylic acid, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: System Self-Validation (Spike Recovery) To ensure your method can actually detect the degradation product, you must run a validation control:

  • Intentionally hydrolyze a small sample by adding 0.1M NaOH to the ester solution for 30 minutes, then neutralize with HCl.

  • Inject this "forced degradation" sample.

  • Validation Check: You must observe two distinct, baseline-resolved peaks. The more polar degradant (3-fluoro-4-hydroxybenzoic acid) will elute earlier than the intact, more hydrophobic ester (Ethyl 3-fluoro-4-hydroxybenzoate). If these peaks co-elute, adjust your gradient before testing your stored samples.

V. References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide.com[Link]

  • Understanding the chemical basis of drug stability and degradation The Pharmaceutical Journal[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development ManTech Publications[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for Ethyl 3-fluoro-4-hydroxybenzoate Extraction

Introduction: The Critical Role of Solvent Selection Ethyl 3-fluoro-4-hydroxybenzoate is a phenolic compound and aromatic ester with significant potential in pharmaceutical and chemical synthesis. The efficiency of its i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solvent Selection

Ethyl 3-fluoro-4-hydroxybenzoate is a phenolic compound and aromatic ester with significant potential in pharmaceutical and chemical synthesis. The efficiency of its isolation, and therefore its final purity and yield, is critically dependent on the choice of extraction solvent.[1] A well-optimized solvent system maximizes the recovery of the target molecule while minimizing the co-extraction of impurities. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions and troubleshooting protocols, to streamline the solvent optimization process for this specific molecule.

Section 1: Understanding the Analyte & Solvent Principles

Physicochemical Properties of Ethyl 3-fluoro-4-hydroxybenzoate

To select an appropriate solvent, we must first understand the structure of our target molecule. Ethyl 3-fluoro-4-hydroxybenzoate possesses three key functional groups that dictate its solubility:

  • Ethyl Ester Group (-COOEt): This group imparts moderate polarity.

  • Fluoro Group (-F): The high electronegativity of fluorine increases the molecule's overall polarity.

  • Phenolic Hydroxyl Group (-OH): This is the most influential group. It is polar and, crucially, it is acidic. This allows for its solubility to be manipulated by adjusting the pH of the aqueous phase.

The principle of "like dissolves like" is the foundation of solvent extraction.[2] A solvent's effectiveness is determined by how well its polarity matches that of the solute.[3] For Ethyl 3-fluoro-4-hydroxybenzoate, solvents of intermediate to high polarity are generally the most effective starting points.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing an extraction solvent.

Solvent_Selection_Workflow start Start: Define Extraction Goal (High Yield vs. High Purity) analyze Analyze Target Molecule: Ethyl 3-fluoro-4-hydroxybenzoate - Phenolic OH (acidic) - Ester (mod. polar) - Fluoro (polar) start->analyze principle Apply 'Like Dissolves Like' Principle analyze->principle select_initial Select Initial Solvents (See Table 1) principle->select_initial protocol1 Perform Solvent Screening (Protocol 1) select_initial->protocol1 evaluate Evaluate Results: - Yield (e.g., via HPLC) - Purity Profile protocol1->evaluate decision Is Performance Adequate? evaluate->decision optimize Optimization Strategies decision->optimize No end Final Optimized Protocol decision->end  Yes ph_adjust pH Adjustment (Protocol 2) optimize->ph_adjust mixed_solvent Mixed-Solvent System optimize->mixed_solvent ph_adjust->protocol1 mixed_solvent->protocol1

Caption: A logical workflow for the selection and optimization of an extraction solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for extracting Ethyl 3-fluoro-4-hydroxybenzoate?

A1: Based on the molecule's polar functional groups, moderately polar, water-immiscible solvents are excellent starting points. We recommend screening the following:

  • Ethyl Acetate (EtOAc): Often provides a good balance of polarity for extracting phenolic compounds and is relatively non-toxic.[4]

  • Dichloromethane (DCM): A slightly more polar solvent that can be effective, but it is denser than water and has higher toxicity.

  • Methyl tert-Butyl Ether (MTBE): A good alternative to diethyl ether with a lower tendency to form peroxides.

For comparison, refer to the properties of common organic solvents in the table below.

Table 1: Properties of Common Organic Solvents for Extraction

SolventFormulaBoiling Point (°C)Density (g/mL)Relative PolarityWater Solubility
HexaneC₆H₁₄690.6550.009Immiscible
TolueneC₇H₈1110.8670.099Immiscible
Diethyl EtherC₄H₁₀O34.60.7130.117Slightly Soluble
DichloromethaneCH₂Cl₂39.61.3260.309Slightly Soluble
Ethyl AcetateC₄H₈O₂77.10.9020.228Soluble (8.3 g/100 mL)
AcetoneC₃H₆O560.7840.355Miscible
EthanolC₂H₅OH780.7890.654Miscible
MethanolCH₃OH650.7920.762Miscible

Data compiled from various sources, including references[5][6][7][8].

Q2: How does adjusting the pH of the aqueous phase improve extraction efficiency and purity?

A2: This is the most powerful tool for this specific extraction. The phenolic hydroxyl group on Ethyl 3-fluoro-4-hydroxybenzoate is acidic (pKa ≈ 8-10).

  • Under Acidic Conditions (pH < 7): The hydroxyl group remains protonated (-OH). The molecule is neutral and will preferentially partition into the organic solvent. To ensure the analyte stays in the organic phase, it is common practice to perform the extraction from an aqueous solution that has been slightly acidified.

  • Under Basic Conditions (pH > 10): The hydroxyl group is deprotonated, forming a negatively charged phenolate salt (-O⁻). This salt is highly polar and will be significantly more soluble in the aqueous phase.

This principle can be used to purify the product. For example, if your crude product in an organic solvent contains acidic impurities, you can wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic impurities will be deprotonated and extracted into the aqueous layer, leaving your desired (less acidic) ester in the organic phase.

Q3: Should I use a single solvent or a mixed-solvent system?

A3: A single solvent is often sufficient and simplifies solvent removal later. However, if you find that a single solvent is either too polar (extracting water-soluble impurities) or not polar enough (resulting in low yield), a mixed-solvent system can be used to fine-tune the polarity. For example, adding hexane (non-polar) to ethyl acetate (polar) will decrease the overall polarity of the extraction solvent. The optimal ratio would need to be determined experimentally.[9]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during liquid-liquid extraction.

Problem: I am getting a low extraction yield.
  • Possible Cause 1: Incorrect Solvent Polarity. The chosen solvent may not be optimal for solvating the target molecule.

    • Solution: Refer to Table 1 and select a solvent with a different polarity. Perform a small-scale screening experiment with several solvents (see Protocol 1) to identify a better candidate.[2]

  • Possible Cause 2: Incorrect pH. If the aqueous phase is too basic, your product will be deprotonated and remain in the aqueous layer.

    • Solution: Ensure the pH of the aqueous phase is neutral or slightly acidic (pH 5-7) before beginning the extraction.

  • Possible Cause 3: Insufficient Extraction. A single extraction may not be enough to recover all the product.

    • Solution: Perform multiple extractions (e.g., 3 times) with smaller volumes of organic solvent. This is more efficient than a single extraction with a large volume.

Problem: An emulsion has formed between the aqueous and organic layers.

An emulsion is a stable suspension of one liquid in another, preventing clear phase separation. This is a very common problem in liquid-liquid extractions.[10]

  • Possible Cause: Vigorous Shaking. High shear forces can promote emulsion formation, especially if surfactants or proteins are present in the sample matrix.[10][11]

    • Solution 1: Gentle Inversion. Instead of shaking the separatory funnel vigorously, gently invert it 10-15 times to allow for mixing with minimal shear.[12]

    • Solution 2: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion and decrease the solubility of organic compounds in the aqueous phase.[10][12]

    • Solution 3: Centrifugation. If the volume is manageable, centrifuging the mixture can force the separation of the layers.

    • Solution 4: Filtration. Passing the mixture through a plug of glass wool or phase separation filter paper can help to break the emulsion.[10]

Problem: My final product is not pure; it contains acidic impurities.
  • Possible Cause: Co-extraction of similar compounds. The initial extraction solvent may have also extracted other acidic compounds from your sample matrix.

    • Solution: Aqueous Base Wash. Use the pH-dependent solubility of your product to your advantage. Dissolve the crude extracted material in a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like 5% sodium bicarbonate (NaHCO₃) solution. Carboxylic acids and other strongly acidic impurities will be deprotonated and move into the aqueous layer, while your less acidic phenolic ester remains in the organic layer. This is a fundamental purification technique.

Section 4: Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid comparison of different solvents to determine the most effective one for your extraction.

  • Preparation: Prepare a stock solution of your crude mixture containing a known concentration of Ethyl 3-fluoro-4-hydroxybenzoate in an appropriate aqueous buffer (e.g., pH 7 phosphate buffer).

  • Aliquot: In separate, labeled vials, place 1 mL of the aqueous stock solution.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Vial 1: Ethyl Acetate, Vial 2: Dichloromethane, Vial 3: MTBE).

  • Extraction: Cap the vials and mix gently by inversion for 2 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the vials to stand until the layers have clearly separated. If an emulsion persists, centrifuge the vials at low speed (e.g., 1000 rpm) for 5 minutes.

  • Sampling: Carefully remove a known volume (e.g., 0.5 mL) from the organic (top or bottom, depending on density) layer of each vial.

  • Analysis: Analyze the samples by a suitable method (e.g., HPLC, GC-MS) to quantify the concentration of Ethyl 3-fluoro-4-hydroxybenzoate in each solvent.

Protocol 2: Extraction and Purification Using pH Adjustment

This workflow demonstrates how to use pH changes to both extract the compound and remove impurities.

Purification_Workflow start Start: Crude Aqueous Mixture (pH ~5-7) extract Extract 3x with Ethyl Acetate start->extract combine Combine Organic Layers (Contains Product + Acidic Impurities) extract->combine wash_base Wash with 5% NaHCO₃ (aq) combine->wash_base separate1 Separate Layers wash_base->separate1 organic_layer Organic Layer: Purified Product separate1->organic_layer aqueous_layer1 Aqueous Layer: Acidic Impurities (as salts) separate1->aqueous_layer1 dry Dry Organic Layer (e.g., Na₂SO₄) organic_layer->dry evaporate Evaporate Solvent dry->evaporate final_product Final Purified Product evaporate->final_product

Caption: A workflow for extraction and purification using pH manipulation.

References

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115.
  • García, A., et al. (2022). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. Ingeniería e Investigación, 42(2).
  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker, Inc.
  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Lee, S., et al. (2023).
  • Saiman, M. Z., et al. (2015).
  • IJARST. (2014). A Study on Solvent Extraction in Pharmaceutical Applications: Examining the Importance of Efficiency and Purity. International Journal of Advanced Research in Science and Technology, 4(1).
  • Rouxinol, M. I. (2024).
  • University of Rochester. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • Elmhurst College. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • ChemRxiv. (2025). Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery. Retrieved from [Link]

  • Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20).
  • ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]

  • ExtraktLAB. (2020). The Basic Scientific Principles of Solvent Extraction for Hemp Processors. Retrieved from [Link]

  • MDPI. (2022). Optimization of Ultrasonic Extraction of Nutraceutical and Pharmaceutical Compounds from Bee Pollen with Deep Eutectic Solvents. Molecules, 27(22), 7935.
  • AMACS. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns. Retrieved from [Link]

  • Aakash Institute. (n.d.). Solvent Extraction. Retrieved from [Link]

  • PMC. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds. Retrieved from [Link]

  • YouTube. (2021). Liquid-Liquid extraction problems and solutions. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN. Retrieved from [Link]

  • PubChem. (n.d.). Ethylparaben. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Esterification of 3-Fluoro-4-hydroxybenzoic Acid

Welcome to the technical support center for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this specific esterification. Our goal is to provide you with in-depth, actionable insights to help you minimize byproduct formation, maximize yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a series of common problems encountered during the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low Yield of Ethyl 3-fluoro-4-hydroxybenzoate

Question: My reaction has gone to completion, but my isolated yield of Ethyl 3-fluoro-4-hydroxybenzoate is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid can often be attributed to the reversible nature of the reaction and the presence of water.[1][2] To achieve a high yield, the equilibrium of the reaction must be shifted towards the product side.[3]

Potential Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[4]

    • Solution 1: Use of Excess Alcohol: A common and effective strategy is to use a large excess of ethanol, which acts as both a reactant and the solvent.[5] This shifts the equilibrium towards the formation of the ester according to Le Chatelier's principle.[2]

    • Solution 2: Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Employing a Dean-Stark apparatus with a suitable solvent like toluene can effectively remove water as it is formed, driving the reaction to completion.[6]

  • Sub-optimal Catalyst Concentration: While an acid catalyst is necessary, too much or too little can be detrimental.

    • Solution: Typically, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is sufficient.[3] A good starting point is 1-5 mol% relative to the carboxylic acid.

  • Loss of Product During Work-up: The work-up procedure is critical for isolating the final product.

    • Solution: Ensure that the pH of the aqueous solution is carefully adjusted during extraction. The product is a phenolic ester, so a mildly basic wash (e.g., with sodium bicarbonate solution) is necessary to remove the unreacted acidic starting material.[7] Avoid strongly basic conditions (e.g., NaOH), which could hydrolyze the ester.

Issue 2: Presence of a Significant Amount of Unreacted Starting Material

Question: My post-reaction analysis (TLC, HPLC, or NMR) shows a large amount of unreacted 3-fluoro-4-hydroxybenzoic acid. How can I drive the reaction to completion?

Answer:

The presence of unreacted starting material is a clear indication that the reaction has not reached completion or that the equilibrium is unfavorable.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow.

    • Solution: Ensure the reaction is refluxed for an adequate amount of time. Monitor the reaction progress using TLC or HPLC until the starting material spot/peak is no longer visible or its intensity remains constant over time.

  • Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction.

    • Solution: While less common, if the reaction stalls, a fresh addition of a small amount of catalyst might be necessary. However, it is more likely that the issue is related to water content or reaction time.

  • Inefficient Water Removal: As mentioned previously, water is a byproduct that inhibits the forward reaction.

    • Solution: If not already in use, consider employing a Dean-Stark trap or adding molecular sieves to the reaction mixture to sequester the water as it is formed.[3]

Issue 3: Identification of Unknown Impurities

Question: I am observing unknown peaks in my HPLC/GC analysis or unexpected signals in my NMR spectrum. What are the most likely byproducts in this reaction?

Answer:

The most common byproducts in the esterification of 3-fluoro-4-hydroxybenzoic acid, other than unreacted starting materials, are typically due to side reactions involving the phenolic hydroxyl group.

Potential Byproducts:

  • Ethyl 3-fluoro-4-ethoxybenzoate: This is formed by the etherification (O-alkylation) of the phenolic hydroxyl group of either the starting material or the product. This is more likely to occur at higher temperatures and with prolonged reaction times.

  • Polymeric Byproducts: Under harsh acidic conditions and high temperatures, phenolic compounds can undergo self-condensation to form polymeric impurities.[6] These are often observed as a baseline rise in HPLC or as an insoluble residue.

Troubleshooting and Identification:

  • Spectroscopic Analysis:

    • ¹H NMR: The formation of Ethyl 3-fluoro-4-ethoxybenzoate would result in an additional ethyl group signal (a quartet and a triplet) and a downfield shift of the aromatic protons compared to the starting material.

    • Mass Spectrometry: An LC-MS analysis would show a peak with a mass corresponding to the etherified product.

  • Minimizing Byproduct Formation:

    • Temperature Control: Avoid excessive temperatures during the reaction. Refluxing ethanol should be sufficient.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after it has reached completion.

    • Alternative Methods: If O-alkylation is a persistent issue, consider protecting the hydroxyl group before esterification, followed by deprotection.[8] However, this adds extra steps to the synthesis. A milder esterification method, such as using DCC/DMAP, could also be explored, although this is less atom-economical for large-scale synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Fischer esterification of 3-fluoro-4-hydroxybenzoic acid?

A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[1] The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: A molecule of water is eliminated, and a double bond is formed between the carbonyl carbon and the remaining oxygen.

  • Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism

Caption: General mechanism of Fischer esterification.

Q2: What are the recommended work-up and purification procedures?

A2: A standard work-up procedure is as follows:

  • Cool the reaction mixture: Allow the reaction to cool to room temperature.

  • Remove excess ethanol: Use a rotary evaporator to remove the bulk of the excess ethanol.

  • Dilute and extract: Dilute the residue with an organic solvent like ethyl acetate and wash with water.

  • Acid wash: Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted carboxylic acid.[7] Be cautious with this step to avoid hydrolysis of the ester.

  • Brine wash: Wash the organic layer with brine to remove any remaining water.

  • Dry and concentrate: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Q3: Can other catalysts be used for this esterification?

A3: Yes, other catalysts can be used. While sulfuric acid is common, solid acid catalysts like Amberlyst-15 or zeolites can also be effective and have the advantage of being easily filtered out of the reaction mixture. Lewis acids such as scandium triflate have also been reported to be efficient catalysts for esterification.[3]

Data Summary

The following table provides a general overview of how reaction conditions can influence the outcome of the esterification.

ParameterConditionExpected OutcomePotential Byproducts
Temperature Moderate (Refluxing Ethanol)Good reaction rateMinimal
High (>100 °C)Faster reaction, but...Increased etherification and polymerization
Catalyst H₂SO₄ (1-5 mol%)Efficient catalysisSome charring if concentration is high
Solid Acid CatalystEasy removal, reusableMay have lower activity
Water Removal None (excess ethanol only)Equilibrium may not favor productUnreacted starting material
Dean-Stark TrapHigh conversion to productMinimal

Troubleshooting_Workflow

Caption: A systematic workflow for troubleshooting low yields.

References

  • University of California, Irvine. Esterification of benzoic acid to methyl benzoate. [Link][2]

  • Organic Chemistry Portal. Fischer Esterification. [Link][3]

  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link][4]

  • YouTube. Organic Mechanism Fischer Esterification 004. [Link][5]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
  • Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE. [Link]

  • American Chemical Society. Phelps and Eddy-Purification of Esters. [Link]

  • European Chemicals Agency. Substance Information - Ethyl 4-hydroxybenzoate. [Link]

  • Google Patents.
  • National Institutes of Health. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • ACS Publications. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. [Link]

  • DrugBank Online. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Semantic Scholar. Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. [Link]

  • Trade Science Inc. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link][6]

  • International Journal of Pharmaceutical Sciences and Research. presence of organic impurities into active pharmaceutical ingredients. [Link]

  • NextSDS. Ethyl 4-fluoro-3-hydroxybenzoate — Chemical Substance Information. [Link]

  • Pharmaffiliates. CAS No : 94-13-3 | Product Name : Ethyl Parahydroxybenzoate - Impurity C | Chemical Name : 4-Hydroxybenzoic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 3-fluoro-4-hydroxybenzoate Derivatives

Welcome to the Technical Support Center for the derivatization of Ethyl 3-fluoro-4-hydroxybenzoate . This compound is a critical building block in the synthesis of liquid crystals, pharmaceuticals, and complex materials....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of Ethyl 3-fluoro-4-hydroxybenzoate . This compound is a critical building block in the synthesis of liquid crystals, pharmaceuticals, and complex materials. However, researchers frequently encounter significant synthetic bottlenecks due to the unique electronic and steric environment created by the ortho-fluorine atom.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome these challenges.

Section 1: Mechanistic Understanding of the Hindrance

Q: Why does the ortho-fluorine atom severely impact the reactivity of the C4-hydroxyl group during derivatization?

A: The difficulty in functionalizing the hydroxyl group of Ethyl 3-fluoro-4-hydroxybenzoate stems from a dual-threat mechanism:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Its proximity to the hydroxyl group pulls electron density away from the oxygen atom, significantly reducing the nucleophilicity of the resulting phenoxide anion once deprotonated.

  • Steric Shielding: Although fluorine is smaller than other halogens, its van der Waals radius (1.47 Å) combined with the hydration sphere in protic solvents creates a localized steric barrier. When attempting to react this hindered phenoxide with bulky or long-chain electrophiles (e.g., bromotetradecane), the activation energy spikes, leading to trace yields[1].

To overcome this, researchers must manipulate the reaction kinetics by using highly polar aprotic solvents and halogen-exchange catalysts to facilitate the transition state, as detailed in1[1].

Logic F_atom Ortho-Fluorine Atom EWG Inductive Withdrawal (-I) F_atom->EWG Steric Steric Shielding F_atom->Steric Phenoxide Decreased Phenoxide Nucleophilicity EWG->Phenoxide Approach Hindered Electrophile Approach Steric->Approach Solution Use KI + Polar Aprotic Solvent Phenoxide->Solution Enhances Reactivity Approach->Solution Improves Leaving Group

Logical relationship of electronic/steric effects and required solutions.

Section 2: O-Alkylation Troubleshooting

Q: My O-alkylation yields with long-chain alkyl halides are below 20%. How can I force this reaction to completion?

A: Standard Steglich esterification or basic Williamson ether synthesis often fails here due to the low polarity and high steric bulk of long-chain aliphatic electrophiles. The causality of this failure is the poor leaving group ability of the bromide/chloride relative to the hindered approach vector.

You must employ a Finkelstein-assisted Williamson Ether Synthesis . By adding Potassium Iodide (KI) in catalytic amounts, the alkyl bromide is converted in situ to an alkyl iodide. Iodine is a superior leaving group, which lowers the activation energy enough to overcome the steric hindrance of the ortho-fluorine[1].

Quantitative Data: Optimization of O-Alkylation Conditions

The following table summarizes the causal relationship between base/solvent selection and product yield when coupling Ethyl 3-fluoro-4-hydroxybenzoate with 1-bromotetradecane.

Base (2.0 eq)SolventAdditiveTemp (°C)Yield (%)Mechanistic Observation
Et₃NDCMNone25<10Insufficient deprotonation of the phenol.
K₂CO₃AcetoneNone6045Slow reaction rate; poor solubility of the electrophile.
K₂CO₃DMFNone8065Moderate conversion; limited by bromide leaving group.
K₂CO₃ DMF KI (0.1 eq) 80 88 Optimal Finkelstein catalysis; high nucleophilicity.
Cs₂CO₃DMSOKI (0.1 eq)8091Highest yield, but DMSO complicates aqueous workup.
Self-Validating Protocol: Finkelstein-Assisted O-Alkylation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation check is successful.

Step 1: Deprotonation

  • Dissolve 1.0 equivalent of Ethyl 3-fluoro-4-hydroxybenzoate in anhydrous DMF (0.2 M concentration).

  • Add 2.0 equivalents of finely powdered anhydrous K₂CO₃.

  • Self-Validation Check: Stir at 80°C for 30 minutes. The solution must transition from clear to a distinct yellow/orange tint. This color change confirms the successful formation of the highly conjugated phenoxide anion. If the solution remains clear, your K₂CO₃ may have absorbed atmospheric moisture; discard and use a fresh, oven-dried batch.

Step 2: Catalytic Activation

  • Add 0.1 equivalents of Potassium Iodide (KI). Stir for 5 minutes.

Step 3: Electrophilic Addition

  • Add 1.2 equivalents of the sterically hindered alkyl bromide dropwise over 10 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) after 4 hours. The starting material spot (Rf ~0.35) should be nearly invisible, replaced by a new, less polar spot (Rf ~0.7). The precipitation of KBr salts (white cloudiness) in the DMF validates successful in situ halogen exchange and subsequent S_N2 attack.

Step 4: Workup

  • Cool to room temperature and quench by pouring into 5 volumes of ice water. Extract 3x with Ethyl Acetate, wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Pathway A Ethyl 3-fluoro-4-hydroxybenzoate B Deprotonation (K2CO3 / DMF) A->B Base Addition C Phenoxide Anion (Yellow Intermediate) B->C -H+ D Finkelstein Activation (KI Catalyst) C->D Catalyst F O-Alkylated Product D->F SN2 Attack E Sterically Hindered Alkyl Bromide E->D R-Br to R-I

Workflow for O-alkylation overcoming steric hindrance.

Section 3: Electrophilic Aromatic Substitution (Ring Functionalization)

Q: Can I perform a Friedel-Crafts alkylation directly on the aromatic ring of Ethyl 3-fluoro-4-hydroxybenzoate?

A: Direct Friedel-Crafts alkylation on this specific scaffold is notoriously difficult. The ring is heavily deactivated by both the ester group (electron-withdrawing) and the fluorine atom. Furthermore, the hydroxyl group normally directs ortho and para. Because the para position (C4) is occupied by the hydroxyl group itself, and the meta position (C3) is occupied by fluorine, substitution is forced to the highly sterically hindered C2 or C6 positions.

Standard Lewis acids (like AlCl₃) will likely result in ester cleavage or dehalogenation rather than successful alkylation. To achieve ortho-alkylation on deactivated, sterically hindered phenols, you must use cooperative Lewis acid catalysis (e.g., Pd/C combined with Sc(OTf)₃) or utilize Hexafluoroisopropanol (HFIP) as a weak Lewis acid promoter. HFIP acts via hydrogen bonding to activate the electrophile while mitigating the deactivating effects of the electron-withdrawing groups, as documented in2[2].

Section 4: Derivatization of the Ester Group

Q: Does the steric hindrance of the ortho-fluorine affect the conversion of the ethyl ester into a hydrazide?

A: Fortunately, no. The ester group is located at the C1 position, meta to the fluorine atom. The steric bulk of the fluorine atom does not extend far enough across the aromatic ring to physically block nucleophilic acyl substitution at the carbonyl carbon.

However, the electron-withdrawing nature of the fluorine slightly increases the electrophilicity of the carbonyl carbon, actually facilitating the reaction. Hydrazinolysis can be achieved smoothly by refluxing the ester with hydrazine monohydrate in ethanol. The primary concern here is not steric hindrance, but rather avoiding prolonged heating which can lead to unwanted side reactions or degradation of the fluorinated ring[3]. For optimized protocols on hydrazide formation, refer to 3[3].

References

  • Synthesis and characterisation of novel calamitic liquid crystalline compounds, Taylor & Francis.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols, ACS Sustainable Chemistry & Engineering.
  • Buy 3-Fluoro-4-hydroxybenzohydrazide (EVT-8779142), EvitaChem.

Sources

Optimization

Technical Support Center: Scaling Up Production of Ethyl 3-fluoro-4-hydroxybenzoate Safely

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the safe and efficient scale-up of Ethyl 3-fluoro-4-hydroxybenzoate synthesis. This guide is designed for researchers, chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the safe and efficient scale-up of Ethyl 3-fluoro-4-hydroxybenzoate synthesis. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. Moving a synthesis from the laboratory bench to a pilot or production scale introduces complexities that can impact yield, purity, and safety.[1][2][3][4] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to navigate these challenges effectively.

Section 1: Foundational Knowledge & Synthesis Strategy

The synthesis of Ethyl 3-fluoro-4-hydroxybenzoate typically involves two key transformations: the electrophilic fluorination of a p-hydroxybenzoic acid derivative and the subsequent esterification. The order of these steps can be varied, but for scale-up, it is often advantageous to perform the fluorination on an early-stage intermediate.

Q1: What is the most logical and scalable synthetic route for Ethyl 3-fluoro-4-hydroxybenzoate?

Answer: The most robust route for scale-up involves a two-step process starting from a readily available precursor.

  • Step 1: Electrophilic Fluorination of 4-Hydroxybenzoic Acid. This step introduces the fluorine atom at the desired position. The choice of fluorinating agent is critical for safety and efficiency on a larger scale.

  • Step 2: Fischer-Speier Esterification. The resulting 3-fluoro-4-hydroxybenzoic acid is then esterified with ethanol using an acid catalyst to yield the final product.

This route is often preferred over fluorinating the final ester, as the starting carboxylic acid is less expensive and potential side reactions on the ester group during fluorination are avoided.

Section 2: Troubleshooting the Fluorination Step

The introduction of a fluorine atom onto an aromatic ring is an energy-intensive step that requires careful control.

Q2: We are observing low yield and multiple unidentified byproducts during the fluorination of 4-hydroxybenzoic acid. What are the primary causes?

Answer: Low yield and byproduct formation in electrophilic fluorination often stem from issues with the reagent, reaction conditions, or substrate stability.

  • Choice and Quality of Fluorinating Agent: Not all fluorinating agents are suitable for scale-up. Harsh and hazardous reagents like elemental fluorine or perchlorylfluoride should be avoided.[5][6] Modern N-F reagents like Selectfluor® (F-TEDA-BF₄) are significantly safer, more stable, and easier to handle, making them the industry standard for many applications.[5][7][8]

    • Troubleshooting Action: Ensure your N-F reagent is from a reputable supplier and has been stored correctly in a dry environment.[9] Older or improperly stored reagents can lose activity.[9]

  • Reaction Temperature and Exotherm Control: Electrophilic fluorinations are often exothermic.[10] On a small scale, heat dissipates easily, but in a large reactor, the lower surface-area-to-volume ratio can lead to "hot spots."[2][3] These localized high temperatures can cause reagent decomposition and promote side reactions.

    • Troubleshooting Action: Implement controlled, slow addition of the fluorinating agent. Ensure the reactor has adequate cooling capacity and agitation to maintain a uniform temperature profile.

  • Solvent and Moisture: The presence of water can hydrolyze some fluorinating agents and lead to unwanted byproducts. The choice of solvent is also critical; polar solvents like acetonitrile are often used for reagents like Selectfluor®.[7]

    • Troubleshooting Action: Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Table 1: Comparison of Common Electrophilic Fluorinating Agents
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)Elemental Fluorine (F₂)
Reactivity High[8]Moderate to Low[8]Extremely High[10][11]
Handling Safety Stable, non-volatile solid, easy to handle[5][7][8]Stable crystalline solid[8]Highly toxic, corrosive gas requiring specialized equipment[9][10][11]
Byproducts Amine-based byproductsBenzenesulfonimideOften generates hazardous HF[12]
Scale-Up Suitability Excellent; widely used in industry[5]Good, especially for sensitive substratesVery Poor; extremely hazardous and difficult to control[6][9]
Fluorination Troubleshooting Workflow

Below is a decision-making diagram for troubleshooting poor outcomes in the fluorination step.

G start Low Yield / Impurities in Fluorination check_reagent Is the fluorinating agent (e.g., Selectfluor®) fresh and stored correctly? start->check_reagent reagent_no Replace with a fresh batch of reagent. Ensure storage under anhydrous conditions. check_reagent->reagent_no No check_moisture Was the reaction run under strictly anhydrous conditions? check_reagent->check_moisture Yes reagent_no->check_moisture moisture_no Dry all solvents and glassware. Use an inert atmosphere (N₂ or Ar). check_moisture->moisture_no No check_temp Was the temperature carefully controlled during reagent addition? check_moisture->check_temp Yes moisture_no->check_temp temp_no Improve cooling and agitation. Slow down the rate of addition to control the exotherm. check_temp->temp_no No check_equivalents Are sufficient equivalents of the fluorinating agent being used? check_temp->check_equivalents Yes temp_no->check_equivalents equivalents_no Increase equivalents of fluorinating agent incrementally. check_equivalents->equivalents_no No success Problem Resolved check_equivalents->success Yes equivalents_no->success

Caption: Troubleshooting workflow for low fluorination yield.

Section 3: Troubleshooting the Esterification Step

Fischer-Speier esterification is a classic, reversible reaction. On a large scale, driving the reaction to completion is key to maximizing yield and simplifying purification.[13]

Q3: Our esterification of 3-fluoro-4-hydroxybenzoic acid is stalling at 60-70% conversion, even after extended reaction times. How can we improve this?

Answer: Incomplete conversion in Fischer esterification is almost always due to the reaction reaching equilibrium.[13] To achieve high conversion, you must shift the equilibrium towards the product side.

  • Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) accelerates until it matches the rate of the forward reaction.

    • Troubleshooting Action (Scale-Up): Use a Dean-Stark trap with an azeotropic solvent like toluene.[14][15] This apparatus continuously removes water from the reaction mixture as it forms, effectively preventing the reverse reaction and driving the process to completion.[15]

  • Excess Reagent: According to Le Chatelier's principle, using a large excess of one of the starting materials will shift the equilibrium towards the products.[16]

    • Troubleshooting Action: Ethanol is inexpensive and has a relatively low boiling point, making it easy to remove after the reaction. Use ethanol as the limiting reagent's solvent, effectively creating a large excess.[14]

  • Catalyst Activity: While strong acids like sulfuric acid are effective catalysts, their activity can be hampered by impurities.[17][18]

    • Troubleshooting Action: Ensure the catalyst is of good quality. Typically, 2-3% of concentrated sulfuric acid relative to the carboxylic acid is sufficient.[18]

Shifting the Esterification Equilibrium

The diagram below illustrates the core principle of driving the Fischer esterification reaction to completion.

G cluster_reactants Reactants cluster_products Products Acid 3-Fluoro-4-hydroxy- benzoic Acid Equilibrium Reaction Equilibrium Acid->Equilibrium Alcohol Ethanol (Excess) Alcohol->Equilibrium Ester Ethyl 3-fluoro-4- hydroxybenzoate Ester->Equilibrium Reverse Reaction (Inhibited) Water Water (Removed) Water->Removal Azeotropic Distillation Equilibrium->Ester Forward Reaction (Favored) Equilibrium->Water

Caption: Shifting the Fischer esterification equilibrium.

Section 4: Work-up and Purification FAQs

Proper work-up is essential for isolating a high-purity product and minimizing yield loss.

Q4: What is the recommended work-up and purification procedure after the esterification reaction?

Answer: A standard aqueous work-up followed by recrystallization is typically effective.

Step-by-Step Protocol:

  • Cooling and Quenching: After the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture to room temperature.[18] If toluene was used, it can be removed under reduced pressure.

  • Neutralization: Slowly pour the reaction mixture into a cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[13][19] This will neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: This is an exothermic process and will release CO₂ gas; perform this step slowly in a well-ventilated area to avoid excessive foaming and pressure buildup.[13]

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate.[14] The product ester will move into the organic layer. Perform multiple extractions to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with water and then a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and remove residual water.[14]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16][20]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[16]

  • Recrystallization: Purify the crude solid by recrystallization. A mixed solvent system, such as ethanol/water, is often effective.[18] Dissolve the crude product in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration.[18]

Section 5: Critical Safety & Hazard Management

Safety is the most important consideration during scale-up, especially when working with fluorinating agents.

Q5: What are the absolute critical safety precautions when handling electrophilic fluorinating agents like Selectfluor®?

Answer: While N-F reagents are much safer than older alternatives, they are still powerful oxidizing agents and must be handled with care.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[22][23]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Incompatible Materials: Fluorinating agents can react violently with oxidizable materials.[21] Avoid contact with strong bases, reducing agents, and certain organic solvents that can be easily oxidized. Always consult the Safety Data Sheet (SDS) for a full list of incompatibilities.[9]

  • Risk of HF: Although less common with N-F reagents than with elemental fluorine, some decomposition pathways or reactions with moisture can potentially generate hydrofluoric acid (HF).[11][21] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.

    • First Aid Preparedness: Ensure that a 2.5% calcium gluconate gel is readily available in any lab where fluorination chemistry is performed. In case of skin contact, after flushing with copious amounts of water, this gel should be applied to the affected area to neutralize fluoride ions.[11] Seek immediate medical attention in all cases of exposure.[11]

  • Thermal Stability: Be aware of the thermal stability of your reagents. Some, like DAST, can decompose violently at elevated temperatures.[9] Selectfluor® is significantly more thermally stable, which is a major advantage for scale-up.

Safety Management Workflow

G start Planning Fluorination Scale-Up risk_assessment Conduct Thorough Risk Assessment start->risk_assessment sds_review Review SDS for all Reagents (Fluorinating Agent, Solvents, etc.) risk_assessment->sds_review ppe_check Ensure Correct PPE is Available (Gloves, Goggles, Lab Coat) sds_review->ppe_check hood_check Verify Fume Hood Functionality ppe_check->hood_check first_aid Confirm Availability of Calcium Gluconate Gel & Safety Shower/Eyewash hood_check->first_aid procedure Develop Detailed, Step-by-Step Procedure with Temperature & Addition Controls first_aid->procedure execute Execute Reaction Following Procedure procedure->execute

Caption: Pre-synthesis safety workflow for fluorination.

References

  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them - Pure Synth. (2025, August 1). Pure Synth.
  • Lab5 procedure esterific
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry. (n.d.). Purdue University.
  • SelectFluor - Enamine. (n.d.). Enamine.
  • 5 Common Challenges in Process Scale-Up & How to Overcome Them. (2026, February 12). Microinnova.
  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 c
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Right First Time in (Fine-Chemical) Process Scale-up. (2013, April 16).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
  • Safety Data Sheet (SDS)
  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • SAFETY DATA SHEET - 3-Fluoro-4-hydroxybenzoic Acid. (2025, November 11). Tokyo Chemical Industry.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). REF Impact Case Studies.
  • A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field. (n.d.). Benchchem.
  • Synthesis of Propylparaben: An In-depth Technical Guide to Esterification of p-Hydroxybenzoic Acid. (n.d.). Benchchem.
  • Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). Source unavailable.
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
  • METHYL 4-HYDROXYBENZOATE. (n.d.).
  • Working with Hazardous Chemicals. (2011, August 23). The Doyle Group.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 c
  • MSDS of Methyl 3-fluoro-4-hydroxybenzoate. (2026, January 6). Capot Chemical Co.,Ltd..
  • 3-Fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2. (n.d.). Source unavailable.
  • Fluorinating agents. (2026, March 2). ACS GCI Pharmaceutical Roundtable.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
  • 4-Fluoro-3-hydroxybenzoic acid. (n.d.). Synquest Labs.
  • Safety Data Sheet: Ethyl 4-hydroxybenzo
  • SAFETY DATA SHEET. (2025, November 6). SigmaAldrich.cn.
  • SAFETY DATA SHEET - Methyl 4-fluoro-3-hydroxybenzoate. (2025, December 25). Fisher Scientific.
  • Ethyl 4-fluoro-3-hydroxybenzoate | 351317-28-7. (n.d.). Sigma-Aldrich.
  • 351317-28-7|Ethyl 4-fluoro-3-hydroxybenzo
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. (2026, January 29). ACS Symposium Series.
  • CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.).
  • Ethyl 4-fluoro-3-hydroxybenzoate — Chemical Substance Inform
  • Ester synthesis by esterific
  • Safety Data Sheet - Methyl 4-hydroxy benzo
  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010, September 27). TSI Journals.
  • Substance Information - ECHA. (n.d.). European Chemicals Agency.
  • Methyl 4-hydroxybenzoate (M8911)

Sources

Troubleshooting

Technical Support Center: Catalyst Recovery in the Synthesis of Ethyl 3-fluoro-4-hydroxybenzoate

Introduction: The synthesis of Ethyl 3-fluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical development, is commonly achieved via Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol. The effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The synthesis of Ethyl 3-fluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical development, is commonly achieved via Fischer esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol. The efficiency of this process hinges on the selection and handling of the catalyst. Given the economic and environmental implications, particularly in large-scale production, the recovery and reuse of the catalyst are of paramount importance.[1][2] This guide provides detailed troubleshooting advice and answers to frequently asked questions concerning catalyst recovery for this specific synthesis, catering to researchers and professionals in drug development.

Section 1: Catalyst Selection and Its Impact on Recovery Strategy

The choice between a homogeneous and a heterogeneous catalyst is the most critical factor influencing the recovery strategy. This section explores the fundamental differences and their practical implications.

Q1: What are the primary catalyst types for the synthesis of Ethyl 3-fluoro-4-hydroxybenzoate, and how does my choice affect the recovery process?

A1: Catalysts for this esterification are typically strong acids. They fall into two main categories:

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically dissolved in the reaction mixture. Common examples include concentrated Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic acid (p-TSA).[3][4]

    • Recovery Implication: Recovery involves separating the dissolved catalyst from the product post-reaction. This is typically achieved through a multi-step aqueous workup involving neutralization and liquid-liquid extraction.[5][6] The catalyst is generally consumed or lost in the workup and not directly reused.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported solid superacids (e.g., sulfated zirconia).[3][7][8]

    • Recovery Implication: Recovery is mechanically simple, involving physical separation methods like filtration or decantation.[9][10] This allows for the potential regeneration and reuse of the catalyst, aligning with green chemistry principles.[11]

Data Summary: Comparison of Catalyst Types

FeatureHomogeneous Catalysts (e.g., H₂SO₄)Heterogeneous Catalysts (e.g., Ion-Exchange Resin)
Reaction Phase Same phase as reactants (liquid)Different phase from reactants (solid)
Ease of Separation Complex (requires extraction, neutralization)[12]Simple (filtration, decantation)[7]
Catalyst Reusability Generally not reusableHigh potential for multiple reuse cycles[7][10]
Product Contamination Risk of residual acid if workup is incompleteRisk of catalyst leaching or fine particle contamination[9]
Corrosion High risk to equipment[10]Low risk to equipment
Environmental Impact Generates significant aqueous wasteMore environmentally friendly due to reusability

Section 2: Troubleshooting Homogeneous Catalyst Recovery

While offering high reaction rates, homogeneous catalysts present challenges in post-reaction workup.

Q2: I'm using sulfuric acid as a catalyst. My final product has a low pH and fails purity tests. What's going wrong?

A2: This is a classic issue of incomplete catalyst removal. The acidic residue of H₂SO₄ remains in your organic product phase. The solution is a meticulous aqueous workup.

Core Problem: Insufficient neutralization or washing.

Troubleshooting Protocol: Effective Removal of Sulfuric Acid

  • Cool the Reaction: After confirming reaction completion, cool the mixture to room temperature. Quenching a hot reaction mixture can lead to unwanted side reactions.

  • Solvent Dilution: Dilute the reaction mixture with an inert, water-immiscible organic solvent like ethyl acetate or diethyl ether. This lowers the viscosity and improves the efficiency of the extraction.

  • Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Add the NaHCO₃ solution slowly and carefully. CO₂ will be generated, causing pressure buildup. Swirl the funnel gently without the stopper first, then stopper and invert, venting frequently. Repeat this wash until no more gas evolves. This step neutralizes the strong acid catalyst.[5][13]

    • Water: Wash with deionized water to remove residual salts (like Na₂SO₄) and any remaining water-soluble impurities.

    • Brine (Saturated NaCl Solution): A final wash with brine helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.[13]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be purified further if needed.

Q3: When I add the sodium bicarbonate solution, a thick emulsion forms that won't separate. How can I resolve this?

A3: Emulsion formation is common, especially when the densities of the aqueous and organic layers are similar or when surfactants are inadvertently formed.

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Brine Addition: Add a significant amount of saturated brine. The increased ionic strength of the aqueous layer often forces the separation.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire emulsion through a pad of Celite® or glass wool can help break it up.

Section 3: Troubleshooting Heterogeneous Catalyst Recovery and Reuse

Heterogeneous catalysts are preferred for their ease of separation, but challenges can arise related to their activity and physical integrity over time.[9]

Q4: I've recovered my solid acid catalyst by filtration, but its activity has dropped significantly in the second run. Why?

A4: A drop in catalytic activity is a clear sign of deactivation. For the esterification of Ethyl 3-fluoro-4-hydroxybenzoate, the most likely causes are:

  • Water Poisoning: Water is a byproduct of the esterification reaction. It can competitively adsorb to the active sites of the catalyst, blocking access for the reactants. For some catalysts, it can even cause irreversible hydrolysis of the active sites.[14]

  • Fouling: The catalyst pores can become blocked by the product, starting material, or high-molecular-weight byproducts. This is particularly relevant for microporous materials like zeolites.

  • Leaching: Active species from the catalyst support may dissolve (leach) into the reaction medium, leading to a permanent loss of activity.[9]

Workflow for Catalyst Recovery and Regeneration

The following diagram illustrates a standard workflow for recovering and regenerating a solid acid catalyst.

G cluster_main Catalyst Recovery & Regeneration Workflow Reaction Reaction Completion Filtration Filtration / Decantation Reaction->Filtration Wash Solvent Washing (e.g., with Ethanol/Acetone) Filtration->Wash Recovered Catalyst Product Product Workup Filtration->Product Filtrate Drying Drying (Vacuum Oven, e.g., 60-80°C) Wash->Drying Regen Regeneration (If Needed) (e.g., Acid Wash, Calcination) Drying->Regen Activity Loss? Reuse Catalyst Reuse Drying->Reuse Regen->Drying

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral characterization of Ethyl 3-fluoro-4-hydroxybenzoate

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Characterization of Ethyl 3-fluoro-4-hydroxybenzoate Introduction: The Structural Elucidation Imperative In the realm of drug discovery and materials science, the precise...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Characterization of Ethyl 3-fluoro-4-hydroxybenzoate

Introduction: The Structural Elucidation Imperative

In the realm of drug discovery and materials science, the precise characterization of molecular structure is paramount. Ethyl 3-fluoro-4-hydroxybenzoate, a substituted benzoate ester, presents an interesting case for spectroscopic analysis. Its utility as a potential building block in the synthesis of more complex bioactive molecules necessitates an unambiguous confirmation of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering detailed insights into the chemical environment of each atom.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-fluoro-4-hydroxybenzoate. We will not only interpret its spectral features but also compare them with structurally similar analogues—Ethyl 4-hydroxybenzoate and 3-Fluoro-4-hydroxybenzoic acid—to understand the nuanced electronic effects of the fluoro and hydroxyl substituents.

Core Analysis: Interpreting the Spectra of Ethyl 3-fluoro-4-hydroxybenzoate

The structure of Ethyl 3-fluoro-4-hydroxybenzoate contains an ethyl ester group and a trisubstituted benzene ring. The numbering convention used for NMR assignment is presented below.

Figure 1: Structure of Ethyl 3-fluoro-4-hydroxybenzoate with atom numbering.

Based on the analysis of its parent compound, 3-fluoro-4-hydroxybenzoic acid[1][2], and the known effects of esterification, the following spectral data are predicted.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~1.39Triplet (t)J = 7.13H-OCH₂CH₃ (H9)
~4.38Quartet (q)J = 7.12H-OCH₂ CH₃ (H8)
~7.05Triplet (t)J(H-H) ≈ 8.61HAr-H5
~7.70Doublet of doublets (dd)J(H-H) ≈ 8.6, J(H-F) ≈ 2.01HAr-H6
~7.85Doublet of doublets (dd)J(H-F) ≈ 11.5, J(H-H) ≈ 2.01HAr-H2
VariableBroad Singlet (br s)-1H-OH
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~14.5--OCH₂C H₃ (C9)
~61.5--OC H₂CH₃ (C8)
~118.0d, ¹J(C-F) ≈ 15Ar-C5
~123.0d, ²J(C-F) ≈ 4Ar-C1
~128.0d, ³J(C-F) ≈ 6Ar-C2
~148.0d, ¹J(C-F) ≈ 245Ar-C3
~151.0d, ²J(C-F) ≈ 12Ar-C4
~165.5-C =O (C7)

Comparative Analysis: Unraveling Substituent Effects

To fully appreciate the spectral features of Ethyl 3-fluoro-4-hydroxybenzoate, a comparison with its structural analogs is essential. This allows for the isolation and understanding of the electronic contributions of the fluorine and hydroxyl groups.

CompoundAr-H2Ar-H6Ar-H5Ar-H3
Ethyl 4-hydroxybenzoate [3]7.91 (d)7.91 (d)6.87 (d)6.87 (d)
3-Fluoro-4-hydroxybenzoic acid [1]7.75 (dd)7.65 (dd)7.00 (t)-
Ethyl 3-fluoro-4-hydroxybenzoate (Predicted) ~7.85 (dd)~7.70 (dd)~7.05 (t)-

Analysis of Substituent Effects:

  • The Hydroxyl (-OH) Group: The -OH group at C4 is a powerful electron-donating group through resonance. This increases electron density at the ortho (C3, C5) and para (C1) positions. In Ethyl 4-hydroxybenzoate, this effect causes the signals for H3 and H5 to appear significantly upfield (~6.87 ppm) compared to unsubstituted ethyl benzoate (~7.3-7.5 ppm)[4][5].

  • The Fluorine (-F) Group: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This deshields adjacent nuclei. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group, particularly to the ortho and para positions[6]. The overall effect on chemical shifts is a complex interplay of these opposing forces[7][8].

  • Synergistic Effects in the Target Molecule:

    • H5: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing ester. The dominant donating effect of the hydroxyl group shields it, causing it to appear upfield around 7.05 ppm. The observed triplet multiplicity arises from similar coupling constants to both the adjacent H6 and the fluorine atom three bonds away.

    • H2 and H6: These protons are ortho to the electron-withdrawing ester group and are thus shifted downfield. H2 is also ortho to the fluorine atom, experiencing a strong deshielding effect and a large through-bond coupling (~11.5 Hz), appearing as a doublet of doublets. H6 is meta to the fluorine, showing a smaller coupling (~2.0 Hz).

    • ¹³C Spectrum: The most dramatic effect is seen on the carbon atoms directly bonded to or near the fluorine. C3, directly attached to fluorine, exhibits a very large one-bond coupling constant (¹J(C-F) ≈ 245 Hz)[9]. The adjacent carbons, C2 and C4, show smaller two-bond couplings (²J(C-F)). This C-F coupling is a definitive diagnostic tool for identifying fluorinated compounds.

Experimental Protocol: Acquiring High-Quality NMR Data

As a self-validating system, a robust experimental protocol is critical for obtaining reproducible and accurate NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10-20 mg of Ethyl 3-fluoro-4-hydroxybenzoate B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Add internal standard (e.g., 1% TMS) B->C D 4. Transfer solution to a 5 mm NMR tube C->D E 5. Insert tube into NMR spectrometer D->E F 6. Lock, tune, and shim the instrument E->F G 7. Acquire ¹H NMR spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C NMR spectrum (e.g., 1024 scans) F->H I 9. Apply Fourier Transform H->I J 10. Phase and baseline correct spectra I->J K 11. Calibrate chemical shift to TMS (0 ppm) J->K L 12. Integrate ¹H signals and pick peaks K->L

Figure 2: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial analysis due to its good dissolving power for many organic compounds. However, the acidic proton of the hydroxyl group may exchange with residual water or be very broad. For observing the -OH proton and potential hydrogen bonding effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it passivates exchange and typically results in a sharper -OH signal.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Ethyl 3-fluoro-4-hydroxybenzoate.

    • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift referencing.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve maximum homogeneity and resolution.

    • For ¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio in under 5 minutes.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. Due to the lower natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required, which can take from 30 minutes to several hours.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure the flat baseline required for accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons. For the ¹³C spectrum, simply identify the chemical shift of each peak.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 3-fluoro-4-hydroxybenzoate are rich with information that allows for its unequivocal structural confirmation. The chemical shifts, signal multiplicities, and particularly the characteristic C-F and H-F coupling constants provide a unique spectroscopic fingerprint. By comparing its spectrum with those of non-fluorinated and non-hydroxylated analogs, we can directly observe the predictable and logical consequences of substituent electronic effects on the aromatic system. This guide demonstrates how a systematic, comparative approach, grounded in the fundamental principles of NMR spectroscopy, serves as a powerful tool for researchers, scientists, and drug development professionals.

References

  • NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Chen, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Paton Group, Colorado State University. (n.d.). CASCADE - ChemicAl Shift CAlculation with DEep learning. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem Compound Database. Retrieved from [Link]

  • Chegg. (2022). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxybenzoate sulfate. PubChem Compound Database. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]

  • Supporting Information for scientific publication. (n.d.). Retrieved from [Link]

  • Mueller, L. J., et al. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluorobenzoic acid, 2-(1-adamantyl)ethyl ester. Retrieved from [Link]

  • Mueller, L. J., et al. (2016). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. Retrieved from [Link]

  • Adimurthy, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • Capon, R. J., et al. (2012). Supplementary data. Royal Society of Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Assign as many resonances as you can to specific carbon atoms in the 13 C NMR spectrum of ethyl benzoate. Retrieved from [Link]

  • Saeed, A., et al. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]

  • Maidin, M. M., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Kim, H. U., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Synthetic Biology. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Ethyl 3-fluoro-4-hydroxybenzoate vs. Ethyl 4-hydroxybenzoate

Executive Summary For researchers and professionals in drug development, the selection of substituents on an aromatic core is a critical decision that profoundly impacts synthetic strategy, pharmacokinetic stability, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, the selection of substituents on an aromatic core is a critical decision that profoundly impacts synthetic strategy, pharmacokinetic stability, and formulation properties. This guide provides an objective, data-driven comparison between Ethyl 4-hydroxybenzoate (commonly known as ethylparaben) and its fluorinated analog, Ethyl 3-fluoro-4-hydroxybenzoate . By analyzing the interplay of inductive (-I) and resonance (+M) effects introduced by the fluorine atom, we elucidate the fundamental differences in their acidity, ester stability, and electrophilic aromatic substitution (EAS) profiles.

Physicochemical & Electronic Properties

The introduction of a fluorine atom at the 3-position (ortho to the hydroxyl group, meta to the ester) significantly alters the electronic landscape of the molecule. The table below summarizes the key quantitative and qualitative differences.

PropertyEthyl 4-hydroxybenzoateEthyl 3-fluoro-4-hydroxybenzoate
Structure/Substitution Unsubstituted at positions 2, 3, 5, 6Fluorine at position 3
Phenol pKa 8.346.16
Electronic Effect on Ring Moderately activated by -OHActivated by -OH, weakly deactivated by -F
Ester Carbonyl Electrophilicity BaselineIncreased (due to -I effect of F)
Primary EAS Regioselectivity Positions 3 and 5Position 5 (ortho to OH, meta to F)

Mechanistic Analysis of Reactivity

Acidity and Phenoxide Stability

The reactivity of the hydroxyl group is fundamentally1[1]. The pKa of ethyl 4-hydroxybenzoate is 8.34[2], meaning it remains largely protonated and neutral at physiological pH. In stark contrast, ethyl 3-fluoro-4-hydroxybenzoate exhibits a significantly lower pKa of 6.16[3].

Causality: This 2.18-unit drop in pKa is driven by the potent electron-withdrawing inductive effect (-I) of the highly electronegative fluorine atom[1]. Positioned ortho to the hydroxyl group, the fluorine atom withdraws electron density through the sigma-bond framework, highly stabilizing the resulting phenoxide anion upon deprotonation. Consequently, the fluorinated analog will exist predominantly in its phenolate (anionic) form at neutral to slightly basic pH, drastically altering its aqueous solubility and nucleophilicity compared to its non-fluorinated counterpart.

G A Ethyl 4-hydroxybenzoate (pKa 8.34) C Standard Phenoxide Moderate Stability A->C Deprotonation B Ethyl 3-fluoro-4-hydroxybenzoate (pKa 6.16) D Fluorinated Phenoxide High Stability (-I Effect) B->D Deprotonation E Lower Acidity Requires higher pH C->E F Higher Acidity Deprotonates near pH 7 D->F

Electronic effects of fluorine substitution on phenoxide stability and pKa.

Ester Hydrolysis Kinetics

Ethylparaben is known to be4[4]. However, the kinetic rate of base-catalyzed hydrolysis is distinct between the two molecules.

Causality: The ester group in ethyl 3-fluoro-4-hydroxybenzoate is positioned meta to the fluorine atom. While the resonance (+M) effect of fluorine does not effectively reach the meta position, the inductive (-I) effect does. This withdrawal of electron density slightly increases the partial positive charge ( δ+ ) on the ester carbonyl carbon, making it a superior electrophile. Consequently, hydroxide nucleophiles attack the fluorinated ester more rapidly than the unsubstituted ethylparaben, leading to an accelerated rate of hydrolysis under identical alkaline conditions.

Electrophilic Aromatic Substitution (EAS)

In ethyl 4-hydroxybenzoate, the strongly activating hydroxyl group directs electrophiles to the ortho positions (3 and 5). In ethyl 3-fluoro-4-hydroxybenzoate, position 3 is already occupied. The fluorine atom is an ortho/para director but weakly deactivating. The synergistic directing effects of the -OH (directing to position 5) and the -F (directing to positions 6 and 2, which are either sterically hindered or conflicting) make position 5 the overwhelmingly favored site for subsequent EAS reactions (e.g., bromination or nitration).

Experimental Methodologies

To empirically validate these mechanistic differences, the following self-validating protocols are designed for high reproducibility in the laboratory.

Protocol 1: Comparative Base-Catalyzed Hydrolysis Assay

This protocol utilizes a controlled pH environment and a strict quenching mechanism to ensure the integrity of the kinetic data.

Materials:

  • 10 mM solutions of Ethyl 4-hydroxybenzoate and Ethyl 3-fluoro-4-hydroxybenzoate in Acetonitrile.

  • 0.1 M Borate buffer (pH 9.5).

  • Quenching solution: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

Step-by-Step Workflow:

  • Initiation: Pre-warm 50 mL of the pH 9.5 borate buffer to 37°C in a thermostated water bath. Add 1.0 mL of the 10 mM substrate solution to initiate the hydrolysis reaction.

  • Sampling: At precise intervals (0, 15, 30, 60, 120 minutes), withdraw a 500 µL aliquot of the reaction mixture.

  • Quenching (Critical Step): Immediately transfer the aliquot into a vial containing 500 µL of the 0.1% TFA quenching solution. Self-Validation: The rapid drop in pH neutralizes the hydroxide nucleophiles, instantly halting the base-catalyzed hydrolysis and preserving the exact ratio of ester to acid at that specific timestamp.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm) using an isocratic mobile phase (e.g., 60:40 Water:Methanol with 0.1% Formic Acid).

  • Quantification: Plot the natural log of the remaining ester peak area versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 Initiate Hydrolysis (Substrate + pH 9.5 Buffer at 37°C) Step2 Withdraw Aliquots (t = 0, 15, 30, 60, 120 min) Step1->Step2 Step3 Quench Reaction (Add 0.1% TFA to drop pH) Step2->Step3 Step4 RP-HPLC Analysis (Quantify remaining ester) Step3->Step4 Step5 Calculate k_obs (Compare hydrolysis rates) Step4->Step5

Step-by-step experimental workflow for comparative base-catalyzed hydrolysis.

Protocol 2: Regioselective Bromination (EAS Validation)
  • Preparation: Dissolve 5.0 mmol of the chosen ester in 20 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

  • Addition: Slowly add a solution of 5.0 mmol of molecular bromine ( Br2​ ) in 5 mL of acetic acid dropwise over 10 minutes.

  • Incubation: Stir for 1 hour at room temperature.

  • Quenching: Quench the reaction by pouring it into 50 mL of ice-cold 5% sodium bisulfite solution (to neutralize unreacted Br2​ ).

  • Extraction: Extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1H -NMR to confirm regioselectivity. Ethylparaben will yield a mixture of 3-bromo and 3,5-dibromo products, whereas the fluorinated analog will exclusively yield the 5-bromo product.

References

  • A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - BenchChem. 1

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer? - ResearchGate / CrystEngComm. 3

  • Ethylparaben | CID 8434 - PubChem - NIH. 2

  • Ethylparaben - Phexcom. 4

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 3-fluoro-4-hydroxybenzoate

This guide provides a comprehensive framework for the development and validation of a high-performance liquid chromatography (HPLC) method for determining the purity of Ethyl 3-fluoro-4-hydroxybenzoate, a key intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a high-performance liquid chromatography (HPLC) method for determining the purity of Ethyl 3-fluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. We will compare a robust, stability-indicating method (Method A) with a less-optimized alternative (Method B) to illustrate the importance of rigorous validation. The procedures outlined adhere to the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[1][2][3]

Introduction: The Imperative for a Validated Purity Method

Ethyl 3-fluoro-4-hydroxybenzoate is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. A validated, stability-indicating HPLC method is therefore essential to quantify the main component and separate it from any potential process impurities or degradation products.[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][6] This guide will walk through the validation of a superior HPLC method, demonstrating its reliability through scientifically sound experimental design and data.

Chromatographic Systems: A Head-to-Head Comparison

The choice of chromatographic conditions is paramount for developing a selective and robust purity method. Below is a comparison between the proposed, optimized method and a hypothetical, less suitable alternative.

Method A: The Proposed Stability-Indicating Method This method is designed for high resolution, speed, and sensitivity, making it ideal for quality control and stability studies.

  • Column: C18, 2.7 µm particle size, 4.6 x 100 mm (Core-shell technology)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from 10% to 90% Acetonitrile. This is crucial for eluting potential late-eluting impurities and re-equilibrating the column efficiently.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 258 nm

  • Injection Volume: 5 µL

Causality Behind Choices: The use of a core-shell column provides higher efficiency and resolution compared to traditional fully porous particles, allowing for faster analysis times without sacrificing performance.[7] A gradient elution is employed to ensure that impurities with a wide range of polarities can be effectively separated from the main peak and from each other.[7][8] Formic acid is used as a mobile phase modifier to ensure good peak shape and ionization efficiency if the method were to be coupled with a mass spectrometer.

Method B: The Non-Optimized Alternative Method This method uses older technology and a less rigorous isocratic approach.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm (Fully porous particle)

  • Mobile Phase: 60:40 Methanol:Water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 258 nm

  • Injection Volume: 20 µL

Inherent Weaknesses: The larger particle size and longer column lead to broader peaks and longer run times.[9] The isocratic mobile phase may fail to elute strongly retained impurities or provide adequate separation for impurities that are structurally very similar to the main analyte. Lack of temperature control can lead to shifts in retention time.

The Validation Workflow: A Systematic Approach

The validation process follows a structured path to evaluate all performance characteristics of the analytical method. This workflow ensures that every aspect of the method's performance is tested and documented.

Validation_Workflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Initial Check Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Final Method Robustness->Report Final Approval

Caption: The overall workflow for HPLC method validation.

Experimental Protocols & Data Analysis

The following sections detail the step-by-step protocols for each validation parameter, as mandated by ICH Q2(R1).[1][10][11] We present a summary of mock experimental data comparing Method A and Method B.

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12][13] SST is performed before any batch analysis to ensure the system is performing correctly.[14][15][16]

Protocol:

  • Prepare a standard solution of Ethyl 3-fluoro-4-hydroxybenzoate at the target concentration (e.g., 100 µg/mL).

  • Perform at least five replicate injections of the standard solution.

  • Calculate the key SST parameters and check against the pre-defined acceptance criteria.

ParameterAcceptance CriteriaMethod A (Observed)Method B (Observed)
Tailing Factor (T) T ≤ 2.01.11.8
Theoretical Plates (N) N > 200015,5004,200
%RSD of Peak Area ≤ 1.0%0.3%0.9%
%RSD of Retention Time ≤ 1.0%0.1%0.8%

Analysis: Method A demonstrates superior column efficiency (higher plate count) and peak symmetry (lower tailing factor), indicating a more robust and reliable system.

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components.[2][17] This is often achieved through forced degradation studies.[4][18][19]

Protocol:

  • Expose solutions of Ethyl 3-fluoro-4-hydroxybenzoate to various stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light) to induce degradation (target 5-20%).[5]

  • Analyze the stressed samples using the HPLC method.

  • Evaluate peak purity of the main analyte peak using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

  • Assess the resolution between the main peak and the closest eluting degradation product.

Stress ConditionResult for Method AResult for Method B
Acid Hydrolysis Main peak is pure. Resolution to nearest degradant > 2.0.Co-elution observed. Peak purity fails.
Base Hydrolysis Main peak is pure. Resolution to nearest degradant > 2.0.Partial co-elution. Resolution < 1.5.
Oxidation Main peak is pure. Resolution to nearest degradant > 2.0.Main peak is pure. Resolution > 2.0.

Analysis: Method A successfully separates the analyte from all degradation products, proving it is a stability-indicating method. Method B fails to provide adequate resolution under acidic and basic stress, making it unsuitable for stability studies.

Purpose: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17]

Protocol:

  • Prepare a series of at least five standard solutions of Ethyl 3-fluoro-4-hydroxybenzoate over a range (e.g., 80% to 120% of the target concentration).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaMethod A (Observed)Method B (Observed)
Correlation Coefficient (r²) ≥ 0.9990.99980.9985
Range 80 - 120 µg/mL80 - 120 µg/mL80 - 120 µg/mL
Y-intercept Close to zeroPassesPasses

Analysis: Method A shows a stronger correlation, indicating better linearity across the specified range.

Purpose: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by spiking a placebo matrix with known amounts of the analyte.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three samples at each level (n=9 total).

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance CriteriaMethod A (% Recovery)Method B (% Recovery)
80% 98.0 - 102.0%99.5%97.5%
100% 98.0 - 102.0%100.3%103.1%
120% 98.0 - 102.0%101.1%102.5%

Analysis: Method A provides recovery values that are consistently closer to 100% and well within the acceptance limits. Method B shows a slight low bias at the low end and a high bias at the high end, suggesting potential systemic errors.

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17]

Protocol:

  • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Precision TypeAcceptance CriteriaMethod A (%RSD)Method B (%RSD)
Repeatability %RSD ≤ 1.0%0.4%1.2%
Intermediate Precision %RSD ≤ 2.0%0.7%2.5%

Analysis: Method A is highly precise, with %RSD values well below the established limits. Method B fails to meet the acceptance criteria for both repeatability and intermediate precision, indicating it is not a rugged or reliable method.

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[2]

Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

ParameterMethod A (Observed)Method B (Observed)
LOD 0.05 µg/mL0.25 µg/mL
LOQ 0.15 µg/mL0.80 µg/mL

Analysis: Method A is significantly more sensitive, making it far superior for the detection and quantification of low-level impurities.

Visual Comparison of Method Performance

The following diagram visually summarizes the key performance differences between the two methods, highlighting the superiority of the proposed Method A.

Caption: Key performance indicators for Method A vs. Method B.

Conclusion

The comprehensive validation data unequivocally demonstrates that Method A is a specific, linear, accurate, precise, and sensitive method for the determination of purity and stability of Ethyl 3-fluoro-4-hydroxybenzoate. Its performance is vastly superior to the alternative, non-optimized Method B. The use of modern column technology and a gradient elution profile (Method A) provides a robust, reliable, and efficient analytical procedure that is fit for its intended purpose in a regulated pharmaceutical environment. This guide underscores the principle that rigorous, systematic validation based on established guidelines like ICH Q2(R1) is not merely a regulatory hurdle, but a fundamental scientific necessity for ensuring drug quality.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Prism URL: [Link]

  • Title: Ethyl 4-fluoro-3-hydroxybenzoate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments Source: PMC (PubMed Central) URL: [Link]

  • Title: Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples Source: AKJournals URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL: [Link] plenary-2009_EMA-BMV-guideline.pdf

  • Title: NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY (CPMP/ICH/381/95) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation Source: ResearchGate URL: [Link]

  • Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks Source: PMC (PubMed Central) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Lambda Therapeutic Research URL: [Link]

  • Title: System Suitability Testing: Ensuring Reliable Results Source: Lab Manager URL: [Link]

  • Title: Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product Source: MDPI URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - HPLC Primer Source: HPLCTools.com URL: [Link]

  • Title: A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL Source: Polish Journal of Food and Nutrition Sciences URL: [Link]

  • Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ethyl 3-chloro-4-hydroxybenzoate Source: PubChem URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Ethyl 3-hydroxybenzoate Source: NIST WebBook URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: EMA's view on method validation Source: NCF International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Safety Data Sheet: Ethyl 4-hydroxybenzoate Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: Development of forced degradation and stability indicating studies for drug substance and drug product Source: International Journal of Research in Pharmacology & Pharmacotherapeutics URL: [Link]

  • Title: Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts Source: SciSpace URL: [Link]

  • Title: SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: Redalyc URL: [Link]

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Comparative

Mass spectrometry fragmentation pathways of Ethyl 3-fluoro-4-hydroxybenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-fluoro-4-hydroxybenzoate: A Comparative Analysis Authored by: A Senior Application Scientist In the landscape of pharmaceutical development an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-fluoro-4-hydroxybenzoate: A Comparative Analysis

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and analytical chemistry, a precise understanding of a molecule's structural properties is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a structural fingerprint through its fragmentation patterns. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 3-fluoro-4-hydroxybenzoate, a fluorinated analog of the common paraben preservative, ethylparaben.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages. We will first establish a baseline by examining the well-documented fragmentation of its non-fluorinated counterpart, Ethyl 4-hydroxybenzoate. Subsequently, we will predict and analyze how the introduction of a fluorine atom at the C-3 position of the benzene ring fundamentally alters these pathways. This comparative approach, grounded in the principles of physical organic chemistry, provides a robust framework for identifying and characterizing this and similar molecules.

Baseline Fragmentation: The Case of Ethyl 4-hydroxybenzoate (Ethylparaben)

To understand the impact of fluorination, we must first consider the fragmentation of the parent compound, Ethyl 4-hydroxybenzoate. Its structure is characterized by a para-substituted benzene ring with a hydroxyl group and an ethyl ester group. Under typical 70 eV electron ionization, the molecule undergoes a series of predictable fragmentation events.

The mass spectrum of Ethyl 4-hydroxybenzoate (C₉H₁₀O₃, MW: 166.17) is dominated by fragmentation pathways initiated by the loss of electrons from the oxygen atoms or the aromatic ring, leading to a molecular ion ([M]•+) at m/z 166.[1][2] The key fragmentation steps are driven by the stability of the resulting ions, particularly the formation of quinoid-type structures, a common feature for para-substituted phenols.[3][4]

Key Fragmentation Pathways of Ethyl 4-hydroxybenzoate:

  • Loss of Ethoxy Radical ([•OCH₂CH₃]): The most facile cleavage is the loss of the ethoxy radical from the ester group. This is an alpha-cleavage relative to the carbonyl group, resulting in a stable acylium ion. However, a more dominant pathway involves the loss of ethylene.

  • Loss of Ethylene (C₂H₄): A characteristic fragmentation for ethyl esters is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to the formation of a radical cation of 4-hydroxybenzoic acid at m/z 138.[5]

  • Formation of the Base Peak (m/z 121): The most abundant ion in the spectrum, the base peak, is observed at m/z 121.[1] This ion is formed by the loss of an ethyl radical (•C₂H₅) followed by the loss of a carbon monoxide (CO) molecule, or more directly by the loss of an ethoxy radical (•OC₂H₅) to form the p-hydroxybenzoyl cation, which then loses CO. A more accepted mechanism for p-substituted phenols is the direct loss of the entire ester side chain followed by rearrangement. The resulting ion, [HOC₆H₄CO]⁺, is highly stabilized by resonance.

  • Loss of Water (H₂O): While less common, a minor peak may be observed from the loss of a water molecule from the molecular ion.

The following diagram illustrates the primary fragmentation pathway for Ethyl 4-hydroxybenzoate.

M Ethyl 4-hydroxybenzoate [M]•+ m/z 166 F1 [M - C₂H₄]•+ m/z 138 M->F1 - C₂H₄ F3 [M - •OC₂H₅]+ m/z 121 (Base Peak) M->F3 - •OC₂H₅ F1->F3 - •OH F2 [M - •C₂H₅]•+ m/z 137 F4 [F3 - CO] m/z 93 F3->F4 - CO

Caption: Primary EI fragmentation pathway for Ethyl 4-hydroxybenzoate.

Comparative Analysis: The Influence of Fluorine in Ethyl 3-fluoro-4-hydroxybenzoate

Introducing a highly electronegative fluorine atom ortho to the hydroxyl group and meta to the ester group in Ethyl 3-fluoro-4-hydroxybenzoate (C₉H₉FO₃, MW: 184.16) is expected to significantly modify the fragmentation pattern. The fluorine atom exerts strong inductive electron-withdrawing effects, which can destabilize adjacent positive charges and influence bond strengths.[6]

Predicted Fragmentation Pathways of Ethyl 3-fluoro-4-hydroxybenzoate:

The molecular ion ([M]•+) is expected at m/z 184. The fragmentation will likely proceed through pathways analogous to the non-fluorinated compound, but the relative abundances and even the presence of certain fragments will be altered.

  • Loss of Ethoxy Radical ([•OCH₂CH₃]): This cleavage is still expected, leading to the formation of the 3-fluoro-4-hydroxybenzoyl cation at m/z 139 . This ion is predicted to be a major peak in the spectrum.

  • Loss of Ethylene (C₂H₄): The McLafferty rearrangement should still occur, resulting in the radical cation of 3-fluoro-4-hydroxybenzoic acid at m/z 156 .

  • Formation of the Base Peak: The location of the base peak is the most significant point of comparison. While the ion at m/z 139 is a strong candidate, another possibility arises from the loss of hydrogen fluoride (HF). The loss of HF from the m/z 139 ion could produce a highly conjugated ketene radical cation at m/z 119 . The stability of this resulting ion will determine its abundance.

  • Loss of HF: Fluorinated aromatic compounds are known to lose HF.[7] This can occur from the molecular ion (m/z 184 -> m/z 164) or from major fragment ions. For instance, the loss of HF from the m/z 156 fragment would yield an ion at m/z 136.

  • Carbon Monoxide (CO) Loss: Subsequent fragmentation of the benzoyl cations through the loss of CO is also anticipated. The ion at m/z 139 would lose CO to produce a fluorophenol-type ion at m/z 111 .

The proposed fragmentation pathways are visualized below.

M Ethyl 3-fluoro-4-hydroxybenzoate [M]•+ m/z 184 F1 [M - C₂H₄]•+ m/z 156 M->F1 - C₂H₄ F2 [M - •OC₂H₅]+ m/z 139 (Predicted Major Peak) M->F2 - •OC₂H₅ F4 [F1 - HF]•+ m/z 136 F1->F4 - HF F3 [F2 - CO] m/z 111 F2->F3 - CO F5 [F2 - HF]+ m/z 119 F2->F5 - HF cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Interpretation A Prepare 1 µg/mL Sample Solution B Inject 1 µL into GC A->B C Chromatographic Separation B->C D Electron Ionization (70 eV) C->D E Full Scan Analysis (MS1) D->E F Precursor Ion Selection (e.g., m/z 184, 139) D->F I Identify Fragments & Pathways E->I G Collision-Induced Dissociation (CID) F->G H Product Ion Scan (MS2) G->H H->I J Compare with Predicted Data I->J

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Comparative

A Comparative Guide to the Crystallographic Profile of Ethyl 3-fluoro-4-hydroxybenzoate: An In-Depth Analysis Utilizing a Key Structural Analogue

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, optimizing its properties, and ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, optimizing its properties, and ensuring its efficacy and safety. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that govern a substance's physical and chemical characteristics.[1][2][3][4][5]

The Significance of Fluorine in Crystal Engineering

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of crystal engineering, fluorine's high electronegativity and ability to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, can lead to significant changes in the crystal lattice. These modifications can, in turn, affect critical solid-state properties like solubility, melting point, and polymorphism.

Comparative Crystallographic Analysis: Ethyl 4-hydroxybenzoate

To establish a baseline for our comparison, we will first examine the crystallographic data for Ethyl 4-hydroxybenzoate. This compound has been well-characterized, and its crystal structure provides a robust framework for understanding the intermolecular forces at play.[6][7]

Crystallographic Data for Ethyl 4-hydroxybenzoate
ParameterValueReference
Chemical FormulaC₉H₁₀O₃[6]
Crystal SystemMonoclinic[6][7]
Space GroupP2₁/c[6]
a (Å)11.336[6]
b (Å)12.996[6]
c (Å)11.379[6]
α (°)90.00[6]
β (°)108.85[6]
γ (°)90.00[6]
Z8[6]

The crystal structure of Ethyl 4-hydroxybenzoate is characterized by a network of hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of the ester functionality. This hydrogen bonding motif is a dominant factor in the packing of the molecules in the crystal lattice.

Predicted Impact of 3-Fluoro Substitution on the Crystal Structure of Ethyl 3-fluoro-4-hydroxybenzoate

The introduction of a fluorine atom at the 3-position of the benzene ring is expected to introduce several key changes to the crystal structure:

  • Alteration of Hydrogen Bonding: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor. This could lead to the formation of C-H···F or O-H···F interactions, potentially disrupting or modifying the existing hydrogen bond network observed in Ethyl 4-hydroxybenzoate.

  • Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment. These dipoles will interact with other polar groups in neighboring molecules, influencing the overall packing arrangement.

  • Steric Effects: While fluorine is relatively small, its introduction will alter the shape and surface of the molecule, which could lead to a different packing efficiency and potentially a different crystal system or space group.

Based on these considerations, it is plausible that Ethyl 3-fluoro-4-hydroxybenzoate will also crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The unit cell dimensions will likely differ from those of Ethyl 4-hydroxybenzoate to accommodate the fluorine atom and the resulting changes in intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed, step-by-step methodology for obtaining high-quality single-crystal X-ray diffraction data for a small organic molecule like Ethyl 3-fluoro-4-hydroxybenzoate.

I. Crystal Growth

The critical first step is to grow single crystals of sufficient size and quality.[8][9] Slow evaporation from a suitable solvent is a commonly employed and effective technique.

  • Solvent Selection: Dissolve a small amount of Ethyl 3-fluoro-4-hydroxybenzoate in various solvents to find one in which it is sparingly soluble at room temperature. Good candidates include ethanol, methanol, acetone, or mixtures thereof with water.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks in an undisturbed location.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

G cluster_0 Crystal Growth Solvent Screening Solvent Screening Saturated Solution Preparation Saturated Solution Preparation Solvent Screening->Saturated Solution Preparation Filtration Filtration Saturated Solution Preparation->Filtration Slow Evaporation Slow Evaporation Filtration->Slow Evaporation Crystal Harvesting Crystal Harvesting Slow Evaporation->Crystal Harvesting

Caption: Workflow for growing single crystals via slow evaporation.

II. Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.[5][10]

  • Crystal Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection Parameters: The crystal is then placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.

  • Instrumentation: A modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.[5]

III. Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of each reflection.

  • Structure Solution: The integrated data is used to solve the crystal structure using direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

G cluster_1 SCXRD Data Acquisition and Analysis Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Integration Data Integration Data Collection->Data Integration Structure Solution Structure Solution Data Integration->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzoates

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of lead optimization. This guide provides an in-depth comparison of the biological ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of lead optimization. This guide provides an in-depth comparison of the biological efficacy of fluorinated benzoates versus their non-fluorinated counterparts. We will move beyond the simplistic rationale of C-F bond strength to explore the nuanced effects of fluorination on metabolic stability, target binding affinity, and overall pharmacokinetic profiles. By synthesizing data from published studies and outlining detailed, self-validating experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to harness the unique properties of fluorine in the design of novel therapeutics.

Introduction: The Strategic Role of Fluorine in Benzoate-Based Drug Discovery

The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's biological behavior without a significant increase in its size.[1] Benzoate scaffolds, common in a wide array of therapeutic agents, are prime candidates for this strategic modification. The rationale for introducing fluorine extends beyond simply blocking metabolic "hotspots"; it is a powerful tool to modulate a compound's electronic properties, pKa, lipophilicity, and conformational preferences.[2][3] These alterations can lead to significant enhancements in several key areas:

  • Improved Metabolic Stability: Fluorination can shield vulnerable positions from oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and systemic exposure.[4][5]

  • Enhanced Binding Affinity: The unique electronic nature of fluorine can introduce favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency and selectivity.[1][6]

  • Increased Membrane Permeation: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes and reach its target site.[1]

This guide will dissect these effects, providing both the theoretical underpinnings and the practical experimental frameworks needed to validate the impact of fluorination in your own research.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Benzoates
Pillar 1: Enhanced Metabolic Stability and Pharmacokinetics

A primary driver for fluorination is the enhancement of a drug's pharmacokinetic (DMPK) profile. While the high strength of the C-F bond compared to the C-H bond is a contributing factor, the more critical mechanism often involves altering the molecule's physicochemical properties, which in turn affects its recognition and affinity for metabolizing enzymes.[4][5] By blocking a site of metabolism, fluorination can prevent the formation of inactive or toxic metabolites and prolong the therapeutic action of the parent compound.

A compelling example is seen in the comparison of the benzodiazepine alprazolam with its fluorinated analogs, flualprazolam and flubromazolam. Studies in rat models have shown that the addition of a fluorine atom significantly increases key pharmacokinetic parameters.[7]

Table 1: Comparative Pharmacokinetic Parameters of Alprazolam and its Fluorinated Analogs in Rats

CompoundKey Structural DifferenceHalf-Life (T½)Clearance (CL)Volume of Distribution (Vd)Source(s)
Alprazolam Non-fluorinated1.08 hLowerLower[7]
Flualprazolam Addition of Fluorine1.70 h>2-fold increase vs. Alprazolam>2-fold increase vs. Alprazolam[7]
Flubromazolam Addition of Fluorine, Br for Cl1.42 h>2-fold increase vs. Alprazolam>2-fold increase vs. Alprazolam[7]

Causality: The data clearly indicates that fluorination of the alprazolam pharmacophore leads to a longer half-life and a larger volume of distribution.[7] This is likely due to a combination of blocked metabolic pathways and increased lipophilicity, allowing for greater tissue distribution. This increased systemic exposure can enhance therapeutic efficacy but also carries a risk of greater toxicity, a critical consideration in drug design.[7]

Pillar 2: Modulation of Target Binding Affinity and Potency

Fluorine's strong electron-withdrawing nature can significantly alter the electron distribution within a molecule. This can enhance the acidity of nearby protons or modulate the basicity of adjacent nitrogen atoms, properties that are often critical for a drug's interaction with its biological target.[3][6] These electronic perturbations can lead to stronger or more selective binding.

Studies on cannabinoid receptor ligands have demonstrated this principle effectively. The introduction of fluorine into the structure of highly selective CB2 receptor ligands was explored to develop potential candidates for Positron Emission Tomography (PET) imaging. The results showed that fluorination can have a profound impact on binding affinity.[8]

Table 2: Comparative Binding Affinity of Fluorinated and Non-Fluorinated Cannabinoid Receptor 2 (CB2) Ligands

CompoundKey Structural FeatureCB2 Binding Affinity (Ki)Selectivity (CB1/CB2)Source(s)
Lead Compound (5) Non-fluorinated~1 nMHigh[8]
Derivative 12 Hydroxyl group replaced by FluorineSlightly improved vs. lead compoundMaintained[8]
Derivative 15 Fluorine at imidazole 2-position0.29 nM >10,000[8]
Derivative 18 Non-substituted at imidazole 2-positionLow affinityN/A[8]

Causality: The data reveals that the position of fluorination is critical. Replacing a hydroxyl group with fluorine (Derivative 12) offered a slight improvement, but the most dramatic increase in affinity was achieved by placing a fluorine-containing substituent at the imidazole 2-position (Derivative 15), resulting in one of the most potent CB2 ligands discovered.[8] This highlights that fluorination is not a "magic bullet" but a tool for precise molecular engineering, where strategic placement can exploit specific interactions within the receptor's binding site.

Experimental Validation: A Guide to Comparative Efficacy Studies

To rigorously compare fluorinated and non-fluorinated benzoates, a series of well-designed experiments is essential. The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

Objective: To determine and compare the in vitro intrinsic clearance of a fluorinated benzoate and its non-fluorinated analog. This assay simulates phase I metabolism, primarily by CYP enzymes.

Methodology:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds (fluorinated and non-fluorinated analogs) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add pooled Human Liver Microsomes (final concentration 0.5 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compounds to the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 10 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a 2:1 volume of cold acetonitrile containing an internal standard (for LC-MS analysis). The 0-minute time point serves as the initial concentration reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Intrinsic clearance (Cl_int) can then be calculated. A slower elimination rate for the fluorinated compound compared to its analog indicates improved metabolic stability.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 10 mM Stock (Test Compounds, Control) D Add Compound to HLM (Final Conc. 1 µM) A->D B Prepare HLM Suspension (0.5 mg/mL in Buffer) B->D C Prepare NADPH Regenerating System F Initiate with NADPH C->F E Pre-incubate at 37°C (10 min) D->E E->F G Incubate at 37°C F->G H Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS G->H I Centrifuge & Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate Clearance Rate J->K G cluster_0 cluster_1 Receptor Receptor Radioligand Radioligand (Labeled) Receptor->Radioligand Binds Test_Cmpd Test Compound (Unlabeled) Receptor->Test_Cmpd Competes for Binding Measurement Measure Bound Radioligand

Fig 2: Principle of Competitive Radioligand Binding Assay.
Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool in modern drug discovery, offering a proven method to enhance the biological efficacy of benzoate-based compounds. Fluorination can significantly improve metabolic stability and pharmacokinetic profiles, as demonstrated by the increased half-life of fluorinated benzodiazepines. [7]Furthermore, it can modulate target binding affinity, leading to more potent and selective drugs, as seen with novel cannabinoid receptor ligands. [8] However, the success of fluorination is not guaranteed and depends critically on its position within the molecular scaffold. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the impact of these modifications. As our understanding of the complex interplay between fluorination and biological systems deepens, we can expect the development of even more sophisticated and rationally designed therapeutics. The future will likely involve greater use of computational modeling to predict the optimal placement of fluorine atoms and the application of novel synthetic methods to introduce fluorine into complex molecules at late stages of development. [3]

References
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Hunter, L. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Hunter, L. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(10), 1530-1535. [Link]

  • Lee, C., & Lee, Y. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6659. [Link]

  • Poklis, J. L., et al. (2023). A Review on the Pharmacokinetics Action of Benzodiazepine. International Research Journal of Pharmacy and Medical Sciences, 6(3). [Link]

  • Unknown Author. (2010). Synthesis of Bioactive molecules Fluoro Substituted Benzothiazole comprising potent heterocyclic moieties for biological and pharmacological screening. Journal of Biomedicine and Biotechnology. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Fluorine in drug discovery: Role, design and case studies. Fluorine in Life Sciences, 181-211. [Link]

  • Unknown Author. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Request PDF. [Link]

  • Bhabal, S. R., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]

  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals, 181-211. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

  • Kanamori, T., et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological & Pharmaceutical Bulletin, 44(2), 159-161. [Link]

  • Wenzel, J., et al. (2017). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 22(9), 1435. [Link]

  • do Carmo, F. A., et al. (2013). Pharmacokinetics, biodistribution and toxicology following intravenous and oral administration of DSM-RX78 and EFB-1, two new 2-(2-fluorobenzamido)benzoate-based PDE4 inhibitors, to rats. Journal of Pharmacy and Pharmacology, 65(3), 368-76. [Link]

  • Unknown Author. (2021). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 11, 33385-33393. [Link]

  • Davis, J. R., et al. (2001). The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. Caries Research, 35(5), 331-337. [Link]

  • Piper, P. W. (2018). Potential Safety Issues Surrounding the Use of Benzoate Preservatives. Beverages, 4(2), 33. [Link]

  • El-Gazzar, M. G., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4703. [Link]

  • El-Sayed, N. N. E., et al. (2009). Metabolism of Hydroxylated and Fluorinated Benzoates by Syntrophus aciditrophicus and Detection of a Fluorodiene Metabolite. Applied and Environmental Microbiology, 75(9), 2876-2884. [Link]

  • Moe, L. A., et al. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Applied and Environmental Microbiology, 75(9), 2876-84. [Link]

  • Karki, S. S., et al. (2014). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. Medicinal Chemistry (Shariqah (United Arab Emirates)), 10(7), 718-29. [Link]

  • Chan, C. Y., & Farb, D. H. (1985). Benzodiazepine receptor photoaffinity labeling: correlation of function with binding. The Journal of Neuroscience, 5(9), 2365-73. [Link]

Sources

Comparative

A Comparative Guide to GC-MS Quantification of Ethyl 3-fluoro-4-hydroxybenzoate Residues

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical residues is paramount for ensuring product safety and quality. Ethyl 3-fluoro-4-hydroxybenzoate,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical residues is paramount for ensuring product safety and quality. Ethyl 3-fluoro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, requires robust analytical methods to monitor its residual levels. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of this specific analyte, grounded in established principles for analyzing phenolic compounds. We will explore the causality behind experimental choices, present self-validating protocols, and support our recommendations with authoritative references.

The Analytical Challenge

Ethyl 3-fluoro-4-hydroxybenzoate possesses a polar phenolic hydroxyl group and a carboxyl group, which make it non-volatile and prone to thermal degradation at the high temperatures used in GC analysis. Therefore, direct injection is often not feasible, necessitating a derivatization step to convert the analyte into a more volatile and thermally stable form. This guide will focus on a widely used and effective derivatization technique: silylation.

Comparative Overview of GC-MS Quantification Methods

We will compare two primary approaches for the quantification of Ethyl 3-fluoro-4-hydroxybenzoate residues:

  • Method A: Liquid-Liquid Extraction with Silylation

  • Method B: Solid-Phase Extraction with Silylation

The core difference lies in the sample preparation stage, which can significantly impact recovery, cleanliness of the extract, and overall method performance.

Method A: Liquid-Liquid Extraction (LLE) with Silylation

This classical approach is widely used for the extraction of phenolic compounds from various matrices.[1] The choice of solvent is critical for efficient extraction. Ethyl acetate is a common choice due to its polarity, which is suitable for extracting phenolic compounds.[1]

Experimental Workflow: Method A

Method_A_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Acidify Acidify to pH < 2 Sample->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry Dry Extract (Anhydrous Na2SO4) LLE->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Derivatize Add BSTFA + 1% TMCS Reconstitute->Derivatize Heat Heat at 70°C for 60 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LLE-based GC-MS analysis of Ethyl 3-fluoro-4-hydroxybenzoate.

Detailed Protocol: Method A
  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample into a centrifuge tube.

    • Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Acidify the sample to a pH below 2 with sulfuric acid to ensure the analyte is in its protonated form, enhancing its extraction into an organic solvent.[2]

    • Add 10 mL of ethyl acetate and vortex for 2 minutes to extract the analyte.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the upper organic layer. Repeat the extraction twice more with fresh ethyl acetate.

    • Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove residual water.[2]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent that replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] TMCS acts as a catalyst to enhance the reaction rate.[2]

    • Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.[2]

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. A non-polar column like HP-5ms is suitable for the separation of the non-polar TMS-derivatized analyte.[4]

    • Injection: 1 µL, splitless mode.[5]

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for the TMS derivative of ethyl 3-fluoro-4-hydroxybenzoate would need to be determined from a full scan analysis of a standard.

Method B: Solid-Phase Extraction (SPE) with Silylation

SPE offers a more selective sample cleanup compared to LLE, potentially leading to cleaner extracts and reduced matrix effects. The choice of sorbent is crucial and depends on the analyte and matrix. For a polar compound like ethyl 3-fluoro-4-hydroxybenzoate, a reversed-phase sorbent like C18 would be appropriate.

Experimental Workflow: Method B

Method_B_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Dissolve Dissolve in Aqueous Solution Sample->Dissolve SPE Solid-Phase Extraction (C18 Cartridge) Dissolve->SPE Elute Elute with Methanol SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Derivatize Add BSTFA + 1% TMCS Reconstitute->Derivatize Heat Heat at 70°C for 60 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for SPE-based GC-MS analysis of Ethyl 3-fluoro-4-hydroxybenzoate.

Detailed Protocol: Method B
  • Sample Preparation:

    • Accurately weigh 1.0 g of the sample.

    • Add an internal standard.

    • Dissolve the sample in a suitable aqueous solution (e.g., water with a small percentage of organic solvent to aid dissolution).

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample solution onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Follow the same derivatization procedure as in Method A.

  • GC-MS Analysis:

    • Follow the same GC-MS parameters as in Method A.

Performance Comparison and Method Validation

A robust analytical method must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[6] The validation ensures the method is reliable, reproducible, and suitable for its intended purpose.[6][7]

ParameterMethod A: LLEMethod B: SPEJustification and Expected Outcome
Recovery 80-95%85-105%SPE often provides better recovery due to more specific interactions between the analyte and the sorbent, leading to more efficient extraction and less loss during sample handling.
**Linearity (R²) **> 0.995> 0.995Both methods are expected to show excellent linearity over a defined concentration range (e.g., 0.1-10 µg/mL).[6]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLSPE's superior cleanup can lead to a lower baseline noise, resulting in a better signal-to-noise ratio and a lower LOD.
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLA lower LOQ is expected with SPE due to the cleaner extract, allowing for more precise quantification at lower concentrations.
Precision (RSD%) < 10%< 5%The higher selectivity and automation potential of SPE can lead to better precision (lower relative standard deviation) compared to the more manual LLE.[6]
Matrix Effects ModerateLowSPE is designed to remove a significant portion of matrix interferences, leading to reduced ion suppression or enhancement in the MS source compared to LLE.

Conclusion and Recommendations

Both LLE and SPE followed by silylation and GC-MS analysis are viable methods for the quantification of ethyl 3-fluoro-4-hydroxybenzoate residues.

  • Method A (LLE) is a cost-effective and straightforward technique suitable for simpler matrices or when the highest sensitivity is not required.

  • Method B (SPE) is recommended for complex matrices or when low detection limits and high precision are critical. The cleaner extracts from SPE can also lead to longer instrument uptime and less frequent maintenance.

For routine quality control in a pharmaceutical setting, the investment in developing a robust SPE method is often justified by its superior performance and reliability. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available resources.

References

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. bioRxiv. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD - MATEC Web of Conferences). MATEC Web of Conferences. Available at: [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Scientific Reports. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. Available at: [Link]

  • Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography–electrosp. Journal of Chromatography A. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. Available at: [Link]

  • A validated GC-MS method for the determination and quantification of residual solvents in counterfeit tablets and capsules. Semantic Scholar. Available at: [Link]

  • (PDF) A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1. Swedish National Food Agency. Available at: [Link]

  • ETHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Analytical Method. PhareSST. Available at: [Link]

  • 02-GCMS-2203-EN Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. Shimadzu. Available at: [Link]

  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. EPA. Available at: [Link]

  • Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent. Available at: [Link]

Sources

Validation

Comprehensive Thermal Analysis and Melting Point Determination: Ethyl 3-fluoro-4-hydroxybenzoate vs. Structural Analogs

Executive Summary In pharmaceutical development and agrochemical synthesis, the precise determination of thermodynamic events—such as phase changes and melting points—is critical for establishing compound identity, purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical synthesis, the precise determination of thermodynamic events—such as phase changes and melting points—is critical for establishing compound identity, purity, and formulation stability. Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) is a highly specialized fluorinated building block. To understand its physical behavior, it must be evaluated against its non-fluorinated parent compound, Ethyl 4-hydroxybenzoate (Ethylparaben, CAS: 120-47-8) .

This guide provides an objective, data-driven comparison of their thermal properties and outlines a self-validating experimental framework based on United States Pharmacopeia (USP) General Chapter <891> guidelines for Thermal Analysis[1].

Structural Causality: The Fluorine Effect on Thermal Stability

When comparing Ethyl 3-fluoro-4-hydroxybenzoate to its non-fluorinated analog, a drastic shift in the melting point is observed. Ethyl 4-hydroxybenzoate exhibits a melting point of 115–118 °C[2][3]. In contrast, the introduction of a fluorine atom at the 3-position drops the melting point to 79–80 °C[4].

The Mechanistic Causality: In un-substituted parabens like Ethyl 4-hydroxybenzoate, the para-hydroxyl group acts as a strong hydrogen-bond donor to the carbonyl oxygen of adjacent molecules, creating a robust, high-energy intermolecular crystal lattice. When highly electronegative fluorine is introduced at the ortho position (3-fluoro), it induces a strong intramolecular hydrogen bond ( F⋯H−O ). This internal interaction effectively "ties up" the hydroxyl proton, significantly reducing its availability to participate in the intermolecular hydrogen-bonding network. The weakened crystal lattice requires less thermal energy to disrupt, resulting in a ~36 °C depression in the melting point.

Table 1: Comparative Physicochemical and Thermal Properties
CompoundCAS NumberMelting Point (°C)Boiling/Decomp Point (°C)Primary Intermolecular Force Alteration
Ethyl 4-hydroxybenzoate 120-47-8115 – 118[2][3]297 – 298[3][5]Baseline intermolecular H-bonding network.
Ethyl 3-fluoro-4-hydroxybenzoate 56355-21-679 – 80[4]> 250 (Estimated)Intramolecular H-bonding ( F⋯H−O ) disrupts lattice packing.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in thermal profiling, researchers must employ a self-validating system. Relying solely on a capillary melting point can mask degradation or desolvation events. Therefore, a multi-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required, adhering to USP <891> standards[1][6].

Thermogravimetric Analysis (TGA) Protocol

Causality: TGA must precede DSC. If a sample loses mass during the endothermic event observed in DSC, the event is likely desolvation or decomposition, not a true thermodynamic melt[1].

  • Calibration: Calibrate the microbalance using certified standard weights.

  • Sample Preparation: Accurately weigh 5–10 mg of Ethyl 3-fluoro-4-hydroxybenzoate into a tared platinum or alumina crucible.

  • Purge: Maintain a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation.

  • Heating Profile: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

  • Validation Check: Confirm that the weight derivative ( dw/dt ) remains at zero through the 70–90 °C range, verifying that the subsequent DSC endotherm is a pure phase transition.

Differential Scanning Calorimetry (DSC) Protocol

Causality: DSC quantifies the exact heat uptake during the phase change. USP <891> dictates that the "extrapolated onset temperature" ( To​ ) is the most reproducible metric for melting point, as it is less dependent on sample mass than the peak temperature[1][7].

  • System Suitability: Calibrate the instrument's temperature and enthalpy using high-purity Indium ( Tm​=156.6 °C) and Zinc standards. Run an empty pan baseline to subtract instrument artifacts[7].

  • Sample Preparation: Weigh 2–5 mg of the gently pulverized sample into a standard aluminum pan. Crimp with a pinhole lid to allow the release of any trace volatiles, preventing pan deformation which alters thermal conductivity.

  • Screening Scan: Heat at 10 °C/min from 25 °C to 120 °C to identify the general location of the endotherm[1].

  • High-Resolution Scan: Cool the sample back to 25 °C (if stable) or prepare a fresh sample. Heat at a slower rate of 2 °C/min through the 70–90 °C window. The slower rate minimizes thermal lag, providing a highly accurate To​ [7].

  • Data Analysis: Calculate the extrapolated onset temperature by finding the intersection of the baseline and the tangent drawn to the steepest part of the leading edge of the melting endotherm[1].

Optical Capillary Melting Point

Causality: Visual confirmation acts as a secondary validation to DSC, confirming that no color changes (indicating degradation) occur during the melt.

  • Preparation: Pack the pulverized sample into a glass capillary tube to a height of 2–3 mm.

  • Execution: Insert into the melting point apparatus. Rapidly heat to 70 °C, then reduce the ramp rate to 1 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (meniscus point) and the temperature at which the sample is completely liquefied (clear point). For Ethyl 3-fluoro-4-hydroxybenzoate, this should strictly align with the 79–80 °C range[4].

Analytical Workflow Diagram

The following logical relationship diagram maps the self-validating thermal analysis workflow required for accurate compound characterization.

Workflow N1 Compound Selection Ethyl 3-fluoro-4-hydroxybenzoate N2 TGA Protocol Verify No Mass Loss Before Melt N1->N2 Step 1 N3 DSC Screening (10 °C/min) Identify Thermal Events N2->N3 Step 2 (Mass Stable) N4 DSC High-Res (2 °C/min) Calculate Extrapolated Onset N3->N4 Step 3 N5 Optical Capillary Method Visual Phase Confirmation N4->N5 Step 4 N6 Data Synthesis Validated Melting Point N5->N6 Step 5

Thermal analysis workflow for validating API melting points.

Conclusion

The substitution of a fluorine atom onto the aromatic ring of Ethyl 4-hydroxybenzoate fundamentally alters its solid-state chemistry. By leveraging a self-validating thermal analysis workflow combining TGA, high-resolution DSC, and optical capillary methods, researchers can accurately confirm the 79–80 °C melting point of Ethyl 3-fluoro-4-hydroxybenzoate. Understanding these thermal properties is indispensable for optimizing downstream processing, predicting solubility, and ensuring the long-term stability of pharmaceutical formulations.

References

  • NO854219L - BENZO ACID DERIVATIVES AND PREPARATION thereof. Google Patents.
  • General Chapters: <891> THERMAL ANALYSIS. Pharmacopeia.
  • USP 891 Thermal Analysis of Pharmaceuticals by DSC. Eurolab.
  • Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate.
  • Ethyl 4-hydroxybenzoate, 99%. Thermo Scientific Chemicals.
  • Ethylparaben. Wikipedia.
  • Ethylparaben | 120-47-8. ChemicalBook.

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Safety & Regulatory Compliance

Safety

Ethyl 3-fluoro-4-hydroxybenzoate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Ethyl 3-fluoro-4-hydroxybenzoate As a fluorinated aromatic ester, Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) presents unique end-of-life logistical challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Ethyl 3-fluoro-4-hydroxybenzoate

As a fluorinated aromatic ester, Ethyl 3-fluoro-4-hydroxybenzoate (CAS: 56355-21-6) presents unique end-of-life logistical challenges. While its primary hazards during bench-scale handling are limited to skin, eye, and respiratory irritation, its disposal requires rigorous oversight. The presence of a highly stable carbon-fluorine (C-F) bond dictates that this compound cannot be treated like standard organic waste.

This guide provides drug development professionals and laboratory scientists with the mechanistic reasoning and step-by-step operational protocols required to safely manage and dispose of this chemical, ensuring compliance with environmental regulations and preventing the release of hazardous byproducts.

Mechanistic Risk Assessment: The Fluorine Challenge

Standard non-halogenated organic solvents (e.g., ethanol, acetone) are often disposed of via fuel blending or standard incineration, as they readily combust into carbon dioxide and water. However, applying this standard disposal route to Ethyl 3-fluoro-4-hydroxybenzoate is a severe safety violation.

The C-F bond is one of the strongest in organic chemistry. If this compound is subjected to standard incineration temperatures, the thermal energy is insufficient to completely cleave the bonds. This leads to two critical hazards:

  • Products of Incomplete Combustion (PICs): Partial degradation can generate highly toxic, volatile fluorinated fragments (fluoro-carbenes or ultra-short-chain fluorocarbons) that escape into the atmosphere[1].

  • Hydrogen Fluoride (HF) Generation: When the C-F bond is successfully broken, the fluorine atoms react with available hydrogen to form hydrogen fluoride (HF) gas[2]. HF is highly corrosive, toxic, and will destroy standard incinerator exhaust systems if not properly scrubbed.

Therefore, fluorinated organics must be routed to specialized Hazardous Waste Incinerators (HWIs) capable of maintaining temperatures above 1,100°C with extended residence times, coupled with alkaline wet scrubbers to neutralize the resulting acid gas[3].

Physicochemical & Hazard Profile

To ensure accurate waste manifesting, all quantitative data and hazard codes for Ethyl 3-fluoro-4-hydroxybenzoate are summarized below.

Table 1: Chemical Properties and Operational Implications

Property / HazardValue / SpecificationOperational Implication
Chemical Name Ethyl 3-fluoro-4-hydroxybenzoateMust be explicitly written on all waste logs.
CAS Number 56355-21-6Primary identifier for EHS and RCRA manifesting.
Molecular Formula C9H9FO3Contains ~10.3% Fluorine by mass; mandates halogenated waste stream.
GHS Hazards H315, H319, H335Skin/Eye/Respiratory irritant; requires fume hood and standard PPE[4].
Disposal Requirement High-Temp IncinerationMust not be mixed with non-halogenated solvent waste.

Thermal Destruction & Neutralization Workflow

The following diagram illustrates the necessary chemical lifecycle of Ethyl 3-fluoro-4-hydroxybenzoate once it enters the waste stream, validating the need for strict segregation.

G Start Fluorinated Waste (Ethyl 3-fluoro-4-hydroxybenzoate) Incinerator Hazardous Waste Incinerator (Temp > 1100°C) Start->Incinerator Thermal Destruction Combustion Acidic Exhaust Gas (Contains HF & CO2) Incinerator->Combustion C-F Bond Cleavage Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2 Injection) Combustion->Scrubber Gas Routing CleanGas Atmospheric Release (Cleaned CO2 & H2O) Scrubber->CleanGas Gas Exhaust SolidWaste Stable Solid Waste (CaF2 / NaF Salts to Landfill) Scrubber->SolidWaste Salt Precipitation

Thermal degradation pathway of fluorinated organics and HF neutralization via alkaline scrubbing.

Step-by-Step Operational Protocol for Laboratory Disposal

To guarantee that the chemical reaches the correct facility without endangering lab personnel or the environment, execute the following protocol:

Phase 1: Bench-Scale Handling & Waste Segregation
  • Don Appropriate PPE: Equip nitrile gloves, chemical splash goggles, and a standard lab coat.

  • Containment at the Source: Handle the neat powder or concentrated solutions exclusively inside a certified chemical fume hood to mitigate the risk of inhaling irritating dust or aerosols (H335 hazard)[5].

  • Strict Segregation (Critical Step): Designate a specific waste container exclusively for Halogenated Organic Waste .

    • Causality: Mixing fluorinated compounds with non-halogenated waste dilutes the BTU (energy) value of the waste drum. More importantly, it risks the waste being inadvertently sent to a lower-tier incinerator unequipped to handle fluorine, resulting in illegal HF emissions and the release of PICs[1].

Phase 2: Primary Containment & Labeling
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass waste carboys. Ensure the container has a secure, leak-proof PTFE-lined cap.

  • Definitive Labeling: Attach a hazardous waste tag. You must explicitly write the full chemical name, the CAS number (56355-21-6), and prominently display the phrase: "HALOGENATED WASTE - CONTAINS FLUORINATED ORGANICS."

    • Causality: This specific nomenclature acts as a trigger warning for your Environmental Health and Safety (EHS) department, ensuring they do not bulk this with standard chlorinated waste, but rather route it according to stringent fluorinated compound protocols[6].

Phase 3: Institutional Transfer & Final Destruction
  • EHS Manifesting: Transfer the sealed, labeled container to your institution's EHS department. Provide them with the exact mass or volume of the fluorinated compound to aid in their waste characterization profile.

  • High-Temperature Incineration: EHS will contract a RCRA-permitted hazardous waste facility. The facility will inject the waste into a rotary kiln or liquid injection incinerator operating above 1,100°C with a residence time of at least 2 seconds to ensure complete mineralization[3].

  • Scrubber Neutralization: The exhaust gas, now containing HF, passes through an alkaline scrubber. By injecting Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2), the corrosive HF gas is precipitated into stable, non-toxic solid salts like Calcium Fluoride (CaF2), which are then safely deposited in a regulated landfill[3].

Emergency Spill Response

If Ethyl 3-fluoro-4-hydroxybenzoate is spilled outside of a fume hood:

  • Solid Spill: Do not sweep dry, as this aerosolizes the irritant. Lightly moisten the powder with a compatible solvent (e.g., ethanol or water), wipe it up with absorbent pads, and place the pads into a solid hazardous waste bag labeled "Fluorinated Organic Solid Waste."

  • Liquid Spill (if in solution): Absorb with inert materials (vermiculite or sand). Do not use combustible materials like sawdust. Transfer the absorbed mixture to a sealed HDPE container and label it for halogenated disposal.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment Source: MDPI URL:[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Handling

A Risk-Based Guide to Personal Protective Equipment for Handling Ethyl 3-fluoro-4-hydroxybenzoate

As a Senior Application Scientist, it is imperative to move beyond simply listing personal protective equipment (PPE) and instead cultivate a deep understanding of why specific equipment is necessary. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing personal protective equipment (PPE) and instead cultivate a deep understanding of why specific equipment is necessary. This guide provides a comprehensive, risk-based framework for the safe handling of Ethyl 3-fluoro-4-hydroxybenzoate, ensuring that you and your team are protected through procedural discipline and an informed understanding of the potential hazards.

Section 1: Hazard Identification and the Hierarchy of Controls

Ethyl 3-fluoro-4-hydroxybenzoate is classified with specific hazards that dictate our safety protocols. According to its Safety Data Sheet (SDS), the primary concerns are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mean that direct contact with the skin or eyes can cause inflammation and discomfort, and inhalation of the powder can irritate the respiratory tract.[1]

Before we even consider PPE, we must apply the Hierarchy of Controls , a foundational principle of laboratory safety. PPE is the last line of defense, not the first.

  • Elimination/Substitution: Is it possible to use a less hazardous chemical? In drug development, this is often not feasible, but the question must always be asked.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. The single most important engineering control for this compound is a certified chemical fume hood . All operations that may generate dust or aerosols, including weighing, preparing solutions, and transfers, should be performed within a fume hood to minimize inhalation risk.[1]

  • Administrative Controls: These are procedural changes, such as developing robust Standard Operating Procedures (SOPs), providing thorough training, and restricting access to the handling area.

  • Personal Protective Equipment (PPE): This is the equipment worn to protect you from residual risk that cannot be eliminated by the other controls.

Section 2: Core PPE Ensemble for Ethyl 3-fluoro-4-hydroxybenzoate

For standard laboratory operations involving milligram to gram quantities of Ethyl 3-fluoro-4-hydroxybenzoate inside a chemical fume hood, the following PPE is mandatory.

  • Eye and Face Protection:

    • ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[2][3] They protect against incidental splashes and flying particles during routine handling.

    • Chemical splash goggles should be worn over safety glasses when there is a higher risk of splashing, such as when transferring large volumes of a solution or during vigorous reactions.[2]

  • Hand Protection:

    • Nitrile gloves are the standard recommendation for incidental contact. It is crucial to select gloves of adequate thickness (a minimum of 4 mil is a good practice) and to double-check the manufacturer's chemical compatibility chart.

    • Always inspect gloves for tears or pinholes before use.

    • For prolonged or immersive contact, consult specialized glove selection guides. Change gloves immediately if you suspect contamination.

  • Body Protection:

    • A flame-resistant lab coat with a fully fastened front provides protection against spills and contamination of personal clothing.

    • Ensure the lab coat has tight-fitting cuffs to protect the wrists.

    • Closed-toe shoes and long pants are mandatory at all times in the laboratory to protect against spills.[2][3]

  • Respiratory Protection:

    • When handling this compound within a properly functioning chemical fume hood, respiratory protection is typically not required . The engineering control is sufficient to mitigate the inhalation hazard.

    • A NIOSH-approved N95 respirator may be considered for tasks such as cleaning up large spills or if engineering controls are not available or fail, but this should be a rare exception and requires a formal respiratory protection program as mandated by OSHA.

Section 3: PPE Selection Matrix for Specific Operations

The level of PPE must be matched to the specific task and associated risks. This matrix provides guidance for common laboratory procedures.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (If Fume Hood Fails)
Weighing Solid Safety Glasses (Side Shields)Nitrile GlovesLab CoatN95 Respirator
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatN95 Respirator
Running Reaction Safety Glasses (Side Shields)Nitrile GlovesLab CoatNot Applicable
Transferring Liquids Chemical GogglesNitrile GlovesLab CoatNot Applicable
Cleaning Spills Chemical Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & ApronN95 Respirator
Section 4: Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Safety Glasses or Goggles

  • Gloves (pull cuffs over the cuffs of the lab coat)

Doffing (Taking Off) Sequence: This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Goggles/Safety Glasses: Handle by the arms to remove.

  • Wash Hands: Wash hands thoroughly with soap and water immediately after removing all PPE.

Below is a workflow diagram illustrating the critical doffing procedure.

Doffing_Procedure start Procedure Complete step1 Step 1: Remove Gloves (Glove-to-glove, then skin-to-skin) start->step1 Enter Decontamination Area step2 Step 2: Remove Lab Coat (Roll inside-out) step1->step2 step3 Step 3: Remove Eye Protection (Handle by arms) step2->step3 step4 Step 4: Wash Hands Thoroughly step3->step4 end_point Exit Lab step4->end_point

Caption: Critical PPE doffing sequence to prevent self-contamination.

Section 5: Emergency Procedures and Disposal

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

Disposal:

  • Contaminated PPE: Disposable items like gloves should be placed in a designated, sealed waste container.

  • Chemical Waste: Ethyl 3-fluoro-4-hydroxybenzoate and any solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.[1]

By integrating this risk-based approach into your daily laboratory practices, you build a culture of safety that goes beyond mere compliance. This ensures the protection of all personnel and the integrity of your research.

References

  • Safety Data Sheet: Ethyl 4-hydroxybenzoate . Chemos GmbH & Co. KG. Available at: [Link]

  • OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). Available at: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety. Available at: [Link]

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